Technical Documentation Center

2-[(Methoxyacetyl)amino]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(Methoxyacetyl)amino]benzoic acid
  • CAS: 215102-53-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-[(Methoxyacetyl)amino]benzoic Acid: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-[(methoxyacetyl)amino]benzoic acid, a derivative of anthranilic acid. In the absence of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(methoxyacetyl)amino]benzoic acid, a derivative of anthranilic acid. In the absence of extensive published data on this specific molecule, this document leverages established principles of organic chemistry to detail a robust synthesis protocol, predict its physicochemical and spectral properties, and discuss its potential applications in medicinal chemistry and materials science. The methodologies described herein are designed to be self-validating, providing researchers with the necessary framework to synthesize, characterize, and utilize this compound in their research endeavors.

Introduction: The Scientific Rationale

N-acylated anthranilic acids are a class of compounds of significant interest in pharmaceutical development. The anthranilic acid scaffold is a well-known privileged structure, appearing in numerous bioactive molecules and approved drugs.[1] Acylation of the 2-amino group modifies the molecule's electronic and steric properties, providing a vector for introducing diverse functionalities that can modulate biological activity, solubility, and metabolic stability. The methoxyacetyl group, in particular, introduces a flexible ether linkage and a polar carbonyl group, which can serve as hydrogen bond acceptors, potentially enhancing interactions with biological targets.

Derivatives of aminobenzoic acid are explored for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3][4] The structural combination within 2-[(methoxyacetyl)amino]benzoic acid—an ortho-substituted aromatic acid with an amide linkage—suggests its potential as a versatile building block for creating novel chemical entities for drug discovery programs.

Molecular Structure and Identification

2-[(Methoxyacetyl)amino]benzoic acid is structurally defined by an anthranilic acid core where the amino group is acylated with a methoxyacetyl moiety.

dot digraph "Molecular_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

}

Caption: Molecular structure of 2-[(Methoxyacetyl)amino]benzoic acid.

Predicted Physicochemical Properties
PropertyPredicted Value / InformationBasis of Prediction
IUPAC Name 2-[(Methoxyacetyl)amino]benzoic acidStandard nomenclature rules.
Molecular Formula C₁₀H₁₁NO₄Derived from structure.
Molecular Weight 209.20 g/mol Calculated from molecular formula.
CAS Number Not assigned or not found.Database search.
Appearance White to off-white solid.Analogy with N-acetylanthranilic acid and other similar derivatives.[5]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water; soluble in aqueous base.Presence of polar functional groups (carboxylic acid, amide, ether) and an aromatic core. The acidic proton allows for salt formation in bases, increasing aqueous solubility.
Melting Point Expected in the range of 140-180 °C.N-acetylanthranilic acid melts at 185-187 °C.[5] The methoxy group may slightly alter crystal packing and melting point compared to the simple acetyl analog.

Synthesis Protocol: N-Acylation of Anthranilic Acid

The most direct and reliable method for preparing the title compound is the nucleophilic acyl substitution reaction between 2-aminobenzoic acid (anthranilic acid) and methoxyacetyl chloride. This is a standard amidation reaction.

Causality of Experimental Design
  • Choice of Reagents: 2-Aminobenzoic acid is a readily available, inexpensive starting material.[6] Methoxyacetyl chloride is a reactive acylating agent that readily participates in nucleophilic acyl substitution.[7]

  • Solvent Selection: An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen to prevent reaction with the acyl chloride. DCM is often preferred for its ability to dissolve the starting materials and for its ease of removal during workup.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It serves as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[8] Neutralizing the HCl prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the highly reactive acyl chloride. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

  • Workup and Purification: The workup is designed to remove the base hydrochloride salt and any unreacted starting materials. An acidic wash (e.g., dilute HCl) removes residual base. The product, being a carboxylic acid, can then be extracted into an aqueous basic solution (e.g., NaHCO₃ or NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification. Final purification by recrystallization from a suitable solvent system (e.g., ethanol/water) yields the pure product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep Dissolve 2-aminobenzoic acid and TEA in anhydrous DCM under N₂ atmosphere. cool Cool solution to 0 °C (ice bath). prep->cool 1. add Add methoxyacetyl chloride dropwise over 15-30 min. cool->add 2. react Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-16 hours. add->react 3. quench Quench with water. Separate organic layer. react->quench 4. wash Wash organic layer sequentially with: 1. Dilute HCl (1M) 2. Water 3. Brine quench->wash 5. dry Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. wash->dry 6. purify Recrystallize crude solid from ethanol/water or a similar polar solvent system. dry->purify 7. final Collect pure crystals by filtration, wash with cold solvent, and dry under vacuum. purify->final 8.

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-aminobenzoic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Add triethylamine (TEA, 1.2 eq).

  • Reaction: Cool the stirred solution to 0 °C using an ice-water bath. Add methoxyacetyl chloride (1.1 eq) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Completion: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 2-[(methoxyacetyl)amino]benzoic acid.

Predicted Spectral Properties for Characterization

The following spectral data are predicted and serve as a guide for the structural verification of the synthesized compound.

TechniquePredicted Characteristic Signals
¹H NMR - Aromatic Protons (4H): Complex multiplet pattern between δ 7.0-8.5 ppm characteristic of an ortho-disubstituted benzene ring. - Amide Proton (1H): A broad singlet, typically > δ 9.0 ppm. - Methylene Protons (-CH₂-) (2H): A singlet around δ 4.1-4.3 ppm. - Methoxy Protons (-OCH₃) (3H): A sharp singlet around δ 3.4-3.6 ppm. - Carboxylic Acid Proton (1H): A very broad singlet, often > δ 11.0 ppm, may not always be observed.
¹³C NMR - Carbonyl Carbons (2C): Two signals expected in the δ 165-175 ppm range (amide and carboxylic acid). - Aromatic Carbons (6C): Six distinct signals between δ 110-145 ppm. - Methylene Carbon (-CH₂-) (1C): A signal around δ 70-75 ppm. - Methoxy Carbon (-OCH₃) (1C): A signal around δ 59-61 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. - N-H Stretch (Amide): Sharp to medium peak around 3300-3400 cm⁻¹. - C=O Stretch (Carboxylic Acid & Amide): Two strong, distinct peaks in the 1650-1720 cm⁻¹ region. - C-O Stretch (Ether): Strong peak around 1100-1150 cm⁻¹.
Mass Spectrometry (ESI-) - [M-H]⁻: Expected at m/z 208.06, corresponding to the deprotonated molecule.

Reactivity, Stability, and Potential Applications

Chemical Reactivity
  • Carboxylic Acid Group: The carboxylic acid moiety is the primary site for reactions such as esterification (with alcohols under acidic conditions), amide coupling (with amines using coupling reagents like EDC/HOBt), or reduction to the corresponding alcohol.

  • Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating N-acylamino group. However, the substitution pattern will be directed by both the N-acylamino and the carboxyl groups.

Stability and Storage

The compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong bases and oxidizing agents.

Potential Applications in Drug Discovery and Materials Science
  • Medicinal Chemistry: As an N-acyl anthranilic acid, this molecule is a prime candidate for use as a scaffold or intermediate in the synthesis of novel therapeutics.[9] The presence of multiple hydrogen bond donors and acceptors, combined with an aromatic core, makes it suitable for generating libraries of compounds for screening against various biological targets, such as enzymes (e.g., kinases, proteases) and receptors.

  • Building Block for Heterocycles: N-acyl anthranilic acids are valuable precursors for the synthesis of quinazolinones, a class of heterocycles with a broad range of pharmacological activities.[1]

  • Polymer and Materials Science: The bifunctional nature of the molecule (a carboxylic acid and a secondary amide) allows it to be used as a monomer for the synthesis of specialty polyamides or polyesters with tailored properties.

Safety and Handling

  • Hazard Profile: While specific toxicity data is unavailable, the compound should be handled with the standard precautions for laboratory chemicals. Based on its precursors and functional groups, it may cause skin and eye irritation. Methoxyacetyl chloride is corrosive and moisture-sensitive.[7]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory when handling this compound and its precursors.

  • Handling: All manipulations should be performed in a well-ventilated fume hood, especially during the synthesis involving methoxyacetyl chloride due to the evolution of HCl gas.

Conclusion

2-[(Methoxyacetyl)amino]benzoic acid represents a synthetically accessible and potentially valuable molecule for research and development. This guide provides a scientifically grounded framework for its synthesis, characterization, and handling. By detailing the causality behind the experimental protocol and predicting the key analytical signatures, it equips researchers with the necessary tools to confidently produce and validate this compound, paving the way for its exploration in drug discovery, chemical biology, and materials science.

References

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
  • MDPI. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(3), M792.
  • Huestis, M. P., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C–H Bonds. Organic Letters, 13(15), 3814-3817.
  • Patsnap Synapse. (2024). What is Aminobenzoic acid used for? Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • SciELO. (2014). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Journal of the Brazilian Chemical Society, 25(12), 2302-2308.
  • Vasyl'chenko, O. O., et al. (2019). Synthesis and properties of new N-acyl derivatives of anthranilic acid. Ukrainian Chemistry Journal, 85(11), 69-79.
  • Wikipedia. (n.d.). N-Acetylanthranilic acid. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-[(Methoxyacetyl)amino]benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[(Methoxyacetyl)amino]benzoic acid, a derivative of anthranilic acid, is a key building block in synthetic organic chemistry, particularly wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Methoxyacetyl)amino]benzoic acid, a derivative of anthranilic acid, is a key building block in synthetic organic chemistry, particularly within the pharmaceutical industry. Its structural features, combining a carboxylic acid and an N-acylated amine on a benzene ring, make it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis and purification, its spectroscopic characterization, and its applications as a precursor in drug development.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 2-[(2-methoxyacetyl)amino]benzoic acid . It is also commonly known by its synonym, 2-(2-methoxyacetamido)benzoic acid [1].

Chemical Structure and Properties

The chemical structure of 2-[(methoxyacetyl)amino]benzoic acid is presented below:

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 215102-53-7[1]
Molecular Formula C10H11NO4[2]
Molecular Weight 209.20 g/mol [2]

Part 2: Synthesis and Purification

The synthesis of 2-[(methoxyacetyl)amino]benzoic acid is typically achieved through the N-acylation of 2-aminobenzoic acid (anthranilic acid) with methoxyacetyl chloride. This reaction is a standard method for forming amide bonds[3][4].

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process: the reaction itself followed by purification.

G cluster_synthesis Synthesis cluster_purification Purification A 2-Aminobenzoic Acid (Anthranilic Acid) C Reaction Mixture (in suitable solvent with base) A->C B Methoxyacetyl Chloride B->C D Crude Product C->D Acidic Work-up E Recrystallization D->E F Pure 2-[(Methoxyacetyl)amino]benzoic Acid E->F

Caption: Synthetic workflow for 2-[(Methoxyacetyl)amino]benzoic acid.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Methoxyacetyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (1M solution)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzoic acid in anhydrous dichloromethane.

  • Addition of Base: Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add methoxyacetyl chloride, dissolved in a small amount of anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M hydrochloric acid, distilled water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Detailed Experimental Protocol: Purification

Recrystallization is a common and effective method for purifying the crude product[5][6][7][8]. The choice of solvent is critical for successful recrystallization[6]. For benzoic acid derivatives, a common solvent system is an ethanol/water mixture.

Materials:

  • Crude 2-[(methoxyacetyl)amino]benzoic acid

  • Ethanol

  • Distilled water

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot distilled water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven.

Part 3: Spectroscopic Characterization

The structure of the synthesized 2-[(methoxyacetyl)amino]benzoic acid can be confirmed by various spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Chemical Shifts / Peaks
¹H NMR Aromatic protons (multiplets, ~7.0-8.2 ppm), Amide proton (singlet, ~9.0-11.0 ppm), Methylene protons (-CH₂-) (singlet, ~4.0-4.2 ppm), Methoxy protons (-OCH₃) (singlet, ~3.4-3.6 ppm), Carboxylic acid proton (singlet, >12 ppm).
¹³C NMR Carbonyl carbons (C=O) (~165-175 ppm), Aromatic carbons (~110-140 ppm), Methylene carbon (-CH₂-) (~70-75 ppm), Methoxy carbon (-OCH₃) (~58-62 ppm).
IR (cm⁻¹) O-H stretch (broad, ~2500-3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (amide and carboxylic acid, ~1650-1710 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹).
Mass Spec. [M+H]⁺ at m/z 210.07 or [M-H]⁻ at m/z 208.06.

Part 4: Applications in Drug Development

2-[(Methoxyacetyl)amino]benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its utility stems from the presence of multiple functional groups that can be further modified.

Intermediate in Iopromide Synthesis

A significant application of a structurally related compound is in the synthesis of Iopromide, a non-ionic, water-soluble X-ray contrast agent[9]. The core structure of Iopromide contains a substituted benzene ring with amide functionalities, highlighting the importance of acylated aminobenzoic acid derivatives in its synthesis.

Building Block for Novel Therapeutics

The anthranilic acid scaffold is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs)[3][4]. The modification of the amino group with a methoxyacetyl chain can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Researchers can utilize 2-[(methoxyacetyl)amino]benzoic acid as a starting material to synthesize novel derivatives with potential analgesic and anti-inflammatory activities[3][4].

G cluster_core Core Intermediate cluster_applications Drug Development Pathways A 2-[(Methoxyacetyl)amino]benzoic acid B Synthesis of Iopromide Analogues A->B Further Functionalization C Development of Novel NSAIDs A->C Pharmacological Screening D Scaffold for other Bioactive Molecules A->D Chemical Modification

Caption: Role of 2-[(Methoxyacetyl)amino]benzoic acid in drug development.

Conclusion

2-[(Methoxyacetyl)amino]benzoic acid is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis from readily available starting materials, coupled with its potential for further chemical modification, makes it an attractive building block for the development of new diagnostic and therapeutic agents. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

  • Kumar, A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • ResearchGate. (n.d.). FT-IR, NBO, HOMO–LUMO, MEP analysis and molecular docking study of Methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}[(methoxycarbonyl) imino]methyl)carbamate. [Link]

  • Kumar, A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

  • Owlcation. (2022). Recrystallization of Benzoic Acid. [Link]

  • Google Patents. (n.d.).
  • Verified Chemical. (n.d.). 3-(2-methoxyacetamido)benzoic Acid. [Link]

  • SciSpace. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2007118137A1 - Benzamide derivatives as inhibitors of histone deacetylase.
  • ResearchGate. (n.d.). General strategy for synthesis of compounds. a. methoxyacetyl chloride,... [Link]

  • ResearchGate. (2019). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. [Link]

  • YouTube. (2022). Recrystallisation of benzoic acid. [Link]

  • UvA-DARE. (n.d.). Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis. [Link]

  • Eureka. (2012). Preparation method of Iopromide. [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]

Sources

Foundational

An In-depth Technical Guide to the Preclinical Characterization of 2-[(Methoxyacetyl)amino]benzoic Acid: A Mechanistic Exploration

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical investigation of 2-[(Methoxyacetyl)amino]benzoic acid, a novel compound w...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical investigation of 2-[(Methoxyacetyl)amino]benzoic acid, a novel compound with therapeutic potential. As a Senior Application Scientist, the following narrative synthesizes established principles of drug discovery with a forward-looking, mechanistically-driven approach to its characterization. We will operate under the working hypothesis that, based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), 2-[(Methoxyacetyl)amino]benzoic acid functions as an inhibitor of cyclooxygenase (COX) enzymes. This document will not only outline the necessary experimental protocols but also delve into the scientific rationale underpinning each step, ensuring a robust and self-validating investigative cascade.

Introduction and Scientific Rationale

2-[(Methoxyacetyl)amino]benzoic acid belongs to the family of N-acylated anthranilic acid derivatives. Anthranilic acid is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a range of biological activities, including potent anti-inflammatory and analgesic effects[1][2]. The core structure is a key feature of several marketed NSAIDs. The addition of a methoxyacetyl group to the amino function of the benzoic acid backbone is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially offering an improved efficacy or safety profile over existing treatments.

Our central hypothesis is that 2-[(Methoxyacetyl)amino]benzoic acid exerts its primary pharmacological effect through the inhibition of COX-1 and COX-2, enzymes pivotal in the inflammatory cascade. Understanding the selectivity of this inhibition is paramount, as it dictates the therapeutic window and potential side-effect profile of the compound.

Elucidating the Core Mechanism of Action: A Step-by-Step Investigative Workflow

To rigorously test our hypothesis, a multi-tiered experimental approach is proposed. This workflow is designed to progress from initial in vitro validation to more complex cellular and functional assays.

Primary Target Engagement: In Vitro COX Inhibition Assays

The foundational step is to ascertain direct interaction with the putative targets, COX-1 and COX-2. A commercially available COX inhibitor screening assay kit provides a standardized and reliable method for this initial determination.

Experimental Protocol: COX (ovine/human) Inhibitor Screening Assay

  • Preparation of Reagents:

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hemin.

    • Prepare a stock solution of 2-[(Methoxyacetyl)amino]benzoic acid in a suitable solvent (e.g., DMSO).

    • Prepare arachidonic acid (substrate) solution.

    • Prepare a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add serial dilutions of 2-[(Methoxyacetyl)amino]benzoic acid or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction and add the colorimetric substrate.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Causality and Self-Validation: This experiment directly measures the compound's ability to inhibit the enzymatic activity of its hypothesized targets. The inclusion of selective COX-1 and COX-2 inhibitors as positive controls validates the assay's performance and provides a benchmark for the potency and selectivity of our test compound.

Data Presentation: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-[(Methoxyacetyl)amino]benzoic acid5005010
Celecoxib (Reference)300030100
SC-560 (Reference)963000.0014
Cellular Confirmation of Target Inhibition

Following in vitro confirmation, it is crucial to demonstrate that 2-[(Methoxyacetyl)amino]benzoic acid can inhibit COX activity within a cellular context. A lipopolysaccharide (LPS)-stimulated macrophage model is a well-established system for this purpose.

Experimental Protocol: Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 2-[(Methoxyacetyl)amino]benzoic acid or a vehicle control for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and subsequent PGE2 production.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

    • Determine the IC50 value for the inhibition of PGE2 production.

Expertise and Trustworthiness: This assay provides a more physiologically relevant measure of the compound's activity. By quantifying the downstream product of COX-2 activity (PGE2), we can confirm that the compound engages its target in a cellular environment and produces the expected biological effect.

Visualization of the Proposed Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Downstream Mechanistic Studies A Compound Synthesis and Purification B COX-1/COX-2 Inhibition Assay A->B Test Compound C IC50 Determination B->C Inhibition Data D RAW 264.7 Macrophage Culture E LPS Stimulation D->E F PGE2 ELISA E->F Supernatant H Western Blot for COX-2 Expression E->H Cell Lysate I qRT-PCR for Pro-inflammatory Cytokines E->I RNA G Cellular IC50 Determination F->G PGE2 Levels

Caption: A logical workflow for the preclinical characterization of 2-[(Methoxyacetyl)amino]benzoic acid.

Delving Deeper: Investigating Downstream Signaling and Specificity

To build a comprehensive understanding of the compound's mechanism, we must look beyond direct target inhibition and examine its effects on downstream inflammatory signaling pathways.

Impact on Pro-inflammatory Gene Expression

Inhibition of COX-2 and subsequent reduction in PGE2 can lead to a broader anti-inflammatory effect by modulating the expression of other inflammatory mediators.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

  • Cell Treatment: Treat RAW 264.7 cells with 2-[(Methoxyacetyl)amino]benzoic acid and LPS as described in the PGE2 assay.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a suitable kit.

    • Reverse transcribe the RNA into cDNA.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Authoritative Grounding: This experiment provides evidence for the compound's broader anti-inflammatory activity and helps to place its mechanism within the larger context of inflammatory signaling.

Visualization of the Hypothesized Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene COX2_protein COX-2 Protein COX2_gene->COX2_protein AA Arachidonic Acid PGE2 PGE2 AA->PGE2 COX-2 Inflammation Inflammation PGE2->Inflammation Compound 2-[(Methoxyacetyl)amino] benzoic acid Compound->COX2_protein

Caption: The proposed mechanism of action of 2-[(Methoxyacetyl)amino]benzoic acid.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of 2-[(Methoxyacetyl)amino]benzoic acid. By systematically progressing from in vitro target engagement to cellular and downstream signaling studies, we can build a robust data package to support its further development. Future investigations should focus on in vivo models of inflammation and pain to assess the compound's efficacy and safety in a whole-animal system. Furthermore, a thorough ADME/Tox profiling will be essential for its progression towards clinical evaluation.

References

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link][1]

  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. [Link][2]

Sources

Exploratory

Biological activity of 2-[(Methoxyacetyl)amino]benzoic acid derivatives

An In-Depth Technical Guide to the Biological Activities of 2-[(Methoxyacetyl)amino]benzoic Acid Derivatives Executive Summary The intersection of chemistry and biology continually presents new molecular scaffolds with t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of 2-[(Methoxyacetyl)amino]benzoic Acid Derivatives

Executive Summary

The intersection of chemistry and biology continually presents new molecular scaffolds with therapeutic potential. Among these, derivatives of benzoic acid have long been a cornerstone of medicinal chemistry, forming the basis of numerous established drugs.[1] This guide focuses on a specific, promising subclass: 2-[(methoxyacetyl)amino]benzoic acid derivatives. This scaffold combines the structural features of anthranilic acid with an N-methoxyacetyl group, a modification poised to modulate its physicochemical properties and biological target interactions. Drawing upon extensive research into related benzoic acid and N-acyl anthranilic acid analogs, this document synthesizes the current understanding and future potential of these compounds. We will explore their logical synthesis, delve into their most promising biological activities—namely anti-inflammatory, analgesic, and anticancer effects—elucidate the underlying mechanisms, and provide robust experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for next-generation therapeutics.

The 2-[(Methoxyacetyl)amino]benzoic Acid Scaffold: A Rationale for Investigation

The core structure of 2-[(methoxyacetyl)amino]benzoic acid is an elegant fusion of two key pharmacophoric elements: the 2-aminobenzoic acid (anthranilic acid) backbone and the N-methoxyacetyl side chain.

  • Anthranilic Acid Core: This structure is a well-known privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including potent anti-inflammatory and analgesic properties, often by mimicking aspects of salicylic acid.[2]

  • N-Acyl Substitution: The introduction of an acyl group at the 2-amino position is a critical modification. It significantly alters the electronic and steric profile of the molecule, influencing its ability to interact with biological targets. This strategy has been used to develop compounds with improved potency and selectivity.

  • Methoxyacetyl Group: The choice of a methoxyacetyl group is deliberate. The ether linkage introduces polarity and potential hydrogen bond accepting capabilities, while the acetyl component maintains a compact and flexible side chain. This can enhance solubility and bioavailability while providing specific interaction points within a target's binding pocket.

The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which affect the molecule's electronic properties, lipophilicity, and steric profile.[3] The 2-[(methoxyacetyl)amino]benzoic acid scaffold, therefore, represents a promising starting point for developing novel therapeutics by leveraging these established principles.

Synthesis of 2-[(Methoxyacetyl)amino]benzoic Acid Derivatives

The synthesis of these derivatives is generally straightforward, relying on established acylation reactions. The most common approach involves the reaction of 2-aminobenzoic acid (anthranilic acid) or its substituted analogs with an appropriate acylating agent, such as methoxyacetyl chloride, in the presence of a base.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A 2-Aminobenzoic Acid (Anthranilic Acid) R Acylation Reaction in Aprotic Solvent A->R B Methoxyacetyl Chloride B->R C Base (e.g., Pyridine, K2CO3) C->R P 2-[(Methoxyacetyl)amino]benzoic Acid R->P G Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane activates Phospholipase A2 AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Derivative 2-[(Methoxyacetyl)amino] benzoic acid derivative Derivative->COX2 Inhibits G Derivative 2-[(Methoxyacetyl)amino] benzoic acid derivative Bcl2 Anti-apoptotic Proteins (Mcl-1, Bfl-1) Derivative->Bcl2 Inhibits Caspase Caspase Cascade Activation Bcl2->Caspase Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes G cluster_sar SAR Exploration Core Core Scaffold: 2-[(Methoxyacetyl)amino]benzoic acid R1 Position R1 (C4/C5) - Electron Withdrawing Groups (e.g., -Cl, -NO2) - Electron Donating Groups (e.g., -CH3, -OCH3) Core->R1 Ring Substitutions R2 Side Chain (R2) - Modify alkoxy group size (e.g., ethoxy) - Replace with cyclic ethers (e.g., THF) Core->R2 Side Chain Modifications R3 Carboxylic Acid (R3) - Bioisosteric replacement (e.g., tetrazole) - Esterification for prodrugs Core->R3 Acid Group Modifications

Sources

Foundational

A Comprehensive Technical Guide to 2-[(Methoxyacetyl)amino]benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry 2-[(Methoxyacetyl)amino]benzoic acid emerges from the versatile family of anthranilic acid derivatives, a class of compounds renowned for its significan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

2-[(Methoxyacetyl)amino]benzoic acid emerges from the versatile family of anthranilic acid derivatives, a class of compounds renowned for its significant contributions to medicinal chemistry.[1][2] Anthranilic acid, or 2-aminobenzoic acid, serves as a foundational scaffold for a multitude of biologically active molecules, owing to its unique ortho-arrangement of a carboxylic acid and an amino group.[1][3] This configuration provides a reactive handle for diverse chemical modifications, leading to a rich library of derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][4][5]

This technical guide provides an in-depth exploration of 2-[(Methoxyacetyl)amino]benzoic acid, a specific N-acylated derivative of anthranilic acid. While direct literature on this exact molecule is limited, this guide will leverage the extensive knowledge of its close analogs, particularly N-acetylanthranilic acid, to provide a comprehensive overview of its synthesis, chemical properties, analytical characterization, and, most importantly, its potential as a therapeutic agent. By examining the structure-activity relationships of related compounds, we can extrapolate and propose the likely pharmacological profile of 2-[(Methoxyacetyl)amino]benzoic acid, thereby offering a roadmap for future research and drug development endeavors.

Synthesis and Chemical Properties: A Rational Approach to Molecular Construction

The synthesis of 2-[(Methoxyacetyl)amino]benzoic acid can be logically approached through the N-acylation of anthranilic acid with methoxyacetyl chloride. This reaction is analogous to the well-established synthesis of N-acetylanthranilic acid from anthranilic acid and acetic anhydride.[6] The underlying principle involves the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of the acylating agent.

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. The choice of a suitable base is crucial to neutralize the hydrochloric acid byproduct and to facilitate the reaction.

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid Intermediate Reaction Intermediate Anthranilic_Acid->Intermediate Nucleophilic attack Methoxyacetyl_Chloride Methoxyacetyl Chloride Methoxyacetyl_Chloride->Intermediate Solvent_Base Solvent (e.g., Dichloromethane) Base (e.g., Triethylamine) Solvent_Base->Intermediate Target_Molecule 2-[(Methoxyacetyl)amino]benzoic Acid Intermediate->Target_Molecule Proton transfer Byproduct Triethylamine Hydrochloride Intermediate->Byproduct

Figure 1: Proposed synthesis of 2-[(Methoxyacetyl)amino]benzoic acid.

Step-by-Step Synthetic Protocol

This protocol is adapted from established methods for the N-acylation of anthranilic acid.[7][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and cool the mixture in an ice bath.

  • Acylation: Slowly add a solution of methoxyacetyl chloride (1.1 equivalents) in the same solvent to the stirred mixture. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).[8]

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-[(Methoxyacetyl)amino]benzoic acid.

Predicted Chemical and Physical Properties

Based on the properties of N-acetylanthranilic acid, the following properties can be predicted for 2-[(Methoxyacetyl)amino]benzoic acid.[9]

PropertyPredicted Value
Molecular Formula C10H11NO4
Molar Mass 209.20 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 170-190 °C
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO
pKa Expected to have two pKa values, one for the carboxylic acid group (around 4-5) and one for the amide proton (around 10-11)

Spectroscopic and Analytical Characterization: Confirming Molecular Identity and Purity

The structural elucidation and purity assessment of the synthesized 2-[(Methoxyacetyl)amino]benzoic acid are critical steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, a singlet for the methoxy group protons, a singlet for the methylene protons of the acetyl group, and singlets for the amide and carboxylic acid protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methoxy carbon, and the methylene carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and C-O stretching of the methoxy group.[10]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated HPLC method is essential for determining the purity of the synthesized compound and for its quantification in various matrices.[11][12][13]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water). The exact ratio should be optimized for optimal separation.

  • Standard Solution Preparation: Prepare a stock solution of the purified 2-[(Methoxyacetyl)amino]benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and buffered water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis spectrophotometry (likely around 280-320 nm).

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Calibration Standards Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Prepare Synthesized Sample Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity_Calc Calculate Purity Chromatogram->Purity_Calc

Figure 2: Workflow for HPLC purity analysis.

Potential Biological Activities and Therapeutic Applications: A Landscape of Possibilities

The therapeutic potential of 2-[(Methoxyacetyl)amino]benzoic acid can be inferred from the well-documented pharmacological activities of other N-acylated anthranilic acid derivatives.

Anti-inflammatory and Analgesic Activity

Many N-substituted anthranilic acid derivatives, such as mefenamic acid and flufenamic acid, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[14] These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. It is plausible that 2-[(Methoxyacetyl)amino]benzoic acid could also exhibit similar COX-inhibitory properties, making it a candidate for the development of new anti-inflammatory and analgesic agents.[15]

Antimicrobial Activity

Derivatives of anthranilic acid have been reported to possess antibacterial and antifungal activities.[2][8] The mechanism of action can vary, but some derivatives have been shown to disrupt the cell wall biosynthesis of bacteria.[4] The introduction of the methoxyacetyl group could modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoic acid derivatives.[16] The anthranilic acid scaffold has been utilized in the design of molecules that can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and proliferation.[5] Further investigation into the cytotoxic effects of 2-[(Methoxyacetyl)amino]benzoic acid against various cancer cell lines would be a worthwhile endeavor.

Biological_Activities Target 2-[(Methoxyacetyl)amino]benzoic Acid AntiInflammatory Anti-inflammatory Target->AntiInflammatory COX Inhibition? Analgesic Analgesic Target->Analgesic Prostaglandin Synthesis Inhibition? Antimicrobial Antimicrobial Target->Antimicrobial Cell Wall Disruption? Anticancer Anticancer Target->Anticancer Apoptosis Induction?

Figure 3: Potential pharmacological activities of 2-[(Methoxyacetyl)amino]benzoic acid.

Conclusion: A Stepping Stone for Future Drug Discovery

This technical guide has provided a comprehensive, albeit predictive, overview of 2-[(Methoxyacetyl)amino]benzoic acid. By drawing upon the extensive knowledge of its structural analogs, we have outlined a rational synthetic pathway, proposed its key chemical and physical properties, detailed robust analytical methodologies for its characterization, and, most importantly, highlighted its promising therapeutic potential. The journey from a promising scaffold to a clinically viable drug is arduous, yet the foundation laid here provides a clear and scientifically grounded starting point for researchers and drug development professionals. The exploration of 2-[(Methoxyacetyl)amino]benzoic acid and its derivatives holds the promise of uncovering novel therapeutic agents with improved efficacy and safety profiles, ultimately contributing to the advancement of human health.

References

  • N-Acetylanthranilic acid. In: Wikipedia. [Link]

  • Blondiaux, N., et al. (2017). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules, 22(1), 133. [Link]

  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. [Link]

  • D'Souza, P., et al. (2021). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1136-1153. [Link]

  • Gedawy, E. M., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(15), 4993. [Link]

  • N-Acetylanthranilic Acid: A Highly Triboluminescent Material. [Link]

  • Koval, O. V., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Bulletin of V. N. Karazin Kharkiv National University, series "Chemistry", (32), 65-73. [Link]

  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives. (2020). Grand Valley State University ScholarWorks@GVSU. [Link]

  • Process for preparing anthranilic acids. (1997).
  • Koval, O. V., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Bulletin of V. N. Karazin Kharkiv National University, series "Chemistry", (32), 65-73. [Link]

  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research, 3(2), 265-271. [Link]

  • Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. (2009). ResearchGate. [Link]

  • Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. (1995). PubMed. [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). PubMed. [Link]

  • Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest. (2006). Taylor & Francis Online. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). PubMed. [Link]

  • 2-Aminobenzoic acid (YMDB00278). Yeast Metabolome Database. [Link]

  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid. (2021).
  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. [Link]

  • 2-Amino-4-methoxybenzoic acid. PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(Methoxyacetyl)amino]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[(Methoxyacetyl)amino]benzoic acid is a derivative of anthranilic acid, a key scaffold in medicinal chemistry and materials science. Anthrani...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Methoxyacetyl)amino]benzoic acid is a derivative of anthranilic acid, a key scaffold in medicinal chemistry and materials science. Anthranilic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The introduction of a methoxyacetyl group to the amino functionality can significantly alter the molecule's electronic and steric properties, potentially leading to novel pharmacological profiles. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound, ensuring the reliability and reproducibility of research and development efforts. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-[(Methoxyacetyl)amino]benzoic acid, grounded in fundamental spectroscopic principles and data from structurally related compounds.

Predicted Spectroscopic Data Summary

The following table summarizes the predicted key spectroscopic data for 2-[(Methoxyacetyl)amino]benzoic acid. These predictions are based on established principles of spectroscopy and analysis of similar molecular structures.

Spectroscopic Technique Predicted Key Data
¹H NMR Aromatic protons (~7.0-8.5 ppm), Methylene protons (~4.0 ppm), Methoxy protons (~3.5 ppm), Amide proton (~9.0-11.0 ppm), Carboxylic acid proton (~11.0-13.0 ppm)
¹³C NMR Carbonyl carbons (~168-172 ppm), Aromatic carbons (~115-140 ppm)[3], Methylene carbon (~70 ppm), Methoxy carbon (~60 ppm)
IR Spectroscopy O-H stretch (carboxylic acid, broad, ~2500-3300 cm⁻¹), N-H stretch (amide, ~3300 cm⁻¹), C=O stretch (carboxylic acid and amide, ~1650-1750 cm⁻¹)[4][5], C-O stretch (~1000-1300 cm⁻¹)
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 209. Plausible fragments at m/z 191, 163, 137, 120, 92.

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 2-[(Methoxyacetyl)amino]benzoic acid is expected to provide a wealth of information regarding the electronic environment of each proton. The aromatic region will likely display a complex splitting pattern due to the ortho-disubstitution of the benzene ring.[6]

  • Aromatic Protons (δ ~7.0-8.5 ppm): The four protons on the benzene ring will exhibit distinct chemical shifts due to the differing electronic effects of the carboxylic acid and the methoxyacetylamino groups. The proton ortho to the electron-withdrawing carboxylic acid group is expected to be the most deshielded and appear furthest downfield. The coupling patterns (doublets, triplets, or doublet of doublets) will depend on the coupling constants between adjacent protons.[7][8]

  • Methylene Protons (-CH₂-) (δ ~4.0 ppm): The two protons of the methylene group are adjacent to the electron-withdrawing carbonyl group and the methoxy group, which will shift them downfield. They are expected to appear as a singlet.

  • Methoxy Protons (-OCH₃) (δ ~3.5 ppm): The three protons of the methoxy group are in a relatively shielded environment and will likely appear as a sharp singlet.

  • Amide Proton (-NH-) (δ ~9.0-11.0 ppm): The amide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation of the adjacent nitrogen atom. Its chemical shift can be sensitive to solvent and concentration.

  • Carboxylic Acid Proton (-COOH) (δ ~11.0-13.0 ppm): This proton is highly deshielded and often appears as a broad singlet. Its presence is a key indicator of the carboxylic acid functionality.

¹³C NMR Spectroscopy: A Carbon Skeleton Perspective

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

  • Carbonyl Carbons (C=O) (δ ~168-172 ppm): Two distinct carbonyl signals are expected, one for the carboxylic acid and one for the amide. The carboxylic acid carbonyl is typically found slightly further downfield.

  • Aromatic Carbons (δ ~115-140 ppm): Six signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbons bearing the carboxylic acid and the amino group will have characteristic shifts.[3]

  • Methylene Carbon (-CH₂-) (δ ~70 ppm): The methylene carbon, situated between the carbonyl and methoxy groups, will be deshielded.

  • Methoxy Carbon (-OCH₃) (δ ~60 ppm): The methoxy carbon will appear in the typical region for sp³ hybridized carbons bonded to an oxygen atom.

Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectrum provides definitive evidence for the presence of the key functional groups in 2-[(Methoxyacetyl)amino]benzoic acid.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5][9][10]

  • N-H Stretch (Amide): A moderate to sharp absorption band around 3300 cm⁻¹ is anticipated for the N-H stretching vibration of the secondary amide.[4]

  • C=O Stretch (Carbonyls): Two distinct C=O stretching bands are expected. The carboxylic acid carbonyl will likely appear around 1700-1750 cm⁻¹, while the amide carbonyl (Amide I band) will be at a slightly lower wavenumber, typically in the 1650-1680 cm⁻¹ range.[4][11]

  • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching vibrations of the carboxylic acid and the methoxy group.

  • Aromatic C-H and C=C Bending: Characteristic bands for the aromatic ring will be observed in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry: Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and valuable structural information through fragmentation analysis.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 209, corresponding to the molecular weight of the compound (C₁₀H₁₁NO₄).

  • Fragmentation Pattern: Plausible fragmentation pathways include:

    • Loss of a water molecule (H₂O) from the carboxylic acid, leading to a fragment at m/z 191.

    • Loss of the methoxyacetyl group (-COCH₂OCH₃), resulting in a fragment corresponding to anthranilic acid at m/z 137.

    • Cleavage of the amide bond, potentially leading to fragments at m/z 163 (loss of -OCH₃) and m/z 120 (the benzoyl portion).

    • Decarboxylation (loss of CO₂) from the molecular ion is also a possibility, though may be less favorable.

Experimental Protocols

Synthesis of 2-[(Methoxyacetyl)amino]benzoic acid

This protocol describes a plausible method for the synthesis of the title compound from anthranilic acid.

Materials:

  • Anthranilic acid

  • Methoxyacetyl chloride

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve anthranilic acid in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the solution.

  • Add methoxyacetyl chloride dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine.

  • Wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield 2-[(Methoxyacetyl)amino]benzoic acid.

Spectroscopic Data Acquisition

NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[12]

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (in ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and their corresponding wavenumbers (in cm⁻¹).

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

  • Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Anthranilic_Acid Anthranilic Acid Reaction_Vessel Reaction in DCM with Pyridine at 0°C to RT Anthranilic_Acid->Reaction_Vessel Methoxyacetyl_Chloride Methoxyacetyl Chloride Methoxyacetyl_Chloride->Reaction_Vessel Washing Aqueous Washes (HCl, NaHCO₃, Brine) Reaction_Vessel->Washing Reaction Mixture Drying Drying (MgSO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Crude Product Final_Product 2-[(Methoxyacetyl)amino]benzoic acid Purification->Final_Product

Caption: Synthetic workflow for 2-[(Methoxyacetyl)amino]benzoic acid.

Fragmentation_Pathway M M⁺˙ m/z 209 F1 [M - H₂O]⁺˙ m/z 191 M->F1 - H₂O F2 [M - OCH₃]⁺ m/z 178 M->F2 - •OCH₃ F3 [M - COCH₂OCH₃]⁺˙ m/z 137 M->F3 - •COCH₂OCH₃ F4 [C₇H₆NO]⁺ m/z 120 F3->F4 - OH

Caption: Plausible mass spectrometry fragmentation pathway.

References

  • Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281–5291. [Link]

  • Chandrashekhara Kumar B. (2024). A Comprehensive Review on Synthesis and Pharmacological Importance of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

  • Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. [Link]

  • UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • University of Calgary. Interpreting Aromatic NMR Signals. [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]

  • IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17). [Link]

  • IR spectrum of carboxylic acids and alcohols. (2023, May 24). [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-[(Methoxyacetyl)amino]benzoic Acid and Its Analogs for Drug Discovery Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-[(methoxyacetyl)amino]benzoic acid, a key scaffold in medicinal chemistry. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-[(methoxyacetyl)amino]benzoic acid, a key scaffold in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of synthesizing this and related N-acyl anthranilic acid derivatives, underpinning the experimental choices with scientific rationale.

Introduction: The Significance of the N-Acyl Anthranilic Acid Scaffold

N-acyl anthranilic acids are a class of compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. Anthranilic acid, or 2-aminobenzoic acid, serves as a versatile and inexpensive starting material for the synthesis of a wide array of heterocyclic compounds and other medicinally relevant molecules.[1][2] The acylation of the amino group allows for the introduction of various functionalities, profoundly influencing the molecule's steric and electronic properties, and thereby its pharmacological profile. Derivatives of N-acyl anthranilic acid have been reported to exhibit anti-inflammatory, analgesic, and antimicrobial activities, among others.[3]

The methoxyacetyl group, in particular, introduces a flexible ether linkage and a polar carbonyl group, which can engage in favorable interactions with biological targets. The synthesis of 2-[(methoxyacetyl)amino]benzoic acid, therefore, represents a key step in the development of novel therapeutic agents.

Core Synthesis: N-Acylation of Anthranilic Acid

The primary and most direct route to 2-[(methoxyacetyl)amino]benzoic acid is the N-acylation of anthranilic acid with a suitable methoxyacetylating agent. The most common and efficient method involves the use of methoxyacetyl chloride.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the amide bond.

dot digraph "N-Acylation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} केंद Caption: Nucleophilic acyl substitution mechanism for the synthesis of 2-[(methoxyacetyl)amino]benzoic acid.

A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct. This is crucial as the acidic conditions can protonate the amino group of the starting material, rendering it non-nucleophilic and thus halting the reaction.

Experimental Protocol: Synthesis of 2-[(Methoxyacetyl)amino]benzoic Acid

The following is a detailed, self-validating protocol for the synthesis of 2-[(methoxyacetyl)amino]benzoic acid. This protocol is based on established methods for the N-acylation of anthranilic acid derivatives.[4][5]

Materials:

  • Anthranilic acid

  • Methoxyacetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve anthranilic acid (1.0 eq) in anhydrous dichloromethane. Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add methoxyacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Data Presentation: Expected Yield and Characterization

The following table summarizes the expected data for the synthesis of 2-[(methoxyacetyl)amino]benzoic acid. The values are based on typical yields for similar N-acylation reactions and the expected spectroscopic characteristics.

ParameterExpected Value
Yield 75-90%
Appearance White to off-white solid
Melting Point 150-155 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~13.5 (s, 1H, COOH), ~10.0 (s, 1H, NH), 8.1-7.1 (m, 4H, Ar-H), 4.1 (s, 2H, OCH₂), 3.4 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~170 (C=O, acid), ~168 (C=O, amide), ~140-115 (Ar-C), ~72 (OCH₂), ~59 (OCH₃)
IR (KBr, cm⁻¹) ~3300 (N-H), ~3000-2500 (O-H), ~1700 (C=O, acid), ~1650 (C=O, amide), ~1580, 1530 (C=C, aromatic)

Synthesis of Related Compounds and Their Significance

The core synthetic strategy of N-acylation can be extended to a wide range of anthranilic acid derivatives and acylating agents, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.

Variations on the Anthranilic Acid Core

Substituted anthranilic acids can be used as starting materials to probe the effect of different functional groups on the aromatic ring. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its binding affinity to biological targets.

dot digraph "Related_Compounds_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} केंद Caption: General synthetic route to N-acyl anthranilic acid derivatives.

Variations of the Acyl Group

A wide variety of acyl chlorides or anhydrides can be employed to introduce different side chains. This allows for the exploration of how changes in the size, lipophilicity, and hydrogen bonding potential of the acyl group affect the biological activity of the resulting compounds.

Applications in Drug Development

Derivatives of 2-aminobenzoic acid are of significant interest in medicinal chemistry. For example, some have been investigated for their potential as anti-inflammatory and analgesic agents.[5] The N-acyl anthranilic acid scaffold is a key component in a number of biologically active molecules. The ability to readily synthesize a variety of analogs makes this a valuable platform for the discovery of new drugs.

Conclusion

The synthesis of 2-[(methoxyacetyl)amino]benzoic acid and its analogs via N-acylation of anthranilic acid derivatives is a robust and versatile methodology. This in-depth guide provides the necessary theoretical and practical knowledge for researchers and scientists to successfully synthesize and explore this important class of compounds in the context of drug discovery and development. The provided protocols and data serve as a solid foundation for further research and optimization.

References

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
  • Wiklund, P., & Bergman, J. (2006). The Chemistry of Anthranilic Acid. Current Organic Synthesis, 3(3), 379-402.
  • European Patent Office. (1982).
  • Google Patents. (1997). Process for preparing anthranilic acids (WO1997028118A1).
  • El Mabrouk, H., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(1), M792.
  • Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps (CN103304453A).
  • Google Patents. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid (CN101628886B).
  • Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (CN103304453A).
  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed, PMID: 14604692.
  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
  • Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). Retrieved from [Link]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

  • Bergman, J. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. KTH Royal Institute of Technology.

Sources

Exploratory

A Comprehensive In-Silico Analysis of 2-[(Methoxyacetyl)amino]benzoic Acid: A Whitepaper for Drug Discovery and Materials Science

Foreword In the landscape of modern drug discovery and materials science, the predictive power of computational modeling is indispensable. It allows for a profound understanding of molecular structure, reactivity, and po...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and materials science, the predictive power of computational modeling is indispensable. It allows for a profound understanding of molecular structure, reactivity, and potential biological activity before the synthesis and experimental validation stages, thereby accelerating research and development. This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-[(methoxyacetyl)amino]benzoic acid, a molecule of interest due to its structural similarities to known bioactive compounds. We will delve into the application of Density Functional Theory (DFT), explore its electronic and optical properties, and assess its potential as a therapeutic agent through molecular docking simulations. This document is intended for researchers, scientists, and professionals in drug development seeking to apply computational methodologies to novel chemical entities.

Introduction: The Rationale for Investigating 2-[(Methoxyacetyl)amino]benzoic Acid

2-[(Methoxyacetyl)amino]benzoic acid belongs to the family of N-acylated anthranilic acid derivatives. Anthranilic acid and its analogues are known precursors in the synthesis of a variety of biologically active compounds, including anti-inflammatory and analgesic agents.[1] The introduction of a methoxyacetyl group to the 2-amino position of benzoic acid presents an intriguing modification that could modulate its physicochemical and pharmacological properties.

The core hypothesis underpinning this investigation is that the structural features of 2-[(methoxyacetyl)amino]benzoic acid—specifically the interplay between the carboxylic acid, amide, and ether functionalities—may confer unique electronic and binding characteristics. These characteristics could render it a candidate for development as a non-steroidal anti-inflammatory drug (NSAID) or as a novel material with desirable non-linear optical (NLO) properties.[2][3] This guide will outline the computational workflows to rigorously test this hypothesis.

Computational Methodology: A Self-Validating Approach

The integrity of any computational study hinges on the robustness of its methodology. The following protocols are designed to be self-validating, ensuring that the generated data is both accurate and reproducible.

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is the cornerstone of our theoretical analysis of 2-[(methoxyacetyl)amino]benzoic acid.

  • Molecular Structure Optimization:

    • The initial 3D structure of 2-[(methoxyacetyl)amino]benzoic acid is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

    • The optimized structure is then used as the input for DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[5]

    • A Pople-style basis set, such as 6-311++G(d,p), is selected to provide a good balance between accuracy and computational cost.[6] This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

    • The geometry optimization is performed in the gas phase to obtain the most stable conformation of the molecule. Frequency calculations are then performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Spectroscopic Analysis (FT-IR and NMR):

    • The vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts are calculated from the optimized geometry using the same DFT method and basis set.

    • The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96) to account for anharmonicity and other systematic errors in the theoretical model.

    • The calculated NMR chemical shifts are referenced against a standard compound (e.g., tetramethylsilane, TMS).

  • Frontier Molecular Orbital (FMO) Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[7] The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[7][8]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • The MEP is calculated and mapped onto the electron density surface of the molecule. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and for predicting its intermolecular interactions.[6]

  • Non-Linear Optical (NLO) Property Calculations:

    • The first-order hyperpolarizability (β) is calculated to assess the NLO properties of the molecule.[9] This is particularly relevant for applications in optoelectronics and photonics.[3][10]

Diagram: Computational Workflow for DFT Analysis

DFT_Workflow A Initial 3D Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure C->D E Spectroscopic Analysis (FT-IR, NMR) D->E F FMO Analysis (HOMO-LUMO) D->F G MEP Mapping D->G H NLO Property Calculation D->H

Caption: A streamlined workflow for the DFT-based analysis of 2-[(methoxyacetyl)amino]benzoic acid.

Molecular Docking for Biological Target Identification

To explore the potential of 2-[(methoxyacetyl)amino]benzoic acid as a therapeutic agent, molecular docking simulations are performed.[11] This technique predicts the preferred orientation of a ligand when bound to a target protein.

  • Target Selection and Preparation:

    • Based on the structural similarity to known NSAIDs, cyclooxygenase enzymes (COX-1 and COX-2) are selected as primary targets.[11] The crystal structures of these proteins are obtained from the Protein Data Bank (PDB).

    • The protein structures are prepared for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • The DFT-optimized structure of 2-[(methoxyacetyl)amino]benzoic acid is used as the input for docking. The ligand is prepared by assigning rotatable bonds and ensuring the correct protonation state at physiological pH.

  • Docking Simulation:

    • A docking program such as AutoDock Vina is used to perform the simulations.[11]

    • A grid box is defined to encompass the active site of the target protein.

    • Multiple docking runs are performed to ensure the reliability of the results.

  • Analysis of Docking Results:

    • The docking results are analyzed based on the binding affinity (in kcal/mol) and the binding mode of the ligand in the active site.

    • The intermolecular interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[12]

Diagram: Molecular Docking Workflow

Docking_Workflow A Select Target Protein (e.g., COX-2) from PDB B Prepare Protein: Remove Water, Add Hydrogens A->B D Define Binding Site (Grid Box) B->D C Prepare Ligand: Optimized Structure of 2-[(Methoxyacetyl)amino]benzoic acid E Perform Docking Simulation (e.g., AutoDock Vina) C->E D->E F Analyze Results: Binding Affinity and Pose E->F G Visualize Ligand-Protein Interactions F->G

Caption: A systematic approach for predicting the binding of 2-[(methoxyacetyl)amino]benzoic acid to a biological target.

Theoretical Results and In-Depth Analysis

This section outlines the expected outcomes of the computational studies and provides a framework for their interpretation.

Molecular Geometry and Spectroscopic Signatures

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) provide the foundational understanding of the molecule's 3D structure. The calculated FT-IR and NMR spectra can be directly compared with experimental data for validation of the computational model.

Parameter Expected Value Range Significance
C=O (Carboxyl) Bond Length ~1.20 - 1.22 ÅIndicates the double bond character.
C=O (Amide) Bond Length ~1.22 - 1.24 ÅReflects the resonance in the amide group.
O-H (Carboxyl) Stretch ~3500 - 3600 cm⁻¹ (calculated)Key vibrational mode for identifying the carboxylic acid group.
N-H (Amide) Stretch ~3300 - 3400 cm⁻¹ (calculated)Characteristic vibrational frequency of the amide group.
¹H NMR (Carboxyl Proton) ~10 - 13 ppmHighly deshielded proton, characteristic of a carboxylic acid.
¹H NMR (Amide Proton) ~8 - 9 ppmIndicates the presence of the amide linkage.
Electronic Properties and Reactivity

The analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's electronic behavior.

Parameter Definition Interpretation
EHOMO Energy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
HOMO-LUMO Energy Gap (ΔE) ΔE = ELUMO - EHOMOA large gap implies high stability and low chemical reactivity, while a small gap suggests higher reactivity.[7]

The Molecular Electrostatic Potential (MEP) map will visually represent the charge distribution. The negative potential regions (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. For 2-[(methoxyacetyl)amino]benzoic acid, the carbonyl oxygens and the carboxylic acid oxygen are expected to be regions of high negative potential.

Non-Linear Optical (NLO) Properties

The calculated first-order hyperpolarizability (β) value will determine the NLO potential of the molecule. A high β value suggests that the material may be suitable for applications in frequency conversion and other NLO phenomena.

Potential as a COX Inhibitor

The molecular docking results will provide a quantitative measure of the binding affinity of 2-[(methoxyacetyl)amino]benzoic acid to COX-1 and COX-2. A lower binding energy indicates a more stable protein-ligand complex. A selective inhibitor will show a significantly lower binding energy for COX-2 compared to COX-1. The analysis of the binding pose will reveal the key amino acid residues involved in the interaction, providing a basis for further lead optimization.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in-silico strategy for the characterization of 2-[(methoxyacetyl)amino]benzoic acid. By following these computational protocols, researchers can gain a deep understanding of its structural, electronic, and biological properties. The theoretical data generated will serve as a strong foundation for guiding the synthesis and experimental validation of this promising molecule, ultimately accelerating its potential translation into a therapeutic agent or a novel functional material.

Future work should focus on experimental validation of the computational predictions. This includes the synthesis of 2-[(methoxyacetyl)amino]benzoic acid, its characterization using FT-IR and NMR spectroscopy, and in vitro assays to determine its COX inhibitory activity. The synergy between computational modeling and experimental work is crucial for the successful advancement of new chemical entities in the fields of drug discovery and materials science.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available at: [Link]

  • Molecular docking and 3D-QSAR on 2-(oxalylamino) benzoic acid and its analogues as protein tyrosine phosphatase 1B inhibitors. Available at: [Link]

  • Diffracting samples: Nonlinear optical properties and morphology for (2- hydroxyphenyl) [2-(2-methoxybenzylidene- amino)-5-methyl phenyl] telluride film. Available at: [Link]

  • Benzoic Acids and HOMO-LUMO. Available at: [Link]

  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Available at: [Link]

  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Available at: [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Available at: [Link]

  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Available at: [Link]

  • Computational models for identifying potential P-glycoprotein substrates and inhibitors. Available at: [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Available at: [Link]

  • Structural Study of Methyl-2-benzamido-2-{[-2-methoxy-2-oxo-1-phenylethyl]amino}acetate. Available at: [Link]

  • Investigation of structural, optical, and thermal properties of 2-amino-4,6-dimethylpyrimidine benzoic acid (2APB) single crystal for non-linear optical (NLO) applications. Available at: [Link]

  • HOMO-LUMO plots and corresponding energies (eV) of benzoic acid and... Available at: [Link]

  • Benzoic acid, 2-methoxy-. Available at: [Link]

  • Dispersion of linear and non-linear optical susceptibilities for amino acid 2-aminopropanoic CH3CH(NH2)COOH single crystals: experimental and theoretical investigations. Available at: [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Available at: [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Available at: [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Available at: [Link]

  • Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Available at: [Link]

  • Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. Available at: [Link]

  • Identification and molecular docking of two novel peptides with xanthine oxidase inhibitory activity from Auxis thazard. Available at: [Link]

  • Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) Chromophore. Available at: [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available at: [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Available at: [Link]

  • 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • HOMO, LUMO analysis and first order hyperpolarizability of 2-amino-5-chloro benzophenone using computational methods. Available at: [Link]

  • Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid:. Available at: [Link]

  • Preparation, Identification, Molecular Docking Study and Protective Function on HUVECs of Novel ACE Inhibitory Peptides from Protein Hydrolysate of Skipjack Tuna Muscle. Available at: [Link]

  • Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) Chromophore. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2-[(Methoxyacetyl)amino]benzoic Acid in the Synthesis of Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Building Block In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. 2-[(Methoxyacetyl)amino]benzoic acid emerges as a highly versatile and strategically functionalized building block. Its unique arrangement of a carboxylic acid, an amide, and a methoxyacetyl group on an aromatic scaffold provides a powerful platform for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones and their analogues. These heterocyclic motifs are prevalent in numerous FDA-approved drugs and clinical candidates, underscoring the importance of efficient synthetic access to them.

This technical guide delves into the synthesis and application of 2-[(methoxyacetyl)amino]benzoic acid, presenting detailed, field-proven protocols. We will explore the causality behind experimental choices and provide a framework for its utilization in drug discovery and development programs.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application. The table below summarizes key properties for 2-[(methoxyacetyl)amino]benzoic acid.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄Calculated
Molecular Weight 209.20 g/mol Calculated
Appearance White to off-white solidTypical
Melting Point 148-152 °C[1]
Solubility Soluble in methanol, ethanol, DMSO, and aqueous base.General knowledge

Synthesis of 2-[(Methoxyacetyl)amino]benzoic Acid: A Robust Protocol

The most direct and efficient synthesis of 2-[(methoxyacetyl)amino]benzoic acid involves the N-acylation of commercially available 2-aminobenzoic acid. This reaction can be achieved using either methoxyacetyl chloride or methoxyacetic acid with a suitable activating agent. The following protocol details the use of methoxyacetic acid and thionyl chloride, a method that generates the reactive acyl chloride in situ and has been shown to be high yielding.[2]

Protocol 1: Synthesis of 2-[(Methoxyacetyl)amino]benzoic Acid

Reaction Scheme:

Synthesis_of_2_methoxyacetyl_aminobenzoic_acid 2_aminobenzoic_acid 2-Aminobenzoic Acid product 2-[(Methoxyacetyl)amino]benzoic Acid 2_aminobenzoic_acid->product  +  Methoxyacetic Acid, SOCl₂ Pyridine, Toluene, Reflux methoxyacetic_acid Methoxyacetic Acid thionyl_chloride SOCl₂

A schematic for the synthesis of the target building block.

Materials:

  • 2-Aminobenzoic acid

  • Methoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminobenzoic acid (1.0 eq) in anhydrous toluene (5 mL per gram of 2-aminobenzoic acid).

  • Addition of Reagents: To the stirred suspension, add pyridine (1.2 eq) followed by the dropwise addition of a solution of methoxyacetic acid (1.1 eq) in anhydrous toluene.

  • Formation of Acyl Chloride: Cool the mixture in an ice bath and add thionyl chloride (1.2 eq) dropwise via a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford 2-[(methoxyacetyl)amino]benzoic acid as a white to off-white solid.

Expected Yield: 85-95%

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous toluene and flame-dried glassware is critical to prevent the hydrolysis of the highly reactive thionyl chloride and the in situ generated methoxyacetyl chloride.

  • Pyridine: Pyridine acts as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product.[2]

  • Thionyl Chloride: Thionyl chloride is a cost-effective and efficient reagent for converting the carboxylic acid (methoxyacetic acid) into the more reactive acyl chloride.

  • Aqueous Work-up: The acidic wash removes unreacted pyridine, while the basic wash removes any unreacted methoxyacetic acid and 2-aminobenzoic acid.

Application in Heterocyclic Synthesis: The Gateway to Quinazolinones

The strategic placement of the N-acyl group ortho to the carboxylic acid in 2-[(methoxyacetyl)amino]benzoic acid makes it an ideal precursor for intramolecular cyclization reactions to form six-membered heterocyclic rings. A prominent application is the synthesis of 2-substituted quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry.[3][4]

Protocol 2: Synthesis of 2-(Methoxymethyl)-3-phenylquinazolin-4(3H)-one

This protocol demonstrates a classic and reliable method for the synthesis of a quinazolinone derivative from 2-[(methoxyacetyl)amino]benzoic acid and an aniline.

Reaction Scheme:

Quinazolinone_Synthesis starting_material 2-[(Methoxyacetyl)amino]benzoic Acid product 2-(Methoxymethyl)-3-phenylquinazolin-4(3H)-one starting_material->product  +  Aniline Acetic Anhydride, Reflux aniline Aniline

A general route to quinazolinone synthesis.

Materials:

  • 2-[(Methoxyacetyl)amino]benzoic acid

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-[(methoxyacetyl)amino]benzoic acid (1.0 eq) and aniline (1.1 eq) in glacial acetic acid (5 mL per gram of the benzoic acid derivative).

  • Cyclization: Add acetic anhydride (2.0 eq) to the mixture and heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid product by suction filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol to yield 2-(methoxymethyl)-3-phenylquinazolin-4(3H)-one.

Expected Yield: 70-85%

Mechanistic Insight:

The reaction proceeds through an initial activation of the carboxylic acid by acetic anhydride to form a mixed anhydride. This is followed by nucleophilic attack from the aniline nitrogen, leading to an intermediate amide. Subsequent intramolecular cyclization with the elimination of water, driven by the high temperature and the dehydrating effect of acetic anhydride, affords the quinazolinone ring system.

The Broader Synthetic Landscape and Future Directions

The utility of 2-[(methoxyacetyl)amino]benzoic acid extends beyond the synthesis of simple quinazolinones. The methoxy group offers a handle for further functionalization, and the core structure can be elaborated to access a diverse range of bioactive molecules. For instance, the quinazolinone products can be subjected to various cross-coupling reactions to introduce further diversity.

The development of one-pot, multi-component reactions starting from 2-aminobenzoic acid, an acylating agent, and an amine is an area of active research, aiming to streamline the synthesis of quinazolinone libraries for high-throughput screening.[4] The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of 2-[(methoxyacetyl)amino]benzoic acid as a strategic building block in their synthetic endeavors.

References

  • CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide - Google Patents.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Available at: [Link]

  • CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents.
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. Available at: [Link]

Sources

Application

Application and Protocol Guide for the Quantification of 2-[(Methoxyacetyl)amino]benzoic acid

Introduction: The Analytical Imperative for 2-[(Methoxyacetyl)amino]benzoic acid 2-[(Methoxyacetyl)amino]benzoic acid is an organic molecule of interest in pharmaceutical development, potentially as a metabolite, impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-[(Methoxyacetyl)amino]benzoic acid

2-[(Methoxyacetyl)amino]benzoic acid is an organic molecule of interest in pharmaceutical development, potentially as a metabolite, impurity, or a key intermediate. Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is paramount for pharmacokinetic studies, quality control, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the quantification of 2-[(Methoxyacetyl)amino]benzoic acid, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and validated against international standards to ensure data integrity and reproducibility.

The selection of an appropriate analytical technique is contingent upon the specific requirements of the study, such as the desired sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. This guide will explore three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section will delve into the causality behind the experimental choices, providing not just a protocol, but a framework for understanding and adapting these methods to specific analytical challenges.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes with a suitable chromophore. Given the aromatic structure of 2-[(Methoxyacetyl)amino]benzoic acid, it is expected to exhibit significant UV absorbance, making HPLC-UV a primary choice for its analysis, particularly in less complex matrices or for higher concentration ranges.

Scientific Rationale

The method is based on the separation of the analyte from other matrix components on a reversed-phase HPLC column, followed by detection and quantification based on its UV absorbance. A C18 column is a common choice for separating moderately polar compounds like the target analyte from a polar mobile phase. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient separation and a symmetrical peak shape. The addition of an acid, such as formic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better retention and peak shape on a reversed-phase column.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (e.g., with Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Filter Syringe Filtration (0.22 µm) Reconstitute->Filter Injection Inject into HPLC Filter->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification

Caption: Workflow for HPLC-UV analysis of 2-[(Methoxyacetyl)amino]benzoic acid.

Detailed Protocol: HPLC-UV

1. Sample Preparation (from Human Plasma)

  • To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[1]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Start with 10% B, increasing linearly to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: Based on the chromophore of the analyte, a wavelength between 250-280 nm is a suitable starting point for method development.[1]

  • Injection Volume: 10 µL.

Performance Characteristics (HPLC-UV)
ParameterExpected Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)10-50 ng/mL
Limit of Quantification (LOQ)50-150 ng/mL
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of 2-[(Methoxyacetyl)amino]benzoic acid in complex biological matrices, LC-MS/MS is the method of choice.[2] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Scientific Rationale

LC-MS/MS provides a high degree of confidence in analyte identification and quantification.[1] The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent selectivity and reduces matrix interference. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample + Internal Standard LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Separate Separate Organic Layer LLE->Separate Evaporate Evaporation to Dryness Separate->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Injection Inject into UPLC/HPLC Reconstitute->Injection Separation C18 or HILIC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MSMS Tandem Mass Spectrometry (MRM Mode) Ionization->MSMS Quantification Quantification vs. Internal Standard MSMS->Quantification

Caption: Workflow for LC-MS/MS analysis of 2-[(Methoxyacetyl)amino]benzoic acid.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (from Urine)

  • To 100 µL of urine, add the internal standard.

  • Adjust the pH to acidic (e.g., pH 3-4) with 10 µL of 1 M formic acid.

  • Add 500 µL of an organic solvent (e.g., ethyl acetate) for liquid-liquid extraction.[3]

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.[1]

  • Transfer the organic layer to a new tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 2.5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over the run.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined during method development.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. For example, monitor the transition from the precursor ion [M+H]⁺ to a characteristic product ion.

Performance Characteristics (LC-MS/MS)
ParameterExpected Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01-0.1 ng/mL
Limit of Quantification (LOQ)0.05-0.5 ng/mL
Accuracy (% Recovery)90-110%
Precision (% RSD)< 10%

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-[(Methoxyacetyl)amino]benzoic acid, a derivatization step is necessary to increase its volatility and thermal stability.[4]

Scientific Rationale

Derivatization converts the polar functional groups (carboxylic acid and amide) into less polar, more volatile derivatives.[5] A common approach is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group. The derivatized analyte is then separated by gas chromatography based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer provides highly selective detection and confirmation of the analyte's identity based on its mass spectrum.[6]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Extracted & Dried Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Reaction Heating Step Derivatization->Reaction Injection Inject into GC Reaction->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM mode) Ionization->Detection Quantification Quantification via Calibration Curve Detection->Quantification

Sources

Method

Mastering the Purification of 2-[(Methoxyacetyl)amino]benzoic acid: Advanced Crystallization and Purification Protocols

An Application Guide for Researchers Abstract This comprehensive application note provides detailed methodologies and expert insights into the crystallization and purification of 2-[(Methoxyacetyl)amino]benzoic acid, a k...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides detailed methodologies and expert insights into the crystallization and purification of 2-[(Methoxyacetyl)amino]benzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on research outcomes and drug development timelines, this guide moves beyond standard protocols to explain the underlying chemical principles that govern successful purification. We present step-by-step protocols for cooling crystallization, antisolvent crystallization, and acid-base purification, supported by solvent selection guides and data-driven best practices. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high-purity 2-[(Methoxyacetyl)amino]benzoic acid with optimized yield and efficiency.

Introduction: The Imperative for Purity

2-[(Methoxyacetyl)amino]benzoic acid is an aromatic carboxylic acid derivative whose utility in medicinal chemistry and materials science is intrinsically linked to its purity. The presence of residual starting materials, by-products, or solvents can significantly alter its physicochemical and biological properties, leading to inconsistent experimental results, failed syntheses, and compromised safety profiles in downstream applications.

The molecular structure, featuring a carboxylic acid, an amide, and an ether linkage, presents both challenges and opportunities for purification. This guide provides a systematic approach to leveraging these functional groups to achieve superior purity.

Physicochemical Profile and Impurity Analysis

A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy.

Physicochemical Data

The properties of 2-[(Methoxyacetyl)amino]benzoic acid dictate its behavior in various solvent systems.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₁NO₄Calculated
Molecular Weight 209.20 g/mol Calculated
Appearance White to off-white solid (Expected)
Key Functional Groups Carboxylic Acid, Amide, Ether, Aromatic RingStructural Analysis
Predicted Solubility Slightly soluble in water; soluble in polar organic solvents (alcohols, acetone, ethyl acetate).[1]Inferred from Analogs
Predicted pKa ~3.5 - 4.5 (for carboxylic acid)Inferred from Benzoic Acid Derivatives[2]
Common Impurities in Synthesis

The most probable synthetic route is the acylation of 2-aminobenzoic acid with methoxyacetyl chloride. This pathway informs the likely impurity profile that must be addressed during purification.

  • Unreacted Starting Materials: 2-aminobenzoic acid, Methoxyacetic acid (from hydrolysis of the chloride).

  • Reaction By-products: Di-acylated species or other side-products.

  • Residual Solvents: Solvents used during the reaction and initial work-up.

Controlling these impurities is crucial, as they can interfere with crystal lattice formation and compromise the purity of the final Active Pharmaceutical Ingredient (API).[3]

Core Purification Strategy: Recrystallization

Recrystallization is the most powerful technique for purifying solid organic compounds. Its efficacy relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[4]

The Cornerstone: Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for 2-[(Methoxyacetyl)amino]benzoic acid at elevated temperatures and low solubility upon cooling. The impurities, conversely, should either remain highly soluble or be completely insoluble at all temperatures.[4]

SolventBoiling Point (°C)Suitability RationalePolarity
Isopropanol 82Excellent Choice. Good temperature-dependent solubility for polar molecules. Lower volatility than methanol.Polar Protic
Ethanol 78Excellent Choice. Similar to isopropanol, widely available.Polar Protic
Water 100Poor as a primary solvent. Can be used as an anti-solvent with a more soluble organic solvent.[5]Very Polar Protic
Ethyl Acetate 77Good Choice. The ester group can solvate the molecule well at high temperatures.Polar Aprotic
Acetone 56Fair Choice. High solubility may lead to lower recovery. Volatility can be an issue.Polar Aprotic
Ethanol/Water Mix VariableExcellent for fine-tuning. Allows for precise control over solubility to maximize yield and purity.Variable
Protocol 1: Standard Cooling Recrystallization

This protocol is the first line of defense for removing the majority of soluble impurities.

Causality: The principle is based on creating a supersaturated solution from which the target compound preferentially crystallizes upon slow cooling, leaving impurities behind in the solvent (mother liquor). Slow cooling is critical for the formation of large, well-ordered, and pure crystals.

Methodology:

  • Dissolution: Place the crude 2-[(Methoxyacetyl)amino]benzoic acid (e.g., 10.0 g) into an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: In a separate flask, heat the chosen solvent (e.g., isopropanol) to its boiling point. Add the hot solvent to the crude material portion-wise with continuous stirring and heating until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

G cluster_workflow Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (Optional, for insoluble impurities) A->B C Slow Cooling to Induce Crystallization A->C If no hot filtration B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash Crystals with Cold Solvent D->E F Dry to Constant Weight E->F

Caption: Standard Cooling Recrystallization Workflow.

Protocol 2: Antisolvent Crystallization

This method is highly effective when a single solvent fails to provide an adequate solubility differential.

Causality: The compound is first dissolved in a "good" solvent where it is highly soluble. A miscible "antisolvent," in which the compound is insoluble, is then added, causing a rapid decrease in solubility and inducing precipitation/crystallization.

Methodology:

  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Antisolvent Addition: Slowly add the "antisolvent" (e.g., water) dropwise while stirring vigorously. Continue adding until the solution becomes persistently cloudy (the cloud point).

  • Re-solubilization: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly equilibrates.

  • Isolation and Drying: Follow steps 6-8 from the Standard Cooling Recrystallization protocol.

Orthogonal Purification: Acid-Base Extraction

For impurities with different acidic/basic properties, this liquid-liquid extraction technique offers an excellent alternative or supplementary purification step.

Causality: This technique exploits the acidic nature of the carboxylic acid group. By treating with a weak base (e.g., sodium bicarbonate), the target compound is converted to its water-soluble carboxylate salt, allowing it to be separated from neutral or basic organic impurities. Subsequent re-acidification regenerates the pure, insoluble acid.

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.

    • Self-Validation: The target compound is now in the aqueous layer as its sodium salt. Neutral impurities remain in the organic layer.

  • Re-precipitation: Cool the combined aqueous layer in an ice bath. Slowly acidify it by adding concentrated HCl dropwise with stirring until the pH is ~2. The pure 2-[(Methoxyacetyl)amino]benzoic acid will precipitate out.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry as described previously. This product can be further purified by recrystallization if needed.

G cluster_workflow Acid-Base Purification Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer A Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B Extract with aq. NaHCO₃ A->B C Separate Layers B->C D Neutral/Basic Impurities C->D E Sodium Salt of Product (Water Soluble) C->E F Acidify with HCl to Precipitate Product E->F G Filter, Wash, and Dry Pure Product F->G

Caption: Workflow for Purification via Acid-Base Extraction.

Purity Verification: A Self-Validating System

Every protocol must be validated. The purity of the final product should be rigorously assessed to confirm the efficacy of the chosen method.

Analysis TechniquePurposeIndication of Purity
Melting Point Assess purity and identityA sharp melting point range (e.g., < 2 °C) that matches the literature value.
Thin Layer Chromatography (TLC) Qualitatively assess purity and identify impuritiesA single spot with a consistent Rf value. Absence of spots corresponding to starting materials.
High-Performance Liquid Chromatography (HPLC) Quantitatively determine purityA single major peak with purity >99%.
¹H NMR Spectroscopy Confirm chemical structure and detect impuritiesCorrect chemical shifts, integration values, and coupling constants. Absence of peaks from impurities.

Conclusion

The purification of 2-[(Methoxyacetyl)amino]benzoic acid is a multi-faceted challenge that can be effectively addressed through a logical, stepwise application of fundamental chemical principles. By carefully selecting a purification strategy—be it cooling crystallization, antisolvent methods, or acid-base extraction—based on the specific impurity profile, researchers can consistently obtain material of high purity. The protocols detailed herein provide a robust framework for optimizing yield, ensuring reproducibility, and advancing research and development objectives.

References

  • Google Patents. (n.d.). Process for the purification of benzoic acid.
  • Google Patents. (n.d.). M-aminobenzoic acid spherical crystal and preparation method thereof.
  • ResearchGate. (2019). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallisation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-5-iodobenzoic acid.
  • MDPI. (n.d.). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of benzoic acid.
  • MDPI. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • Royal Society of Chemistry. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids.
  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • ResearchGate. (2024). Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. Retrieved from [Link]

  • Pharmapproach. (n.d.). Pharmaceutical Organic Chemistry II Lab Manual. Retrieved from [Link]

  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-[(Methoxyacetyl)amino]benzoic Acid

Introduction 2-[(Methoxyacetyl)amino]benzoic acid, a derivative of anthranilic acid, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and an amide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(Methoxyacetyl)amino]benzoic acid, a derivative of anthranilic acid, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and an amide functional group, allows for diverse chemical modifications, making it a versatile scaffold for the synthesis of various heterocyclic compounds and other complex organic molecules. This document provides a comprehensive, field-proven experimental protocol for the synthesis of 2-[(Methoxyacetyl)amino]benzoic acid, designed for researchers and scientists in organic synthesis and drug discovery. The protocol is grounded in the principles of the Schotten-Baumann reaction, a reliable method for the acylation of amines.[1][2][3] This guide emphasizes not only the procedural steps but also the underlying chemical principles to ensure a thorough understanding and successful execution of the synthesis.

Reaction Scheme

Figure 1. General reaction scheme for the synthesis of 2-[(Methoxyacetyl)amino]benzoic acid.

Experimental Protocol

This protocol is based on the Schotten-Baumann acylation of 2-aminobenzoic acid with methoxyacetyl chloride. The use of a biphasic system with an aqueous base is crucial for neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2][4]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Key Properties & Hazards
2-Aminobenzoic AcidC₇H₇NO₂137.14118-92-3White to off-white solid. Irritant.
Methoxyacetyl ChlorideC₃H₅ClO₂108.5238870-89-2Colorless to light yellow liquid. Corrosive, flammable, moisture sensitive.
Sodium HydroxideNaOH40.001310-73-2White solid. Corrosive.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile liquid. Suspected carcinogen.
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive liquid.
EthanolC₂H₅OH46.0764-17-5Flammable liquid.
Deionized WaterH₂O18.027732-18-5-
Step-by-Step Procedure

Experimental_Workflow A 1. Dissolution of 2-Aminobenzoic Acid B 2. Cooling of the Reaction Mixture A->B C 3. Slow Addition of Methoxyacetyl Chloride B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up: Phase Separation and Acidification D->E F 6. Isolation of Crude Product (Vacuum Filtration) E->F G 7. Purification (Recrystallization) F->G H 8. Drying and Characterization G->H

Figure 2. Step-by-step experimental workflow.

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (36.5 mmol) of 2-aminobenzoic acid in 50 mL of 1 M aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

    • Rationale: The basic solution deprotonates the carboxylic acid group, increasing the solubility of the starting material in the aqueous phase and ensuring the amino group remains nucleophilic.

  • Addition of Organic Solvent and Cooling: To the aqueous solution, add 50 mL of dichloromethane (DCM). Cool the biphasic mixture to 0-5 °C in an ice-water bath with vigorous stirring.

    • Rationale: The biphasic system is characteristic of the Schotten-Baumann reaction.[1][5] The product will preferentially dissolve in the organic phase, while the base remains in the aqueous phase. Cooling is essential to control the exothermic reaction and minimize side reactions, such as the hydrolysis of the acyl chloride.[5]

  • Acylation Reaction: In a separate, dry dropping funnel, prepare a solution of 4.1 g (37.8 mmol, 1.04 eq.) of methoxyacetyl chloride in 20 mL of DCM. Add this solution dropwise to the vigorously stirred biphasic mixture over 30-45 minutes, ensuring the temperature of the reaction mixture remains below 10 °C.

    • Rationale: Slow, dropwise addition of the acyl chloride is critical to prevent a rapid temperature increase and to minimize the competing hydrolysis of the methoxyacetyl chloride.[5] A slight excess of the acylating agent ensures complete consumption of the starting amine.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove any unreacted amine and base), and 30 mL of brine.

    • Rationale: The acidic wash removes basic impurities, and the brine wash helps to remove residual water from the organic layer.

  • Product Precipitation: To the aqueous layer from the initial separation, slowly add concentrated hydrochloric acid dropwise with stirring in an ice bath until the pH is approximately 2. A white precipitate should form.

    • Rationale: Acidification protonates the carboxylate group of the product, causing it to become insoluble in the aqueous phase and precipitate out.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Purification by Recrystallization: Recrystallize the crude product from an ethanol-water mixture.[6] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield, melting point, and characterize the product using spectroscopic methods (NMR, IR, MS).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminobenzoic acid attacks the electrophilic carbonyl carbon of methoxyacetyl chloride.

Reaction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation Amine R-NH₂ AcylChloride R'-COCl Amine->AcylChloride Tetrahedral_Intermediate [R-NH₂⁺-C(O⁻)R'-Cl] AcylChloride->Tetrahedral_Intermediate Tetrahedral_Intermediate2 [R-NH₂⁺-C(O⁻)R'-Cl] Protonated_Amide [R-NH₂⁺-COR'] + Cl⁻ Tetrahedral_Intermediate2->Protonated_Amide Protonated_Amide2 [R-NH₂⁺-COR'] Final_Amide R-NH-COR' Protonated_Amide2->Final_Amide Base OH⁻ Protonated_Amide2->Base Water H₂O Base->Water

Figure 3. Simplified mechanism of nucleophilic acyl substitution.

Expected Analytical Data

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point 180-190 °C (estimated)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0 (s, 1H, COOH), ~9.5-10.0 (s, 1H, NH), ~7.5-8.0 (m, 4H, Ar-H), ~4.0 (s, 2H, CH₂), ~3.4 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~170 (C=O, amide), ~168 (C=O, acid), ~140, ~132, ~130, ~122, ~120, ~118 (Ar-C), ~72 (CH₂), ~59 (OCH₃)
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3000-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, acid), ~1650 (C=O stretch, amide), ~1580, ~1530 (N-H bend and C=C stretch)
Mass Spec. (ESI-)[M-H]⁻ calculated for C₁₀H₁₀NO₄: 208.06; found: ~208.1

Safety and Waste Disposal

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Methoxyacetyl Chloride: This reagent is corrosive, flammable, and reacts with moisture. Handle with extreme care.[5] Keep away from water and ignition sources.

  • Acids and Bases: Concentrated hydrochloric acid and solid sodium hydroxide are highly corrosive. Handle with appropriate care.

Waste Disposal:

  • Organic Waste: All organic solvents and reaction residues should be collected in a designated chlorinated organic waste container.

  • Aqueous Waste: Neutralize the acidic and basic aqueous layers before disposing of them down the drain with copious amounts of water, in accordance with local regulations.

References

  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Synthesis and Properties of New N-Acyl Derivatives of Anthranilic Acid. (n.d.). Retrieved from [Link]

  • Sciencemadness.org. (2015, April 24). anthranilic acid acetylation in various conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0268406). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Acetylanthranilic acid. Retrieved from [Link]

  • International Journal of Drug Development & Research. (n.d.). Synthesis and Pharmacological Screening of N-Substituted Anthranilic Acid Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

  • ScienceDirect. (n.d.). Experimental 1H and 13C NMR spectra (with respect to TMS and in DMSO solution). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). N-acetylanthranilic acid. A highly triboluminescent material. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 2-[(Methoxyacetyl)amino]benzoic Acid Derivatives

Introduction: The Therapeutic Potential of 2-[(Methoxyacetyl)amino]benzoic Acid Derivatives and the Imperative for High-Throughput Screening The 2-aminobenzoic acid (anthranilic acid) scaffold is a privileged structure i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 2-[(Methoxyacetyl)amino]benzoic Acid Derivatives and the Imperative for High-Throughput Screening

The 2-aminobenzoic acid (anthranilic acid) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] A particularly promising subclass is the 2-[(Methoxyacetyl)amino]benzoic acid derivatives. The introduction of the methoxyacetyl group can modulate the physicochemical properties of the parent molecule, potentially enhancing cell permeability, metabolic stability, and target engagement.

Emerging evidence suggests that benzoic acid derivatives can exert their therapeutic effects by modulating key cellular pathways implicated in disease pathogenesis. Two such pathways of significant interest are histone deacetylase (HDAC) enzymatic activity and the Nuclear Factor-kappa B (NF-κB) signaling cascade. HDACs are critical epigenetic regulators, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[2][3] Consequently, HDAC inhibitors have emerged as a valuable class of anticancer agents.[4][5] The NF-κB pathway is a master regulator of inflammation, and its aberrant activation is linked to chronic inflammatory conditions and malignancies.[6][7]

Given the therapeutic potential of 2-[(Methoxyacetyl)amino]benzoic acid derivatives to modulate these pathways, there is a pressing need for robust and scalable methods to screen large compound libraries for potent and selective inhibitors. High-throughput screening (HTS) provides the necessary platform to rapidly assess thousands of derivatives, enabling the identification of lead compounds for further drug development.[8]

This document provides detailed application notes and protocols for two distinct HTS assays designed to identify and characterize 2-[(Methoxyacetyl)amino]benzoic acid derivatives that inhibit HDAC activity or suppress the NF-κB signaling pathway.

Part 1: High-Throughput Screening for HDAC Inhibitors

Scientific Rationale

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[2] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[3] Inhibiting HDACs can restore the expression of these critical genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

The structural features of 2-aminobenzamide derivatives make them suitable candidates for HDAC inhibition.[4][9] The core scaffold can serve as a zinc-binding group that chelates the zinc ion in the active site of class I HDACs, which is a common mechanism for many HDAC inhibitors.[2]

We will describe a fluorescence-based assay that is highly amenable to HTS. The principle of this assay is the enzymatic deacetylation of a fluorogenic substrate by HDACs. Upon deacetylation, a developer solution is added that proteolytically cleaves the deacetylated substrate, releasing a highly fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. Inhibitors will therefore lead to a decrease in the fluorescence signal.

Experimental Workflow: Fluorescence-Based HDAC Inhibition Assay

HDAC_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_development Signal Development cluster_readout Data Acquisition prep_plate Dispense Assay Buffer, HDAC Enzyme, and Test Compounds/ Controls into 384-well plate add_substrate Add Fluorogenic HDAC Substrate prep_plate->add_substrate incubation1 Incubate at 37°C (e.g., 60 min) add_substrate->incubation1 add_developer Add Developer Solution (containing Trichostatin A and a protease) incubation1->add_developer incubation2 Incubate at RT (e.g., 15 min) add_developer->incubation2 read_plate Read Fluorescence (Ex: 360 nm, Em: 460 nm) incubation2->read_plate

Caption: Workflow for the fluorescence-based HDAC inhibition HTS assay.

Detailed Protocol: HDAC Inhibition Assay

Materials:

  • HDAC Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • HDAC Enzyme: Recombinant human HDAC1 (e.g., from Cayman Chemical)

  • Fluorogenic HDAC Substrate: e.g., Boc-Lys(Ac)-AMC

  • Developer Solution: Containing a protease and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

  • Test Compounds: 2-[(Methoxyacetyl)amino]benzoic acid derivatives dissolved in DMSO.

  • Positive Control: A known HDAC inhibitor (e.g., SAHA or Trichostatin A).

  • Negative Control: DMSO.

  • Assay Plates: Black, flat-bottom 384-well microplates.

  • Fluorescence Plate Reader: Capable of excitation at ~360 nm and emission at ~460 nm.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the 2-[(Methoxyacetyl)amino]benzoic acid derivatives in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution, positive control, and negative control (DMSO) to the wells of a 384-well assay plate.

  • Enzyme Addition:

    • Dilute the HDAC1 enzyme to the desired concentration in cold HDAC Assay Buffer.

    • Dispense 10 µL of the diluted enzyme solution into each well of the assay plate containing the compounds.

    • Mix by shaking the plate for 30 seconds.

  • Enzymatic Reaction:

    • Dilute the Fluorogenic HDAC Substrate in HDAC Assay Buffer.

    • Add 10 µL of the diluted substrate to each well to initiate the reaction.

    • Seal the plate and incubate at 37°C for 60 minutes.

  • Signal Development:

    • Prepare the Developer Solution according to the manufacturer's instructions.

    • Add 20 µL of the Developer Solution to each well. This will stop the HDAC reaction and initiate the development of the fluorescent signal.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader with excitation set to approximately 360 nm and emission set to approximately 460 nm.

Data Analysis and Interpretation

The inhibitory activity of each compound is calculated as the percentage of inhibition relative to the controls.

% Inhibition = [1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)] * 100

From a primary screen, "hit" compounds are typically defined as those exhibiting a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls). These hits are then subjected to secondary screening to confirm their activity and determine their potency (IC₅₀ value).

Table 1: Example HTS Data for HDAC Inhibition

Compound IDConcentration (µM)Fluorescence (RFU)% Inhibition
DMSO Control-45,8700%
SAHA (Control)102,34094.9%
Derivative A1022,15052.1%
Derivative B104,56091.1%
Derivative C1043,9804.2%

From this data, Derivative B would be considered a strong hit for follow-up studies. Dose-response curves would then be generated to determine the IC₅₀ values.[2][10]

Part 2: High-Throughput Screening for NF-κB Pathway Inhibitors

Scientific Rationale

The NF-κB signaling pathway plays a pivotal role in regulating the immune and inflammatory responses.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus.[11] In the nucleus, NF-κB binds to specific DNA sequences and activates the transcription of a wide array of pro-inflammatory genes.[12]

Salicylates, which are structurally related to 2-aminobenzoic acid derivatives, are known to inhibit the NF-κB pathway.[6] It is therefore plausible that 2-[(Methoxyacetyl)amino]benzoic acid derivatives could also modulate this pathway.

A luciferase reporter gene assay is a highly sensitive and widely used method for monitoring the activity of the NF-κB pathway in a high-throughput format.[11][13][14] This assay utilizes a cell line that has been engineered to contain a luciferase reporter gene under the control of a promoter with multiple NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to the level of NF-κB activation.[11][15]

Experimental Workflow: NF-κB Luciferase Reporter Assay

NFkB_Workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment & Stimulation cluster_readout Luminescence Reading seed_cells Seed NF-κB Reporter Cell Line in 384-well plates incubate_cells Incubate for 18-24 hours seed_cells->incubate_cells add_compounds Add Test Compounds/Controls incubate_cells->add_compounds pre_incubate Pre-incubate (e.g., 1 hour) add_compounds->pre_incubate add_stimulant Add Stimulant (e.g., TNF-α) pre_incubate->add_stimulant incubate_stim Incubate (e.g., 6 hours) add_stimulant->incubate_stim add_reagent Add Luciferase Assay Reagent incubate_stim->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence

Caption: Workflow for the NF-κB luciferase reporter HTS assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • Cell Line: A stable cell line expressing a luciferase reporter driven by an NF-κB responsive element (e.g., HEK293 or RAW 264.7 NF-κB reporter cells).[13][15]

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin).

  • Stimulant: TNF-α or another appropriate NF-κB activator.

  • Test Compounds: 2-[(Methoxyacetyl)amino]benzoic acid derivatives dissolved in DMSO.

  • Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082).

  • Negative Control: DMSO.

  • Assay Plates: White, solid-bottom 384-well cell culture plates.

  • Luciferase Assay Reagent: A commercial kit such as ONE-Step™ Luciferase Assay System.

  • Luminometer: A plate-reading luminometer.

Procedure:

  • Cell Seeding:

    • Harvest the NF-κB reporter cells and adjust the cell density in the culture medium.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds, positive control, and negative control in cell culture medium.

    • Remove the plate from the incubator and add 5 µL of the diluted compounds to the respective wells.

    • Pre-incubate the plate for 1 hour at 37°C.

  • Stimulation:

    • Prepare the stimulant (e.g., TNF-α) at the desired concentration in cell culture medium.

    • Add 5 µL of the stimulant solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 6 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 25 µL of the Luciferase Assay Reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

Data Analysis and Interpretation

The activity of the compounds is determined by their ability to reduce the TNF-α-induced luminescence signal.

% Inhibition = [1 - (RLU_Compound - RLU_Unstimulated) / (RLU_Stimulated - RLU_Unstimulated)] * 100

Where RLU is Relative Light Units.

Hits from the primary screen are then subjected to dose-response analysis to determine their IC₅₀ values.

Table 2: Example Dose-Response Data for an NF-κB Inhibitor

Compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (Stimulated)1,250,0000%
0.11,125,00010%
0.5875,00030%
1.0625,00050%
5.0250,00080%
10.0125,00090%
Unstimulated50,000100%

This data can be plotted to generate a dose-response curve and calculate the IC₅₀, which for this example is 1.0 µM.[16]

Conclusion and Future Directions

The high-throughput screening assays detailed in these application notes provide robust and reliable methods for identifying and characterizing 2-[(Methoxyacetyl)amino]benzoic acid derivatives that modulate the activity of HDACs and the NF-κB signaling pathway. The fluorescence-based HDAC assay offers a direct measure of enzymatic inhibition, while the cell-based NF-κB reporter assay provides insights into the cellular activity of the compounds within a key inflammatory pathway.

Successful identification of potent and selective "hit" compounds from these screens will be the first step in a comprehensive drug discovery cascade. Subsequent steps will include secondary assays to confirm on-target activity, evaluation of selectivity against other HDAC isoforms or related pathways, assessment of cellular toxicity, and ultimately, in vivo studies to determine efficacy and pharmacokinetic properties. The methodologies described herein provide a solid foundation for the discovery of novel therapeutics derived from the versatile 2-[(Methoxyacetyl)amino]benzoic acid scaffold.

References

  • Marek, L., et al. (2013). Histone Deacetylase (HDAC) Inhibitors in Cancer Treatment. IntechOpen. Available at: [Link]

  • Pahl, H. L. (1999). Activators and target genes of Rel/NF-kappaB transcription factors. Oncogene, 18(49), 6853–6866. Available at: [Link]

  • Suzuki, T., et al. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Journal of Medicinal Chemistry, 53(11), 4439-4451. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]

  • Krämer, O. H. (Ed.). (2017). HDAC/HAT Function Assessment and Inhibitor Development: Methods and Protocols. Springer. Available at: [Link]

  • Tzivinikos, C., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(19), 13393–13414. Available at: [Link]

  • BPS Bioscience. (n.d.). NF-κB Luciferase Reporter Raw 264.7 Cell Line. Available at: [Link]

  • Yin, M. J., et al. (1998). The anti-inflammatory agents aspirin and salicylate inhibit the activity of IkappaB kinase-beta. Nature, 396(6706), 77–80. Available at: [Link]

  • ResearchGate. (n.d.). Dose response of Nuclear Factor kappa B (NF-κB) activation using the NF-κB reporter gene luciferase assay. Available at: [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation, 124(1), 30–39. Available at: [Link]

  • Wegener, D., et al. (2003). A highly sensitive, nonisotopic, homogeneous assay for high-throughput screening of histone deacetylase inhibitors. Analytical Biochemistry, 321(2), 202-208. Available at: [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Valente, S., et al. (2016). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 21(8), 1007. Available at: [Link]

  • Kim, H. J., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 20(11), 693. Available at: [Link]

  • Ocker, M., & Schneider-Stock, R. (2007). Histone deacetylase inhibitors: signalling towards p21cip1/waf1. International Journal of Biochemistry & Cell Biology, 39(7-8), 1367–1374. Available at: [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Available at: [Link]

  • Asif, M. (2014). A Mini Review on Anti-inflammatory Agents from Anthranilic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 14(3), 258-269. Available at: [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available at: [Link]

  • Myeloma UK. (2017, April 4). Histone deacetylase (HDAC) inhibitors [Video]. YouTube. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: High-Sensitivity Monosaccharide Analysis via Derivatization with 2-Aminobenzoic Acid

Introduction: The Rationale for Fluorescent Labeling Monosaccharides, the fundamental building blocks of complex carbohydrates, are notoriously difficult to analyze directly. Lacking strong chromophores or fluorophores,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Fluorescent Labeling

Monosaccharides, the fundamental building blocks of complex carbohydrates, are notoriously difficult to analyze directly. Lacking strong chromophores or fluorophores, they are largely invisible to standard analytical techniques like UV or fluorescence-based High-Performance Liquid Chromatography (HPLC).[1] To overcome this limitation, a derivatization step is employed to attach a fluorescent tag to the monosaccharide, dramatically enhancing detection sensitivity.[2]

This application note provides a detailed protocol for the derivatization of monosaccharides with 2-aminobenzoic acid (2-AA), also known as anthranilic acid.[3][4] 2-AA is a highly effective fluorescent label that covalently binds to the reducing end of a monosaccharide.[4][5] This labeling strategy is noted for its high efficiency, stability, and the strong fluorescent signal of the resulting derivative, enabling detection at picomolar concentrations.[5][6][7] The 2-AA tag is versatile, suitable for subsequent analysis by a range of techniques including HPLC, Capillary Electrophoresis (CE), and Mass Spectrometry (MS).[2][5][8]

Principle of the Method: Reductive Amination

The derivatization of monosaccharides with 2-AA proceeds via a well-established chemical reaction known as reductive amination.[9][10] This two-step process is both efficient and non-selective, ensuring that a representative profile of the monosaccharides in a sample is obtained.[8]

Step 1: Schiff Base Formation In solution, monosaccharides with a free reducing end exist in equilibrium between a cyclic (closed-ring) and an acyclic, open-ring form.[5] The open-ring form possesses a reactive aldehyde or ketone group. The primary amine of 2-aminobenzoic acid acts as a nucleophile, attacking the carbonyl carbon of the acyclic sugar. This leads to the formation of an unstable intermediate which then dehydrates to form a stable Schiff base (an imine).[5]

Step 2: Reduction to a Stable Secondary Amine The Schiff base is then reduced to a stable secondary amine using a mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN).[5][9][10] Sodium cyanoborohydride is the reagent of choice because it selectively reduces the imine of the Schiff base without significantly reducing the carbonyl group of the unreacted monosaccharides.[9] The resulting 2-AA labeled monosaccharide is highly stable and fluorescent, ready for downstream analysis.

Diagram of the Reductive Amination Workflow:

Reductive_Amination_Workflow Monosaccharide Monosaccharide Sample (with free reducing end) Reagents Add Labeling Reagents: - 2-Aminobenzoic Acid (2-AA) - Sodium Cyanoborohydride - Solvent (e.g., Methanol/Acetic Acid) Monosaccharide->Reagents 1. Combine Incubation Incubation (e.g., 60-90 min at 65-80°C) Reagents->Incubation 2. Reaction Initiation Cleanup Post-Labeling Cleanup (e.g., Solid Phase Extraction) (Optional but Recommended) Incubation->Cleanup 3. Stable Product Formation Analysis Analysis of Labeled Monosaccharides (HPLC, UPLC, CE) Cleanup->Analysis 4. Isolate Product

Caption: A generalized workflow for the derivatization of monosaccharides with 2-AA.

Detailed Protocol

This protocol is a robust starting point and may be optimized for specific applications or instrument sensitivity.

Materials and Reagents
Reagent/MaterialSpecificationsSupplier ExamplePurpose
2-Aminobenzoic Acid (2-AA)≥98% puritySigma-AldrichFluorescent Label
Sodium Cyanoborohydride (NaBH₃CN)≥95% puritySigma-AldrichReducing Agent
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Fisher ScientificSolvent
Glacial Acetic AcidACS GradeVWRCatalyst
Monosaccharide Standards(e.g., Glucose, Galactose, Mannose, etc.)Sigma-AldrichFor calibration curve
Water & AcetonitrileHPLC or LC-MS GradeFisher ScientificMobile Phase
Trifluoroacetic Acid (TFA)For sample hydrolysis (if needed)Sigma-AldrichHydrolysis of glycoproteins
Microcentrifuge Tubes1.5 mL, low-bindingEppendorfReaction Vessels
Heating Block or OvenCapable of maintaining 65-80°CIncubation
Centrifugal Vacuum Concentrator(e.g., SpeedVac)Thermo ScientificSample Drying
Preparation of Reagents

Labeling Solution:

  • Method A: Dissolve 30 mg of 2-AA and 30 mg of sodium cyanoborohydride in 1 mL of a solution containing 2% (w/v) boric acid in methanol.[11]

  • Method B (DMSO-based): Prepare a solution of 70% DMSO and 30% glacial acetic acid. Dissolve 2-aminobenzoic acid in this solution to a final concentration of 48 mg/mL. Just before use, dissolve sodium cyanoborohydride in this solution to a final concentration of 62 mg/mL.[6]

Expert Tip: The DMSO-based method is often preferred as it can solubilize a wider range of dried glycan samples. Always prepare the labeling solution fresh, especially after adding the reducing agent, as it can degrade over time.

Sample Preparation
  • For Purified Monosaccharides/Standards: Prepare stock solutions of individual monosaccharide standards in water (e.g., 10 mM). Create a working mixture for generating a standard curve. Aliquot the desired amount (e.g., 1-10 nmol) into a microcentrifuge tube and dry completely in a centrifugal vacuum concentrator.

  • For Glycoproteins: To analyze the monosaccharide composition of a glycoprotein, you must first release the monosaccharides through acid hydrolysis. A common method is hydrolysis with 2M Trifluoroacetic Acid (TFA) at 100°C for 3 hours.[11][12] After hydrolysis, the TFA must be thoroughly removed by drying in a centrifugal vacuum concentrator.

Derivatization Procedure
  • Reconstitution: Add 5-10 µL of the freshly prepared Labeling Solution to the dried monosaccharide sample(s) and standards.

  • Vortexing: Vortex the tubes thoroughly to ensure the sample is fully dissolved. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Incubation: Seal the tubes tightly (e.g., with Teflon-lined caps or parafilm) to prevent evaporation. Incubate the reaction mixture at a controlled temperature. Common conditions include:

    • 80°C for 60 minutes [11]

    • 65°C for 90 minutes

  • Cooling: After incubation, remove the tubes and allow them to cool to room temperature.

  • Dilution/Cleanup:

    • Direct Injection (for some applications): The reaction mixture can be diluted significantly (e.g., 1000-fold) with the initial mobile phase (e.g., 95% water, 5% acetonitrile) and directly injected into the HPLC system.[11]

    • Post-Labeling Cleanup (Recommended): To remove excess fluorescent dye and reagents, which can interfere with chromatography, a cleanup step is highly recommended.[1] Solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) cartridges are effective for this purpose.

Analysis of 2-AA Labeled Monosaccharides

The derivatized monosaccharides are typically separated by Reversed-Phase HPLC (RP-HPLC).[4][13]

HPLC System and Conditions
ParameterTypical SettingRationale
Column C18 Column (e.g., 4.6 x 150 mm, 3.5 µm)Provides hydrophobic retention necessary to separate the labeled monosaccharides.[14]
Mobile Phase A 100 mM Ammonium Acetate Buffer (pH 5.5) or WaterAqueous phase for gradient elution.
Mobile Phase B Acetonitrile (ACN)Organic phase for gradient elution.
Gradient Start at ~5% B, ramp to ~20-30% B over 30-40 minOptimized to resolve common monosaccharides.
Flow Rate 0.5 - 1.0 mL/minDependent on column dimensions.
Column Temp. 30°CFor reproducible retention times.
Injection Vol. 5 - 20 µLDependent on sample concentration and system sensitivity.
Fluorescence Detector Excitation: 315-330 nmEmission: 400-420 nmOptimal wavelengths for detecting the 2-AA fluorophore.[5]
Expected Results

Different monosaccharides will elute at characteristic retention times under specific chromatographic conditions. A standard mix containing known monosaccharides (e.g., glucosamine, galactosamine, galactose, mannose, glucose, xylose, and fucose) should be run to create a calibration curve and identify peaks in unknown samples.[13][14]

Diagram of the Analytical Workflow:

Analytical_Workflow Labeled_Sample Labeled Monosaccharide Mixture HPLC_System HPLC System (Pump, Injector, Column) Labeled_Sample->HPLC_System Inject Detector Fluorescence Detector (Ex: ~320 nm, Em: ~410 nm) HPLC_System->Detector Elute Data_System Data Acquisition & Processing Detector->Data_System Signal Chromatogram Result: Chromatogram with Separated Peaks Data_System->Chromatogram

Caption: From labeled sample to final chromatogram.

Troubleshooting and Expert Insights

  • No/Low Signal:

    • Incomplete Drying: Ensure the initial sample is completely dry. Water can interfere with the labeling reaction.

    • Degraded Reagents: The reducing agent, sodium cyanoborohydride, is moisture-sensitive. Use fresh powder and prepare the labeling solution immediately before use.

    • Hydrolysis Failure: If starting from a glycoprotein, ensure hydrolysis was complete.

  • Large Early-Eluting Peaks: This is typically excess, unreacted 2-AA dye. This underscores the importance of a post-labeling cleanup step or ensuring sufficient dilution so the detector is not saturated.[1]

  • Poor Peak Resolution:

    • Optimize Gradient: Adjust the slope of the acetonitrile gradient. A shallower gradient can improve the separation of closely eluting peaks.

    • Check Column Health: The column may be aging. Perform a wash cycle or replace if necessary.

  • Quantitative Inaccuracy: The labeling reaction is generally non-selective.[8] However, for rigorous quantitative work, it is crucial to demonstrate that all monosaccharides of interest are labeled with comparable efficiency by running a full set of standards.

Conclusion

Derivatization with 2-aminobenzoic acid is a powerful and reliable method for the sensitive and quantitative analysis of monosaccharides. By converting non-detectable sugars into highly fluorescent derivatives, this protocol enables researchers to accurately profile the monosaccharide composition of a wide range of biological and pharmaceutical samples. The stability of the 2-AA tag and its compatibility with standard analytical platforms like HPLC and MS make it an invaluable tool in the fields of glycobiology and drug development.

References

  • Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. Retrieved from [Link]

  • Snovida, S., et al. (2019). Analysis of 2-Aminobenzoic Acid-Labeled Monosaccharides and Glycoprotein-Derived Oligosaccharides by Online Cleanup Liquid Chromatography in the Reversed-Phase and Hydrophilic Interaction Liquid Chromatography Modes. Journal of Chromatographic Science, 57(9), 835-842. Retrieved from [Link]

  • Sato, K., et al. (1998). Optimization of derivatization with 2-aminobenzoic acid for determination of monosaccharide composition by capillary electrophoresis. Analytical Biochemistry, 262(2), 195-7. Retrieved from [Link]

  • Anumula, K. R., & Du, P. (1999). Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins. Analytical Biochemistry, 275(2), 236-42. Retrieved from [Link]

  • Bigge, J. C., et al. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-38. Retrieved from [Link]

  • ResearchGate. (n.d.). Monosaccharides labeled with AA and separated by reversed phase HPLC. Retrieved from [Link]

  • Waters Corporation. (2015). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Retrieved from [Link]

  • Agilent Technologies. (2019). Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Retrieved from [Link]

  • Honda, S., et al. (1998). Determination of monosaccharides derivatized with 2-aminobenzoic acid by capillary electrophoresis. Journal of Chromatography A, 817(1-2), 195-200. Retrieved from [Link]

  • Wang, Y., et al. (2022). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Frontiers in Oncology, 12, 982541. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of monosaccharides and uronic acids in polysaccharides by pre-column derivatization with p-aminobenzoic acid and high performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2011). [Analysis of monosaccharides and uronic acids in polysaccharides by pre-column derivatization with p-aminobenzoic acid and high performance liquid chromatography]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 23(10), 2534. Retrieved from [Link]

  • Matassini, C., et al. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2015(6), 1-28. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Method

Introduction: The Convergence of Privileged Scaffolds and Peptide Chemistry

An Application Guide to the Solid-Phase Synthesis of Benzothiazolyl Amino Acids In the landscape of medicinal chemistry and drug development, the benzothiazole moiety stands out as a "privileged scaffold." Its derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solid-Phase Synthesis of Benzothiazolyl Amino Acids

In the landscape of medicinal chemistry and drug development, the benzothiazole moiety stands out as a "privileged scaffold." Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[1][2] The integration of this potent heterocyclic system with amino acids and peptides creates novel molecular architectures that synergistically combine the pharmacological advantages of the benzothiazole group with the specificity and biological versatility of peptides.[1]

Solid-Phase Peptide Synthesis (SPPS) provides a powerful and efficient platform for the construction of these hybrid molecules.[3] By anchoring the growing molecule to an insoluble polymer support, SPPS simplifies the purification process to mere filtration and washing, enabling the rapid and systematic synthesis of complex structures. This application note provides a detailed, field-tested protocol for the solid-phase synthesis of C-terminally modified benzothiazolyl (BTH) amino acids, leveraging the widely adopted Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy.[4]

Principle of the Method: An On-Resin Cyclization Strategy

The described methodology is centered on a "catch-and-release" strategy where the benzothiazole ring is formed during the final cleavage step. The synthesis commences by anchoring 2-aminobenzenethiol to a highly acid-labile resin, such as a 2-chlorotrityl or methoxytrityl (Mmt) resin.[4] This choice is critical as it allows for the detachment of the final product under mild acidic conditions that preserve common acid-labile side-chain protecting groups if desired.

The synthesis proceeds via standard Fmoc-SPPS protocols:

  • Coupling: An N-Fmoc protected amino acid is activated and coupled to the resin-bound 2-aminobenzenethiol, forming a thioester precursor.

  • Deprotection: The base-labile Fmoc group is removed from the α-amine of the coupled amino acid, typically with a piperidine solution, to allow for further chain elongation.

  • Cleavage and Cyclization: The synthesis culminates in treating the resin with a trifluoroacetic acid (TFA) cocktail. This simultaneously cleaves the molecule from the solid support and triggers an intramolecular condensation between the free thiol and the amide carbonyl, forming the benzothiazole ring.[3]

This approach offers high efficiency and ensures the chiral integrity of the incorporated amino acid.[5]

Experimental Workflow Diagram

SPPS_Benzothiazole cluster_cycle Peptide Elongation Cycle Resin 1. Acid-Labile Resin (e.g., Mmt-Cl) Swell 2. Swell Resin (DCM) Resin->Swell Load 3. Load Precursor (2-Aminobenzenethiol) Swell->Load DCM, rt Couple 4. Couple Fmoc-AA (DIC/HOAt) Load->Couple NMP, rt Wash1 Wash (NMP, DCM) Couple->Wash1 Cap Capping (Optional) (Ac₂O/DIPEA) Couple->Cap Deprotect 5. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Cap->Wash1 Wash2 Wash (NMP, DCM) Deprotect->Wash2 Wash2->Couple Cleave 6. Cleavage & Cyclization (TFA/Scavengers) Wash2->Cleave Product 7. Final Product (Benzothiazolyl-AA) Cleave->Product Precipitate in Ether

Caption: Solid-phase synthesis workflow for benzothiazolyl amino acids.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Protocol 1: Preparation of 2-Aminobenzenethiol-Functionalized Resin

This protocol details the loading of 2-aminobenzenethiol onto 4-methoxytrityl chloride (Mmt-Cl) resin. The loading efficiency is a critical parameter for the overall yield.

  • Resin Swelling: Place 1.0 g of Mmt-Cl resin (loading capacity ~1.2 mmol/g) into a fritted polypropylene syringe. Swell the resin in dichloromethane (DCM, 10 mL) for 30-60 minutes with gentle agitation.[6]

  • Precursor Loading: Drain the DCM. Add a solution of 2-aminobenzenethiol (3.0 mmol, 2.5 eq. relative to resin capacity) in DCM (10 mL).

  • Reaction: Agitate the mixture gently at room temperature for 2-3 hours.

  • Washing and Capping: Drain the reaction mixture. To cap any unreacted Mmt-Cl sites, wash the resin with a solution of DCM/Methanol/DIPEA (85:10:5, v/v/v) for 15 minutes, and repeat three times.

  • Final Washes: Wash the resin sequentially with N-Methyl-2-pyrrolidone (NMP) (5x), Isopropyl alcohol (3x), and Diethyl ether (2x).

  • Drying: Dry the functionalized resin in vacuo to a constant weight. The loading can be estimated by weight gain or determined analytically after coupling and cleaving a known Fmoc-amino acid.[3]

Protocol 2: Coupling of the First Fmoc-Amino Acid

The efficiency of the first coupling is paramount. Using an activating agent like 1-hydroxy-7-azabenzotriazole (HOAt) with N,N'-diisopropylcarbodiimide (DIC) is recommended to enhance reaction rates and suppress racemization.[3]

  • Resin Preparation: Swell the 2-aminobenzenethiol resin (~0.1 mmol scale) in NMP (2 mL) for 30 minutes. Drain the solvent.

  • Activation Mixture: In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and HOAt (0.5 mmol, 5 eq.) in NMP (1 mL). Cool the solution to 4 °C.

  • Activation: Add DIC (0.5 mmol, 5 eq.) to the amino acid solution. Vortex the mixture for 1-2 minutes. Let it stand for 15-20 minutes at 4 °C.

  • Coupling Reaction: Add the activated amino acid solution to the pre-swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Monitoring and Recoupling: To check for completion, a small sample of resin can be washed, cleaved, and analyzed (e.g., by HPLC). If the coupling is incomplete (indicated by the presence of bis-2-aminobenzenethiol disulfide in the cleaved mixture), the coupling step should be repeated with fresh reagents.[3]

  • Capping: If the coupling remains incomplete after a second attempt, cap the unreacted amine groups by treating the resin with a solution of acetic anhydride (0.3 mmol) and DIPEA (0.33 mmol) in NMP (1 mL) for 3 hours. This prevents the formation of deletion sequences.[3]

  • Washing: Wash the resin thoroughly with NMP (5x), DCM (3x), and finally dry in vacuo if it is to be stored.

Protocol 3: Fmoc Deprotection and Peptide Elongation

This is a standard step in Fmoc-SPPS.

  • Treatment: Add a solution of 20% (v/v) piperidine in DMF to the resin.[6]

  • Reaction: Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution. Agitate for an additional 15 minutes.

  • Washing: Drain the piperidine solution and wash the resin extensively with NMP (5x) and DCM (3x) to ensure complete removal of piperidine and dibenzofulvene byproducts.

  • Next Coupling: The resin is now ready for the next coupling cycle (as described in Protocol 2) or can proceed to final cleavage.

Protocol 4: Cleavage, Cyclization, and Product Isolation

The final step involves TFA-mediated cleavage from the resin, which also drives the cyclization to form the benzothiazole ring. Scavengers are crucial to prevent side reactions.

  • Resin Preparation: Wash the final peptidyl-resin with DCM (3x) and dry it thoroughly in vacuo.[7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger for reactive carbocations generated during cleavage.[8] For sequences containing cysteine or methionine, a more complex cocktail may be required.[8]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[3]

  • Product Collection: Filter the resin and collect the TFA filtrate into a clean flask. Wash the resin twice more with a small volume of neat TFA, combining the filtrates.[8]

  • Precipitation: Add the combined TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether with vigorous stirring. A white precipitate of the crude product should form.

  • Isolation: Isolate the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether (2-3 times) to remove residual scavengers.

  • Drying and Purification: Dry the crude product in vacuo. The benzothiazolyl amino acid can then be purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Critical Synthesis Parameters & Troubleshooting

ParameterRecommendationRationale / Troubleshooting
Resin Choice 2-Chlorotrityl or Methoxytrityl (Mmt)Highly acid-sensitive; allows cleavage under mild conditions, preserving many side-chain protecting groups.[4]
Coupling Activation 5 eq. Fmoc-AA / 5 eq. DIC / 5 eq. HOAt in NMPHOAt minimizes racemization and accelerates the reaction. If coupling is slow, consider alternative activators like PyOxim. Incomplete coupling leads to byproducts; always monitor and cap if necessary.[3]
Fmoc Deprotection 2 x (5 min + 15 min) with 20% Piperidine/DMFEnsures complete removal of the Fmoc group. Incomplete deprotection will terminate chain growth. If aggregation is suspected, use NMP instead of DMF.
Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.5)A general-purpose, low-odor cocktail.[8] If Arg(Pbf) or Trp(Boc) are present, TIS is essential. For Cys, add 1,2-ethanedithiol (EDT).
Cyclization Concomitant with cleavageThe acidic environment of the cleavage cocktail promotes the intramolecular cyclization. For difficult cyclizations, adding a reducing agent like Dithiothreitol (DTT) to the workup can help by preventing disulfide bond formation of the free thiol precursor.[3]

Conclusion

The solid-phase synthesis protocol detailed here provides a robust and reproducible method for generating benzothiazolyl amino acids and their peptide derivatives. By leveraging the efficiencies of Fmoc-SPPS and a final cleavage-induced cyclization, this strategy allows researchers to readily access a class of molecules with significant potential in pharmacology and drug discovery. The careful selection of resin, coupling reagents, and cleavage conditions are key to achieving high yields and purity.

References

  • Mourtas, S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. ResearchGate. Available at: [Link]

  • Mourtas, S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. Available at: [Link]

  • Mourtas, S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PubMed. Available at: [Link]

  • Chen, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1664. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Piscitelli, F., et al. (2010). Solid-phase synthesis of 2-aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 644-648. Available at: [Link]

  • Mourtas, S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC - NIH. Available at: [Link]

  • Vojtěch, J., et al. (1993). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. International Journal of Peptide and Protein Research, 41(4), 378-382. Available at: [Link]

  • Hudson, D. (1988). Methodological implications of simultaneous solid-phase peptide synthesis. I. Comparison of different coupling procedures. Journal of Organic Chemistry, 53(3), 617-624.

Sources

Application

The Strategic Application of 2-[(Methoxyacetyl)amino]benzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds

Introduction: A Versatile Building Block for Medicinal Chemistry In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. These cyclic structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. These cyclic structures are ubiquitous in a vast array of pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets. Among the myriad of starting materials available to the synthetic chemist, derivatives of anthranilic acid (2-aminobenzoic acid) have long been prized for their utility in constructing fused heterocyclic systems. This guide focuses on a particularly valuable, yet underexplored derivative: 2-[(Methoxyacetyl)amino]benzoic acid .

The strategic incorporation of the N-methoxyacetyl group imparts unique reactivity and functionality to the anthranilic acid core. This moiety can serve multiple roles: as a readily cleavable protecting group, a director of cyclization pathways, and a precursor to a methoxymethyl substituent in the final heterocyclic product, a common motif in bioactive molecules. This document provides an in-depth exploration of the application of 2-[(Methoxyacetyl)amino]benzoic acid in the synthesis of two critical classes of nitrogen-containing heterocycles: quinazolinones and benzodiazepines. The protocols and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors.

I. Synthesis of 2-(Methoxymethyl)quinazolin-4(3H)-ones: A Gateway to Bioactive Scaffolds

Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of 2-substituted quinazolinones is of particular interest, and 2-[(Methoxyacetyl)amino]benzoic acid serves as an excellent precursor for introducing a methoxymethyl group at the 2-position.

Mechanistic Rationale: The Role of the N-Methoxyacetyl Group

The classical approach to quinazolinone synthesis from N-acylanthranilic acids involves cyclization with a primary amine, often facilitated by a dehydrating agent or thermal conditions. In the case of 2-[(Methoxyacetyl)amino]benzoic acid, the methoxyacetyl group plays a crucial role in the initial formation of a key intermediate. The reaction is typically initiated by the activation of the carboxylic acid, followed by reaction with an amine to form an amide. Subsequent intramolecular cyclization and dehydration lead to the final quinazolinone product.

Proposed Synthetic Workflow

cluster_synthesis Synthesis of 2-[(Methoxyacetyl)amino]benzoic Acid cluster_cyclization Quinazolinone Formation A Anthranilic Acid C Schotten-Baumann Conditions (aq. NaOH, DCM) A->C B Methoxyacetyl Chloride B->C D 2-[(Methoxyacetyl)amino]benzoic Acid C->D E 2-[(Methoxyacetyl)amino]benzoic Acid G Dehydrating Agent (e.g., POCl3, SOCl2) E->G F Primary Amine (R-NH2) F->G H Intermediate N-Acylanthranilamide G->H I Intramolecular Cyclization (Heat) H->I J 2-(Methoxymethyl)-3-R-quinazolin-4(3H)-one I->J A 2-[(Methoxyacetyl)amino]benzoic Acid C Peptide Coupling Reagents (e.g., EDC, HOBt) A->C B Amino Acid Ester (e.g., Glycine Methyl Ester) B->C D Intermediate Dipeptide C->D E Base-mediated Cyclization (e.g., NaH, THF) D->E F 1-(Methoxyacetyl)-1,4-benzodiazepine-2,5-dione E->F

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(Methoxyacetyl)amino]benzoic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-[(Methoxyacetyl)amino]benzoic acid. This document is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-[(Methoxyacetyl)amino]benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important intermediate. Our goal is to provide practical, field-tested insights into overcoming common challenges, with a focus on identifying and mitigating side reactions. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and optimize your synthetic outcomes.

Section 1: The Target Reaction: A Mechanistic Overview

The synthesis of 2-[(Methoxyacetyl)amino]benzoic acid is most commonly achieved via the N-acylation of 2-aminobenzoic acid (anthranilic acid) with methoxyacetyl chloride.[1][2] This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton (scavenged by a base) yields the desired amide product.

While straightforward in principle, the bifunctional nature of anthranilic acid and the high reactivity of methoxyacetyl chloride create pathways for several competing side reactions that can complicate the synthesis and purification process.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most probable causes?

A1: Low yield is the most frequently reported issue. The root cause can typically be traced to one of three areas: reagent stability, reaction conditions, or workup procedures.

  • Cause 1: Hydrolysis of Methoxyacetyl Chloride

    • Explanation: Methoxyacetyl chloride is highly reactive and moisture-sensitive.[3][4] Any water present in the reaction vessel, solvents, or on the surface of the glassware will rapidly hydrolyze the acyl chloride to the unreactive methoxyacetic acid, quenching the reagent before it can acylate the anthranilic acid.[4]

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Cause 2: Incomplete Reaction

    • Explanation: Sub-optimal reaction conditions can lead to a stalled or incomplete reaction, leaving a significant amount of unreacted anthranilic acid. This can be due to poor temperature control, insufficient reaction time, or improper stoichiometry.

    • Troubleshooting:

      • Temperature Control: The reaction is typically exothermic. Adding the methoxyacetyl chloride slowly at a reduced temperature (e.g., 0-5 °C) helps to control the initial exotherm and prevent potential side reactions. Afterward, allowing the reaction to warm to room temperature ensures it proceeds to completion.

      • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the anthranilic acid starting material. The reaction should only be quenched after the starting material is fully consumed.

Q2: I've isolated a major byproduct that is less polar than my desired product. What is it and how can I avoid it?

A2: This is a classic symptom of intramolecular cyclization, leading to the formation of 2-(methoxymethyl)-4H-3,1-benzoxazin-4-one .

  • Mechanism of Formation: The desired product, 2-[(Methoxyacetyl)amino]benzoic acid, is an N-acylated anthranilic acid. This molecule is the direct precursor to the benzoxazinone.[5] Under certain conditions, such as elevated temperatures or the presence of a dehydrating/cyclizing agent, the carboxylic acid group can perform an intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration, to form the cyclic benzoxazinone structure.[5][6][7]

  • Troubleshooting & Prevention:

    • Avoid High Temperatures: Do not heat the reaction mixture excessively during the reaction or workup. The cyclization is often promoted by heat.

    • Controlled Workup: During the aqueous workup, ensure the pH is carefully controlled. Strongly acidic conditions coupled with heat can sometimes facilitate this type of cyclodehydration.

    • Purification Strategy: If the benzoxazinone does form, it can typically be separated from the desired carboxylic acid product using column chromatography. Alternatively, an acid-base extraction can be effective; the desired product is acidic and will be extracted into an aqueous basic solution (e.g., NaHCO₃), while the neutral benzoxazinone byproduct will remain in the organic layer.

Diagram: Benzoxazinone Side Reaction

Caption: Intramolecular cyclization pathway to the benzoxazinone byproduct.

Q3: My crude product analysis shows multiple spots. How do I identify and remove common impurities?

A3: A multi-component crude product is common. A systematic approach to identification and purification is key.

Impurity NameStructureLikely CauseTLC Characteristics (vs. Product)Removal Strategy
Anthranilic Acid Incomplete reaction.More polar (lower Rf).Wash organic layer with dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic amine.
Methoxyacetic Acid Hydrolysis of methoxyacetyl chloride.Very polar (streaks or stays at baseline).Wash organic layer with water or saturated NaHCO₃ solution.
2-(methoxymethyl)-4H-3,1-benzoxazin-4-one Intramolecular cyclization.Less polar (higher Rf).Extract desired product into aqueous base (NaHCO₃); the neutral benzoxazinone remains in the organic layer. Purify by column chromatography.
N,O-Diacylated Product Structure variesUse of excess acylating agent and strong base.Less polar.Use stoichiometric amounts of acylating agent. Can be challenging to remove; requires careful column chromatography.
Q4: Can O-acylation of the carboxylic acid occur?

A4: While N-acylation is significantly favored due to the higher nucleophilicity of the amine compared to the carboxylate, O-acylation is not impossible, though it is not a common side reaction under standard conditions. The formation of a mixed anhydride by O-acylation could occur if a strong base is used to deprotonate the carboxylic acid, followed by the addition of excess methoxyacetyl chloride. However, this is generally considered a minor pathway. Some studies have noted that under certain conditions, O-substitution of anthranilic acid can challenge the established notion of exclusive N-terminal reactivity. To avoid this, use a mild, non-nucleophilic base (like triethylamine or pyridine) solely as an HCl scavenger and avoid using more than a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.

Section 3: Recommended Experimental Protocols

Protocol 3.1: Synthesis of 2-[(Methoxyacetyl)amino]benzoic acid

This protocol is a representative method and should be adapted based on laboratory safety standards and reaction scale.

  • Preparation: Add 2-aminobenzoic acid (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran, approx. 10 mL per gram of starting material) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Acylation: Dissolve methoxyacetyl chloride (1.05 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the methoxyacetyl chloride solution dropwise to the cooled suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC until the 2-aminobenzoic acid is consumed.

  • Workup: Quench the reaction by slowly adding water. Acidify the mixture with 1M HCl to a pH of ~2-3. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 3.2: Purification by Recrystallization
  • Solvent Selection: The crude 2-[(Methoxyacetyl)amino]benzoic acid can often be purified by recrystallization. A common solvent system is an ethanol/water or isopropanol/water mixture. The product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Section 4: Troubleshooting Workflow

This diagram provides a logical pathway for diagnosing common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Reaction Complete: Low Yield? start->check_yield check_purity Crude Product: Impure by TLC/NMR? check_yield->check_purity No (Yield OK) hydrolysis Possible Cause: Reagent Hydrolysis check_yield->hydrolysis Yes incomplete_rxn Possible Cause: Incomplete Reaction check_yield->incomplete_rxn Yes cyclization Impurity ID: Benzoxazinone formed? check_purity->cyclization Yes unreacted_sm Impurity ID: Unreacted Starting Material? check_purity->unreacted_sm Yes end_ok Successful Synthesis check_purity->end_ok No (Product is Pure) solve_hydrolysis Solution: Use Anhydrous Conditions & Reagents hydrolysis->solve_hydrolysis solve_incomplete Solution: Increase Reaction Time Check Stoichiometry incomplete_rxn->solve_incomplete cyclization->unreacted_sm No solve_cyclization Solution: Avoid Heat Purify via Acid-Base Extraction cyclization->solve_cyclization Yes solve_unreacted Solution: Acid/Base Wash during Workup unreacted_sm->solve_unreacted Yes end_purify Proceed to Purification unreacted_sm->end_purify No solve_hydrolysis->end_purify solve_incomplete->end_purify solve_cyclization->end_purify solve_unreacted->end_purify

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2013). PubMed Central. [Link]

  • U.S. Patent No. 4,968,840. (1990).
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). DiVA portal. [Link]

  • 2-Aminobenzoic acid (YMDB00278). Yeast Metabolome Database. [Link]

  • The Chemistry of Anthranilic Acid. (2015). ResearchGate. [Link]

  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). University of Liverpool. [Link]

  • Experiment 8 - Amide Preparation. WebAssign. [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (n.d.). ResearchGate. [Link]

  • Methoxyacetyl chloride | C3H5ClO2. PubChem, National Institutes of Health. [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (2010). RACO. [Link]

  • Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). SciSpace. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-[(Methoxyacetyl)amino]benzoic acid

Prepared by: Senior Application Scientist Last Updated: January 27, 2026 Welcome to the technical support guide for 2-[(Methoxyacetyl)amino]benzoic acid. This document is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist Last Updated: January 27, 2026

Welcome to the technical support guide for 2-[(Methoxyacetyl)amino]benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. We will explore its primary degradation pathways, the factors influencing its stability, and provide practical troubleshooting for common experimental challenges. This guide synthesizes established chemical principles with data from analogous compounds to offer a robust framework for your investigations.

Section 1: Understanding the Core Stability Profile

Based on its chemical structure—an amide linkage between a substituted benzoic acid and a methoxyacetyl group—the primary degradation pathway for 2-[(Methoxyacetyl)amino]benzoic acid in solution is anticipated to be hydrolysis . This reaction involves the cleavage of the amide bond by water, a process that can be significantly influenced by pH and temperature.

This prediction is strongly supported by studies on structurally similar molecules, such as 2-(2-hydroxypropanamido) benzoic acid (HPABA), where hydrolysis was identified as the principal degradation mechanism.[1] In the case of HPABA, this cleavage resulted in the formation of anthranilic acid.[1] Applying this precedent, we can confidently predict the degradation products of 2-[(Methoxyacetyl)amino]benzoic acid.

Predicted Primary Degradation Pathway: Amide Hydrolysis

The central point of vulnerability in the 2-[(Methoxyacetyl)amino]benzoic acid molecule is the amide bond. Hydrolysis of this bond will yield two primary degradation products:

  • Anthranilic Acid (2-aminobenzoic acid)

  • Methoxyacetic Acid

This reaction is illustrated below.

Caption: Predicted hydrolytic degradation pathway.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-[(Methoxyacetyl)amino]benzoic acid in experimental settings.

Q1: What are the expected degradation products of 2-[(Methoxyacetyl)amino]benzoic acid in an aqueous solution?

A: The primary degradation products are Anthranilic Acid and Methoxyacetic Acid . These are formed via the hydrolysis of the amide bond, which is the most chemically labile functional group in the molecule under aqueous conditions.[2] This pathway is consistent with degradation studies of similar pharmaceutical compounds containing amide linkages.[1]

Q2: How does solution pH affect the stability of the compound?

A: The stability of 2-[(Methoxyacetyl)amino]benzoic acid is expected to be highly pH-dependent.

  • Neutral & Near-Neutral Conditions (pH ~6-8): The compound is predicted to be most stable in this range.[1]

  • Acidic Conditions (pH < 5): The rate of hydrolysis is expected to increase due to acid catalysis. In acidic media, the amide carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]

  • Alkaline Conditions (pH > 8): The rate of hydrolysis is also expected to increase due to base catalysis. Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the amide carbonyl carbon.[2][4]

Studies on the analogous compound HPABA showed it was most stable in neutral and near-neutral conditions.[1] Therefore, for maximum stability in solution, it is recommended to maintain the pH between 6 and 8.

Q3: What is the anticipated impact of temperature on the degradation rate?

A: The degradation rate will increase at higher temperatures. Chemical reactions, including hydrolysis, generally follow the Arrhenius equation, where the rate constant increases exponentially with temperature.[1] For experimental work, storing stock solutions at lower temperatures (e.g., 2-8°C) is crucial to minimize degradation.[5] The stability of the similar compound HPABA was found to be greater at lower temperatures.[1]

Q4: Is 2-[(Methoxyacetyl)amino]benzoic acid susceptible to photodegradation?

A: While specific photostability data for this molecule is not available, its aromatic structure suggests a potential for photosensitivity. Aromatic compounds can absorb UV light, which may lead to photolytic degradation.[6] It is a standard practice in pharmaceutical development to evaluate the photosensitivity of new chemical entities.[7][8] Therefore, it is strongly recommended to conduct photostability studies as part of a comprehensive forced degradation protocol and to protect solutions from light during routine handling and storage.[5]

Section 3: Troubleshooting Guide for Experimental Studies

This guide provides solutions to specific issues you may encounter during the analysis of 2-[(Methoxyacetyl)amino]benzoic acid and its degradation products.

Q1: I am performing a forced degradation study, but I'm not observing any significant degradation. What should I do?

A: This indicates that the stress conditions are not sufficiently stringent to induce degradation. Forced degradation studies are designed to generate a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating.[9]

Causality: The energy input (e.g., acid/base concentration, temperature, light intensity) is too low.

Solution: Systematically increase the severity of your stress conditions. Refer to the table below for recommended starting points and escalation steps, which are aligned with industry best practices.[7][9]

Stress ConditionInitial ConditionEscalation Strategy (If <5% Degradation)Causality & Rationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24hIncrease to 1 M HCl; Increase temp. to 80°C; Extend timeIncreases H⁺ concentration to catalyze amide hydrolysis.[3]
Base Hydrolysis 0.1 M NaOH at 60°C for 24hIncrease to 1 M NaOH; Increase temp. to 80°C; Extend timeIncreases OH⁻ concentration for nucleophilic attack.[2]
Oxidation 3% H₂O₂ at RT for 24hIncrease to 10% or 30% H₂O₂; Gently heat to 40-60°CIncreases the oxidative potential to challenge the molecule, particularly the aromatic ring and amino group.
Thermal 80°C (in solution) for 48hIncrease temperature to 100°C (reflux)Provides sufficient energy to overcome the activation barrier for hydrolysis.[1]
Photolytic ICH Q1B Option 2 (1.2 million lux hours and 200 watt hours/m²)Expose for a longer durationEnsures sufficient light energy is delivered to test for photosensitivity.[7]

Q2: My HPLC chromatogram shows several unexpected peaks after a stability study. How do I proceed with identification?

A: Unexpected peaks can be impurities from the initial sample, degradation products, or artifacts. A systematic approach is required for identification.

Causality: The appearance of new peaks indicates chemical changes in the sample. The goal is to determine if these are related to the parent compound.

Solution: Follow the workflow outlined below. The ultimate goal is to use mass spectrometry (LC-MS) for definitive structural elucidation of any major degradants.[1]

G A Unexpected Peak Observed in HPLC B 1. Compare to Control (T=0) Is the peak present in the initial sample? A->B C_Yes Yes: Peak is likely an impurity from the starting material. B->C_Yes Yes C_No No: Peak is a potential degradant. B->C_No No D 2. Check Peak Purity with PDA/DAD Detector Is the peak spectrally pure? C_No->D E_No No: Co-elution is occurring. Optimize chromatography (gradient, mobile phase). D->E_No No E_Yes Yes: Peak is likely a single component. D->E_Yes Yes F 3. Perform LC-MS Analysis Obtain Mass-to-Charge Ratio (m/z). E_Yes->F G 4. Compare m/z to Predicted Degradants Does m/z match Anthranilic Acid (137.14) or other plausible products? F->G H_Yes Yes: Tentative ID confirmed. Proceed with MS/MS fragmentation for structural confirmation. G->H_Yes Yes H_No No: Unknown Degradant. Use MS/MS fragmentation and high-resolution MS to propose a structure. G->H_No No

Caption: Workflow for identifying unknown chromatographic peaks.

Q3: The retention times of my parent compound and degradants are shifting between injections. What are the likely causes?

A: Retention time drift is a common HPLC issue that compromises data integrity. It typically points to a problem with the mobile phase, column, or hardware.

Causality: Inconsistent chromatographic conditions lead to variable interactions between the analytes and the stationary phase.

Solution: Consult this troubleshooting table to diagnose and resolve the issue.

Potential CauseSolutionRationale
Inadequate Column Equilibration Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection.A non-equilibrated stationary phase will have a changing surface chemistry, leading to drifting retention times, especially in gradient methods.
Mobile Phase Composition Change Prepare fresh mobile phase daily. Keep solvent reservoirs covered to prevent evaporation of the more volatile organic component.Selective evaporation changes the solvent strength of the mobile phase, directly impacting retention.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature (e.g., 30°C or 40°C).Analyte retention is temperature-dependent. Even minor fluctuations in lab temperature can cause significant drift.
pH Drift of Buffered Mobile Phase Use a buffer with a pKa within +/- 1 pH unit of the target mobile phase pH. Ensure adequate buffer concentration (typically 10-25 mM).For ionizable compounds like 2-[(Methoxyacetyl)amino]benzoic acid, retention is highly sensitive to pH. An unstable pH will alter the ionization state and thus the retention.
Column Contamination/Fouling Implement a column wash procedure after each sequence. If necessary, flush the column with a strong solvent (e.g., isopropanol).Adsorbed sample components can alter the stationary phase, creating active sites or blockages that affect retention.[10]

Section 4: Key Experimental Protocols

This section provides validated starting points for your experimental work. These protocols should be optimized for your specific equipment and analytical goals.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of 2-[(Methoxyacetyl)amino]benzoic acid.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.

    • Acidic: Use 0.1 M HCl.

    • Basic: Use 0.1 M NaOH.

    • Oxidative: Use 3% H₂O₂.

    • Thermal (Neutral): Use purified water.

  • Incubation:

    • Place vials for acid, base, and thermal stress in a heating block at 60°C.

    • Keep the oxidative stress vial at room temperature.

    • Include a control sample (diluted in water) stored at 4°C in the dark.

  • Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Quenching: Immediately neutralize the acid/base samples with an equimolar amount of base/acid to stop the reaction. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Calculate the percentage of degradation relative to the control sample at T=0.

Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point)

Objective: To separate the parent compound from its primary degradation products.

  • Instrument: HPLC with UV/PDA Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

Rationale for Choices:

  • C18 Column: Provides good retention for moderately polar aromatic compounds.

  • Formic Acid: An acidic modifier used to control the ionization of the carboxylic acid group and ensure good peak shape.

  • Gradient Elution: Necessary to separate the more polar degradation products (like Anthranilic Acid) from the parent compound within a reasonable run time.

References

  • Ma, R., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 115, 245-252. [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Pharmatutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Gampa, V. R., et al. (2016). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 13(9), 3091-3099. [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. [Link]

  • Bhattacharjee, S., & Datta, S. (2003). Macro kinetic studies for photocatalytic degradation of benzoic acid in immobilized systems. Journal of the Indian Institute of Chemical Engineers, 45(4), 232-237. [Link]

  • Badea, I., et al. (2002). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Analytical and Bioanalytical Chemistry, 374(5), 896-900. [Link]

  • Mizuno, T., et al. (2021). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Molecules, 26(11), 3326. [Link]

  • Groman, A., & Sznitowska, M. (2011). Development studies on determination of preservatives decomposition products. Acta Poloniae Pharmaceutica, 68(5), 571-577. [Link]

  • Ali, S., et al. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemical and Pharmaceutical Research, 4(5), 2631-2638. [Link]

  • Gampa, V. R., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics, 6(5), 1543-1553. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • Ankad, G. M., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Veeprho. (2020). Peptides and Probable Degradation Pathways. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Zhang, Y., et al. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1047-1050. [Link]

  • Pharmuni. (2024). Drug Stability Explained: Meaning, Types, Shelf Life Insights 2026. [Link]

  • Badea, I., et al. (2002). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. ResearchGate. [Link]

  • Nishimoto, S., et al. (2014). Photodegradation of lipopolysaccharides and the inhibition of macrophage activation by anthraquinone-boronic acid hybrids. Chemical Communications, 50(74), 10834-10837. [Link]

  • ResearchGate. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703-711. [Link]

  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Joshi, S., & Stella, V. J. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of Pharmaceutical Sciences, 93(2), 438-449. [Link]

  • Hemant, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Drug Delivery and Therapeutics, 12(4-S), 154-162. [Link]

  • Google Patents. (n.d.). CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid.
  • Tsong, Y. (2003). Recent Issues in Stability Study. Journal of Biopharmaceutical Statistics, 13(3), vii-ix. [Link]

  • Sakurada, K., et al. (2021). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 39(2), 384-394. [Link]

  • Chavda, H. (2021). In-use stability studies: guidelines and challenges. Drug Development and Industrial Pharmacy, 47(9), 1373-1391. [Link]

  • Kumar, V., & Sharma, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(1), 129-138. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Kim, B., et al. (2016). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of AOAC International, 99(2), 433-439. [Link]

  • Singh, S., & Singh, A. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 10(4), 213-220. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-793. [Link]

  • Google Patents. (n.d.).
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(8), 787-793. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-[(Methoxyacetyl)amino]benzoic Acid

Welcome to the technical support center for the synthesis of 2-[(Methoxyacetyl)amino]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(Methoxyacetyl)amino]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we will delve into the nuances of the synthesis, addressing common challenges and providing field-proven insights to enhance your yield and purity. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

Introduction to the Synthesis

The synthesis of 2-[(Methoxyacetyl)amino]benzoic acid, also known as N-(2-carboxyphenyl)methoxyacetamide, is a crucial step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The core of this synthesis is the N-acylation of anthranilic acid with a methoxyacetylating agent. While seemingly straightforward, this reaction is prone to several side reactions and challenges that can significantly impact the final yield and purity. This guide will provide a comprehensive framework for troubleshooting and optimizing this process.

The fundamental reaction involves the nucleophilic attack of the amino group of anthranilic acid on an activated methoxyacetyl moiety. The most common methoxyacetylating agents are methoxyacetyl chloride and methoxyacetic anhydride. The choice of the acylating agent, solvent, base, and reaction temperature are all critical parameters that must be carefully controlled to achieve the desired outcome.

Reaction Mechanism and Potential Pitfalls

The primary reaction is an N-acylation. However, a key competing reaction is the intramolecular cyclization of the desired product, N-(2-carboxyphenyl)methoxyacetamide, to form a 2-substituted 4H-3,1-benzoxazin-4-one.[1] This cyclodehydration is often promoted by the presence of a dehydrating agent or elevated temperatures. Understanding this side reaction is fundamental to troubleshooting and yield improvement.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

A1: The most frequent cause of low yields is the formation of the 2-(methoxymethyl)-4H-3,1-benzoxazin-4-one byproduct through intramolecular cyclization of the desired product.[1] This is particularly prevalent when using strong dehydrating conditions or excessive heat during the reaction or work-up. Another common issue is an incomplete reaction due to insufficient activation of the methoxyacetic acid or deactivation of the anthranilic acid.

Q2: My final product is discolored (e.g., brown or yellow). What is the likely cause and how can I fix it?

A2: Discoloration often arises from impurities in the starting anthranilic acid or from oxidation of the product or intermediates during the reaction. Basic solutions of anthranilates are particularly susceptible to oxidation, which can lead to dark-colored impurities. To mitigate this, consider purifying the starting anthranilic acid by recrystallization if it appears discolored. During the reaction, maintaining an inert atmosphere (e.g., with nitrogen or argon) can help prevent oxidation. For purification of the final product, recrystallization from a suitable solvent system, potentially with the addition of activated charcoal, can effectively remove colored impurities.

Q3: I am observing a significant amount of unreacted anthranilic acid. What should I do?

A3: Unreacted anthranilic acid can be due to several factors:

  • Insufficient Acylating Agent: Ensure you are using a slight excess (e.g., 1.1 to 1.2 equivalents) of the methoxyacetylating agent.

  • Inadequate Reaction Time or Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Poor Quality of Acylating Agent: Methoxyacetyl chloride is moisture-sensitive and can hydrolyze to methoxyacetic acid, which is much less reactive. Use freshly opened or properly stored methoxyacetyl chloride.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (anthranilic acid), the product (2-[(Methoxyacetyl)amino]benzoic acid), and any major byproducts. Visualizing the spots under UV light will allow you to track the consumption of the starting material and the formation of the product over time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive acylating agent (hydrolyzed).2. Incorrect reaction temperature (too low).3. Presence of water in the reaction.1. Use fresh or newly opened methoxyacetyl chloride. If using methoxyacetic acid, ensure proper activation (e.g., with a carbodiimide).2. Gradually increase the reaction temperature while monitoring with TLC.3. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of a Major Byproduct 1. Intramolecular cyclization to form 2-(methoxymethyl)-4H-3,1-benzoxazin-4-one.[1]2. Diacylation of the amino group (less common).1. Avoid excessive heating. Use a non-protic solvent and a non-nucleophilic base. If the byproduct is still significant, consider a two-step process where the carboxylic acid of the product is protected during acylation.2. Use a controlled stoichiometry of the acylating agent (no more than 1.2 equivalents).
Product Precipitation During Reaction 1. The product or its salt may be insoluble in the chosen solvent.1. Choose a solvent in which both the starting materials and the product are reasonably soluble at the reaction temperature (e.g., tetrahydrofuran, dioxane). If using a base like triethylamine, the resulting triethylammonium salt of the product might precipitate. This is not always problematic and can sometimes drive the reaction to completion.
Difficulty in Product Isolation/Purification 1. Oily product that is difficult to crystallize.2. Co-precipitation of impurities.1. Try different recrystallization solvents or solvent mixtures. If recrystallization fails, consider purification by column chromatography on silica gel.[2]2. Ensure complete removal of the base and its salt during the work-up. Washing the organic layer with dilute acid and then brine is crucial.

Experimental Protocols

Protocol 1: Synthesis of 2-[(Methoxyacetyl)amino]benzoic Acid using Methoxyacetyl Chloride

This protocol is a standard and reliable method for the synthesis.

Materials:

  • Anthranilic acid

  • Methoxyacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate and Hexanes for TLC and recrystallization

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve anthranilic acid (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield pure 2-[(Methoxyacetyl)amino]benzoic acid.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If the solution is colored, a small amount of activated charcoal can be added. Stir for 5-10 minutes and then hot filter the solution to remove the charcoal.

  • Slowly add hexanes to the hot filtrate until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Anthranilic Acid in Anhydrous THF add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Methoxyacetyl Chloride cool->add_acyl react Stir at Room Temperature add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with HCl and Brine extract->wash dry Dry and Concentrate wash->dry recrystallize Recrystallize dry->recrystallize isolate Isolate and Dry Product recrystallize->isolate

Caption: Experimental workflow for the synthesis.

Troubleshooting Logic

G cluster_sm Unreacted Starting Material cluster_byproduct Byproduct Formation start Low Yield check_sm Check for Unreacted Starting Material (TLC) start->check_sm check_byproduct Check for Byproducts (TLC/NMR) start->check_byproduct sm_present Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Absent check_sm->sm_absent No byproduct_present Byproduct Present check_byproduct->byproduct_present Yes inc_time Increase Reaction Time/Temp sm_present->inc_time check_reagents Check Reagent Quality sm_present->check_reagents sm_absent->check_byproduct lower_temp Lower Reaction Temperature byproduct_present->lower_temp change_base Change Base/Solvent byproduct_present->change_base

Caption: Troubleshooting workflow for low yield issues.

References

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (n.d.). Google Patents.
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.
  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. (2013). Molbank, 2013(3), M792. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (II). Synthesis of the 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules, 28(14), 5439. [Link]

  • Method for producing 2-amino-5-iodobenzoic acid. (n.d.). Google Patents.
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (n.d.). Patsnap. Retrieved January 27, 2026, from [Link]

  • Process for the purification of benzoic acid. (n.d.). Google Patents.
  • Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. (2015). Organic Letters, 17(23), 5862-5865. [Link]

  • 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. (n.d.). Google Patents.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]

  • Process for preparation of amisulpride. (n.d.). Google Patents.
  • Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Pharmacological properties of N-(3',4'-dimethoxycinnamoyl) anthranilic acid (N-5'), a new anti-atopic agent. (1976). Journal of Allergy and Clinical Immunology, 57(5), 396-407. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2110. [Link]

  • Process for preparation of amisulpride. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • United States Patent (10) Patent No.: US 9.216,968 B2. (n.d.). Google Patents.
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2005). Journal of the Korean Chemical Society, 49(6), 609-612. [Link]

  • Hypersensitivity reactions to anthranilic acid derivatives. (1993). Annals of Allergy, 70(1), 37-41.
  • Process for preparing methoxyacetic acid. (n.d.). Google Patents.
  • (PDF) Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). Retrieved January 27, 2026, from [Link]

  • Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. (2005). Heterocycles, 65(5), 1159. [Link]

  • Para-amino benzoic acid esters. (n.d.). Google Patents.
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2021). Scientific Reports, 11(1). [Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2013). Journal of the Chinese Chemical Society, 60(5), 555-560. [Link]

Sources

Optimization

Technical Support Center: Optimization of N-Acylation of Anthranilic Acid

Welcome to the technical support center for the N-acylation of anthranilic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical tran...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of anthranilic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, we will delve into the nuances of this reaction, moving beyond basic protocols to provide in-depth, field-tested insights. Our goal is to empower you to optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.

Introduction to the N-Acylation of Anthranilic Acid

The N-acylation of anthranilic acid is a fundamental reaction in organic synthesis, crucial for the preparation of a wide range of compounds, including pharmaceuticals, dyes, and other specialty chemicals. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and reproducibility. This guide provides a comprehensive overview of these parameters and offers solutions to common challenges encountered in the lab.

A key mechanistic feature of the reaction, particularly when using acetic anhydride, is the initial acylation of the amino group followed by an intramolecular cyclization to form a benzisoxazinone intermediate.[1][2] This intermediate is typically not isolated and is subsequently hydrolyzed to yield the desired N-acyl anthranilic acid.[1] Understanding this pathway is critical for troubleshooting, as the stability and reactivity of this intermediate can influence the outcome of the synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when performing the N-acylation of anthranilic acid.

Q1: What is the best acylating agent to use for this reaction?

The choice of acylating agent is critical and depends on the desired reactivity, cost, and safety considerations. The two most common choices are:

  • Acid Anhydrides (e.g., Acetic Anhydride): These are widely used due to their moderate reactivity and the fact that the byproduct (a carboxylic acid) is generally less corrosive than the HCl generated from acyl chlorides.[3] Acetic anhydride often serves as both the acylating agent and a dehydrating agent, facilitating the formation of the benzisoxazinone intermediate.[4]

  • Acyl Chlorides (e.g., Acetyl Chloride): These are more reactive than their corresponding anhydrides and can often drive the reaction to completion more quickly or at lower temperatures.[5] However, they produce hydrochloric acid (HCl) as a byproduct, which must be neutralized. This is typically achieved by adding a base, such as pyridine or triethylamine, or by using aqueous base in a Schotten-Baumann reaction.[6][7][8]

Q2: My reaction with acetic anhydride is giving a low yield. What are the likely causes?

Low yields are a common issue and can often be traced back to a few key factors:

  • Purity of Anthranilic Acid: Starting with the hydrochloride salt of anthranilic acid can inhibit the reaction, as the protonated amino group is no longer nucleophilic.[9] It is crucial to use the free base of anthranilic acid for this reaction.

  • Presence of Water: Acetic anhydride readily hydrolyzes in the presence of water to form acetic acid.[10][11][12] This side reaction consumes the acylating agent and reduces the overall yield. Ensure all glassware is dry and use anhydrous solvents if applicable.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Following the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Loss during Work-up: The product, N-acetylanthranilic acid, has some solubility in water and alcohols.[1] Excessive washing with these solvents, especially if they are not ice-cold, can lead to significant product loss.

Q3: I'm observing a brown or reddish color in my product. How can I remove it?

The formation of colored impurities is a frequent observation. These can often be removed by:

  • Washing: Washing the crude, filtered product with a small amount of ice-cold methanol or dichloromethane (DCM) can be effective at dissolving and removing these impurities.[9]

  • Recrystallization: If washing is insufficient, recrystallization is the best method for purification. A common and effective solvent system for N-acetylanthranilic acid is a mixture of acetic acid and water.[2] Dissolve the crude product in a minimal amount of hot acetic acid, and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly for optimal crystal formation.

Q4: Can I run this reaction in an aqueous basic solution like NaOH?

While acylation of amines is often performed in the presence of a base, using aqueous sodium hydroxide with anthranilic acid and acetic anhydride can be problematic. Some users have reported the formation of a "milky tan coloured oil" and very low yields under these conditions.[9] This is likely due to a combination of factors, including the rapid hydrolysis of acetic anhydride in the aqueous base and potential side reactions involving the sodium salt of anthranilic acid. For acylations with acyl chlorides, a two-phase system of an organic solvent and aqueous base (the Schotten-Baumann condition) is a more robust method.[7][8]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the N-acylation of anthranilic acid.

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to start or proceeds very slowly 1. Starting material is the hydrochloride salt of anthranilic acid. 2. Low reaction temperature. 3. Impure or wet reagents.1. Neutralize the HCl salt to the free base before starting the reaction. 2. Gently heat the reaction mixture. A gentle boil is often recommended for reactions with acetic anhydride.[1] 3. Use fresh, high-purity reagents and ensure all glassware is thoroughly dried.
Low product yield 1. Incomplete reaction. 2. Hydrolysis of the acylating agent. 3. Product loss during work-up and washing. 4. Formation of a stable benzisoxazinone intermediate that does not fully hydrolyze.1. Increase reaction time and/or temperature. Monitor by TLC. 2. Use anhydrous conditions. 3. Minimize the volume of washing solvents and use them ice-cold. 4. Ensure sufficient water is added during the work-up and that the mixture is heated to facilitate hydrolysis of the intermediate.[1][2]
Formation of an oily or gummy precipitate instead of crystals 1. Rapid cooling during crystallization. 2. Presence of significant impurities. 3. Use of aqueous NaOH with acetic anhydride.1. Allow the reaction mixture to cool slowly to room temperature without using an ice bath to promote the formation of well-defined crystals.[1] 2. Attempt to purify a small sample to see if crystals can be obtained. If so, purify the bulk material. 3. Avoid this combination. If a base is needed, consider using a non-aqueous system with a tertiary amine like pyridine or triethylamine.
Product melting point is low and/or has a wide range 1. The product is impure. 2. The product is wet.1. Recrystallize the product from a suitable solvent system (e.g., acetic acid/water).[2] 2. Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Protocol 1: Synthesis of N-Acetylanthranilic Acid using Acetic Anhydride

This protocol is a robust method for the laboratory-scale synthesis of N-acetylanthranilic acid.[1][2]

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Deionized water

  • Methanol (ice-cold)

  • Erlenmeyer flask or round-bottom flask

  • Reflux condenser

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • In a fume hood, place 2.0 g of anthranilic acid into a 50 mL Erlenmeyer flask.

  • Add 6.0 mL of acetic anhydride to the flask. The mixture may solidify.[1]

  • Add a boiling stone and heat the mixture to a gentle boil for approximately 15 minutes.[1] All solids should dissolve.

  • Allow the reaction mixture to cool to near room temperature.

  • Carefully and slowly add 2.0 mL of distilled water to the mixture to hydrolyze the unreacted acetic anhydride and the benzisoxazinone intermediate. This step can be exothermic.

  • Gently heat the mixture again until it nearly boils to ensure complete hydrolysis.[1]

  • Allow the mixture to cool slowly to room temperature. Crystals of N-acetylanthranilic acid should form. For better crystal growth, avoid rapid cooling in an ice bath.[1]

  • Isolate the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water, followed by a small amount of ice-cold methanol to remove impurities.[1][2]

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Recrystallization

This procedure is effective for purifying N-acetylanthranilic acid that contains colored or other impurities.[2]

Materials:

  • Crude N-acetylanthranilic acid

  • Glacial acetic acid

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

Procedure:

  • Place the crude N-acetylanthranilic acid in an Erlenmeyer flask.

  • Add the minimum amount of hot glacial acetic acid required to just dissolve the solid.

  • Slowly add hot deionized water to the solution until it becomes persistently cloudy.

  • Add a few more drops of hot acetic acid to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If necessary, cool the flask further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.

  • Dry the crystals under vacuum.

Visualizing the Reaction Pathway and Troubleshooting

To better understand the process, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues.

G cluster_0 Reaction Pathway Anthranilic Acid Anthranilic Acid N-acylation N-acylation Anthranilic Acid->N-acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-acylation Benzisoxazinone Intermediate Benzisoxazinone Intermediate N-acylation->Benzisoxazinone Intermediate Intramolecular Cyclization Hydrolysis Hydrolysis (H2O) Benzisoxazinone Intermediate->Hydrolysis N-Acetylanthranilic Acid N-Acetylanthranilic Acid Hydrolysis->N-Acetylanthranilic Acid

Caption: Reaction pathway for N-acetylation of anthranilic acid.

G Start Start Low Yield Low Yield Start->Low Yield Check Purity Check Starting Material Purity Low Yield->Check Purity Impure Impure or HCl Salt Check Purity->Impure [Problem Found] Check Conditions Review Reaction Conditions Check Purity->Check Conditions [Purity OK] Purify/Neutralize Purify or Neutralize to Free Base Impure->Purify/Neutralize Purify/Neutralize->Start Time/Temp Increase Time/ Temperature Check Conditions->Time/Temp Anhydrous Ensure Anhydrous Conditions Check Conditions->Anhydrous Check Work-up Review Work-up Procedure Time/Temp->Check Work-up Anhydrous->Check Work-up Minimize Washing Use Minimal Ice-Cold Solvents Check Work-up->Minimize Washing Success Success Minimize Washing->Success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Process for preparing anthranilic acids. Google Patents.
  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. URL: [Link]

  • anthranilic acid acetylation in various conditions. Sciencemadness Discussion Board. URL: [Link]

  • N-Acetylanthranilic Acid: A Highly Triboluminescent Material. Erowid. URL: [Link]

  • Alkylation and acylation of basic salts of anthranilic acid. ResearchGate. URL: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. URL: [Link]

  • N-Acetylanthranilic acid. Wikipedia. URL: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. URL: [Link]

  • Experiment 8 - Amide Preparation. WebAssign. URL: [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Annulation of Anilides and Enamides with Isocyanates. National Institutes of Health. URL: [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Royal Society of Chemistry. URL: [Link]

  • Purifying anthranilic acid. Sciencemadness Discussion Board. URL: [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. URL: [Link]

  • Hydrolysis of Acetic anhydride|| Organic Chemistry. YouTube. URL: [Link]

  • Solvent Effect on Anthranilic Acid Spectroscopy. ResearchGate. URL: [Link]

  • Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. ACS Publications. URL: [Link]

  • Chemical Properties Of Amines Acylation Basicity. BYJU'S. URL: [Link]

  • Schotten–Baumann reaction. Wikipedia. URL: [Link]

  • Schotten Baumann Reaction. BYJU'S. URL: [Link]

  • Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Digital Commons@ETSU. URL: [Link]

  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. URL: [Link]

  • N-Acylation Reactions of Amines. University of Bath's research portal. URL: [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. URL: [Link]

  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. URL: [Link]

  • Propose a mechanism for the reaction of acetic anhydride with water. Pearson. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-[(Methoxyacetyl)amino]benzoic Acid in Experimental Assays

From the Desk of a Senior Application Scientist Welcome to our dedicated technical guide for researchers working with 2-[(Methoxyacetyl)amino]benzoic acid. My team and I have fielded numerous inquiries about challenges r...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers working with 2-[(Methoxyacetyl)amino]benzoic acid. My team and I have fielded numerous inquiries about challenges related to this compound's solubility, particularly when transitioning from organic stock solutions to aqueous assay buffers. This is a common hurdle in drug discovery and high-throughput screening, but it is one that can be systematically overcome.

This guide is designed to provide you not just with protocols, but with the underlying chemical principles and field-proven strategies to ensure your experiments are both successful and reproducible. We will explore the structural features of 2-[(Methoxyacetyl)amino]benzoic acid that govern its solubility and provide a logical, step-by-step framework for troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of 2-[(Methoxyacetyl)amino]benzoic acid that are critical for diagnosing and solving solubility issues.

Q1: What are the key structural features of 2-[(Methoxyacetyl)amino]benzoic acid that influence its solubility?

A: The solubility behavior of this molecule is dictated by a balance of three key features:

  • A Benzoic Acid Core: This is the most critical component for understanding its aqueous solubility. The carboxylic acid group (-COOH) is a weak acid.

  • An Amide Linkage: The amino group at the 2-position is part of an amide, which is generally neutral and can act as both a hydrogen bond donor and acceptor.

  • A Methoxyacetyl Tail: This group adds a degree of lipophilicity and increases the molecule's size, which can decrease overall aqueous solubility.

The molecule's behavior is overwhelmingly governed by the ionizable carboxylic acid group.

Q2: What is the single most critical factor controlling the aqueous solubility of this compound?

A: pH. The solubility of 2-[(Methoxyacetyl)amino]benzoic acid in aqueous solutions is highly dependent on pH.[1][2][3][4]

  • At acidic or neutral pH (e.g., pH < 6.5): The carboxylic acid group is primarily in its protonated, neutral form (-COOH). This form is significantly less polar and thus has very poor water solubility.

  • At basic pH (e.g., pH > 8.0): The carboxylic acid is deprotonated to its carboxylate salt form (-COO⁻). This ionic form is much more polar and exhibits dramatically higher solubility in water.

This pH-dependent behavior is the primary lever we can pull to solve solubility problems.[5][6]

Q3: My compound is fully dissolved in my DMSO stock, but it precipitates instantly when I dilute it into my aqueous assay buffer. Why is this happening?

A: This is a classic phenomenon known as "crashing out" and relates to the difference between kinetic and thermodynamic solubility.[7] Your DMSO stock holds the compound in a high-energy, solvated state. When you introduce this solution rapidly into an aqueous buffer (a poor solvent for the neutral form), the DMSO disperses, and the compound is suddenly exposed to an environment where it is poorly soluble. It doesn't have time to establish a stable, lower-concentration equilibrium (thermodynamic solubility) and rapidly precipitates or aggregates (kinetic solubility).[7] This is especially common in high-throughput screening where automated liquid handlers perform rapid dilutions.[8][9]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a logical workflow and direct answers to common experimental problems.

Issue: Compound Precipitation in Aqueous Assay Buffer

Q: My compound is precipitating upon dilution from a DMSO stock into my physiological buffer (e.g., PBS at pH 7.4). What are my options?

A: You have three primary strategies to address this, which can be used alone or in combination. The optimal choice depends on the constraints of your specific assay.

Decision-Making Workflow

The diagram below outlines a workflow to guide you to the most appropriate solubilization strategy for your experiment.

G cluster_0 Troubleshooting Workflow cluster_1 Strategy A: pH-Based Solubilization cluster_2 Strategy B & C: Alternative Methods start Problem: Compound precipitates in aqueous assay buffer decision1 Is direct pH modification (to pH > 8.0) compatible with your assay? start->decision1 protocol1 Use Protocol 2: Solubilization via pH Adjustment. This is the most effective method for this compound. decision1->protocol1  Yes   decision2 Can your assay tolerate a low percentage of organic co-solvent (e.g., <1% EtOH)? decision1->decision2  No   protocol2 Use Co-Solvents: Add a small amount of a miscible organic solvent to the final buffer. decision2->protocol2  Yes   protocol3 Use Protocol 3: Robust Serial Dilution. This method minimizes kinetic precipitation without additives. decision2->protocol3  No  

Sources

Optimization

Technical Support Center: Purification of 2-[(Methoxyacetyl)amino]benzoic Acid Isomers

Welcome to our dedicated technical support guide for navigating the complex purification challenges of 2-[(Methoxyacetyl)amino]benzoic acid isomers. This resource is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complex purification challenges of 2-[(Methoxyacetyl)amino]benzoic acid isomers. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties in isolating the desired isomer with high purity. We will delve into the underlying chemical principles and provide actionable, field-tested protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are the isomers of 2-[(methoxyacetyl)amino]benzoic acid so difficult to separate?

A1: The primary challenge lies in the subtle structural similarities between the ortho, meta, and para isomers. These isomers possess identical molecular weights and formulas, leading to very similar physicochemical properties such as polarity, solubility, and pKa. The methoxyacetyl group and the carboxylic acid moiety dominate their chemical behavior, often causing them to co-elute in standard chromatographic systems and co-precipitate during recrystallization.

Q2: What are the most common impurities I should expect?

A2: Aside from isomeric impurities, common process-related impurities include unreacted starting materials (e.g., the corresponding aminobenzoic acid isomer), residual reagents (like methoxyacetyl chloride or acetic anhydride), and potential hydrolysis byproducts where the amide bond has cleaved. Inadequate temperature control during synthesis can also lead to side reactions, further complicating the impurity profile.

Q3: My TLC analysis shows a single spot, but NMR indicates the presence of multiple isomers. Why is this happening?

A3: This is a common pitfall. The resolving power of standard thin-layer chromatography (TLC) systems is often insufficient to separate structurally similar isomers. The polarity of the isomers can be so close that they travel up the TLC plate at nearly the same rate, appearing as a single spot. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a more powerful technique that can distinguish between isomers by revealing subtle differences in the chemical shifts and coupling patterns of the aromatic protons.

Troubleshooting Guide: Common Purification Issues

Issue 1: Recrystallization yields are low, or the product is not pure.

Causality: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures. Given the polar nature of the carboxylic acid and amide groups, a single solvent may not provide the necessary selectivity.

Troubleshooting Protocol: Solvent System Screening

  • Initial Screening: Test the solubility of your impure solid in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, and toluene) at both room temperature and their boiling points.

  • Binary Solvent Systems: If a single solvent is ineffective, explore binary (two-component) solvent systems. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until turbidity (cloudiness) appears. The solution is then clarified by adding a small amount of the good solvent and allowed to cool slowly.

  • pH Adjustment: The solubility of these acidic compounds is highly pH-dependent. Consider a pH-swing purification. Dissolve the impure mixture in an aqueous basic solution (e.g., 1M sodium bicarbonate), which will deprotonate the carboxylic acid to form the highly water-soluble carboxylate salt. Filter out any insoluble impurities. Then, slowly acidify the filtrate with an acid like 1M HCl. The target compound will protonate and precipitate out, while more acidic or basic impurities may remain in solution.

Table 1: Recommended Solvent Systems for Recrystallization Screening

Solvent SystemPolarity IndexRationale
Water10.2Good for highly polar compounds, but solubility might be low without pH adjustment.
Ethanol/WaterVariableA versatile system where polarity can be finely tuned by adjusting the ratio.
Isopropanol4.3A good balance of polarity, often effective for compounds with both polar and nonpolar characteristics.
Ethyl Acetate/HexaneVariableExcellent for less polar impurities; allows for precise control of precipitation.
Issue 2: Isomers are co-eluting during column chromatography.

Causality: Standard silica gel chromatography often fails to resolve these isomers because the primary separation mechanism is based on polarity, which is very similar among them. To achieve separation, the stationary phase or the mobile phase must be modified to exploit other physicochemical differences.

Troubleshooting Protocol: Advanced Chromatographic Strategies

  • pH-Modified Mobile Phase: Adding a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can suppress the ionization of the carboxylic acid group. This minimizes tailing and can subtly alter the retention of each isomer on the silica surface, potentially improving resolution.

  • Alternative Stationary Phases: If silica gel is ineffective, consider alternative stationary phases:

    • Alumina (basic or neutral): The surface chemistry of alumina is different from silica and can offer different selectivity. Basic alumina may strongly interact with the acidic proton, so neutral alumina is often a better starting point.

    • Reverse-Phase (C18): In reverse-phase chromatography, separation is based on hydrophobicity. While the isomers have similar overall polarity, there may be slight differences in their hydrophobic character that can be exploited. The mobile phase is typically a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

Experimental Workflow: Reverse-Phase Flash Chromatography

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve impure sample in minimum amount of Methanol filter Filter through 0.45µm syringe filter dissolve->filter load Load filtered sample onto column filter->load Inject equilibrate Equilibrate C18 column with 95:5 Water:Acetonitrile (0.1% Formic Acid) equilibrate->load gradient Run gradient elution: Increase Acetonitrile concentration from 5% to 70% over 30 column volumes load->gradient collect Collect fractions based on UV detection (254 nm) gradient->collect tlc Analyze fractions by TLC or HPLC collect->tlc Analyze pool Pool pure fractions tlc->pool evaporate Remove solvent under reduced pressure pool->evaporate dry Dry final product under high vacuum evaporate->dry

Definitive Purity Analysis: Beyond TLC

To ensure the purity of your final product, it is essential to use analytical techniques with higher resolving power.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of these isomers. A well-developed HPLC method can resolve isomers that are inseparable by other techniques.

Step-by-Step HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for a wide range of polar and nonpolar compounds.

  • Mobile Phase: Begin with an isocratic (constant composition) mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid helps to ensure sharp peak shapes by keeping the carboxylic acid in its protonated state.

  • Flow Rate and Detection: Use a flow rate of 1.0 mL/min and a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

  • Optimization: If the isomers co-elute, adjust the mobile phase composition. Increasing the aqueous portion will increase retention, while increasing the organic portion will decrease it. If necessary, switch to a gradient elution where the organic solvent concentration is increased over time. This is often very effective for separating compounds with similar polarities.

Logical Flow for Method Optimization

HPLC_Optimization start Start: Impure Sample isocratic Isocratic HPLC (50:50 ACN:H₂O, 0.1% FA) start->isocratic check_res Resolution Check isocratic->check_res adjust_mp Adjust Mobile Phase (e.g., 40:60 or 60:40) check_res->adjust_mp Resolution < 1.5 (Peaks too close/far) gradient Implement Gradient Elution (e.g., 10-90% ACN over 20 min) check_res->gradient Resolution < 1.5 (Broad peaks or co-elution) success Pure Isomer(s) Resolved check_res->success Resolution > 1.5 adjust_mp->isocratic Re-run gradient->success

ondot Caption: HPLC method development decision tree.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • Agilent Technologies. (2017). Basics of HPLC: A Practical Guide to High Performance Liquid Chromatography. Agilent. [Link]

Troubleshooting

Technical Support Center: Refining HPLC Methods for 2-Aminobenzoic Acid Isomer Separation

Welcome to the technical support center for the chromatographic separation of 2-aminobenzoic acid and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 2-aminobenzoic acid and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these structurally similar compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the resolution, reproducibility, and robustness of your HPLC methods.

The Challenge of Isomer Separation

Separating isomers of aminobenzoic acid, specifically 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid, presents a significant chromatographic challenge. Their identical empirical formulas and similar physicochemical properties often result in co-elution or poor resolution with standard reversed-phase HPLC methods.[1][2] The hydrophilic nature of these compounds can also lead to insufficient retention on traditional C8 or C18 columns.[1] This guide will explore various chromatographic strategies to overcome these obstacles and achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor retention of my aminobenzoic acid isomers on a C18 column?

This is a common issue stemming from the polar nature of aminobenzoic acid isomers. Traditional reversed-phase columns, like C18, primarily retain analytes through hydrophobic interactions. Highly polar compounds have a stronger affinity for the polar mobile phase and are not well-retained on the non-polar stationary phase.

To address this, consider the following:

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified to increase their polarity, which can enhance the retention of polar analytes.

  • Explore Alternative Chromatographic Modes: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography are often more suitable for separating polar compounds.[1][2][3]

Q2: How does mobile phase pH affect the separation of aminobenzoic acid isomers?

Mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like aminobenzoic acids.[4][5][6][7] These molecules are zwitterionic, meaning they possess both acidic (carboxylic acid) and basic (amino) functional groups.[2] The overall charge of the molecule, and therefore its polarity and interaction with the stationary phase, is highly dependent on the pH of the mobile phase.

  • At low pH (e.g., pH 2-3): The amino group is protonated (-NH3+), and the carboxylic acid group is largely non-ionized (-COOH). The molecule carries a net positive charge.

  • At high pH (e.g., pH > 5): The carboxylic acid group is deprotonated (-COO-), and the amino group is neutral (-NH2). The molecule carries a net negative charge.

By adjusting the pH, you can manipulate the ionization state of the isomers, leading to changes in their retention times and potentially improving their separation.[4][7] It is crucial to use a buffer to maintain a stable pH throughout the analysis, as small fluctuations can lead to poor reproducibility. For robust methods, it is recommended to work at a pH that is at least one to two pH units away from the pKa values of the analytes.[5]

Q3: What is mixed-mode chromatography, and how can it help separate these isomers?

Mixed-mode chromatography utilizes a stationary phase that exhibits more than one type of interaction with the analytes.[2] For aminobenzoic acid isomers, a common approach is to use a column with both reversed-phase and ion-exchange characteristics.[1][2] For instance, a reversed-phase column with embedded cation-exchange groups can provide both hydrophobic and electrostatic interactions.[1][2] This dual retention mechanism can exploit the subtle differences in the isomers' hydrophobicity and ionic properties, leading to enhanced resolution.[2]

Q4: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for this separation?

Yes, HILIC is a viable option for separating polar compounds like aminobenzoic acid isomers.[3] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[3] The analytes partition between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[3] This technique can provide excellent retention and unique selectivity for polar analytes that are poorly retained in reversed-phase chromatography.

Q5: When should I consider using ion-pair chromatography?

Ion-pair chromatography is a useful technique when dealing with ionic or highly polar analytes that show poor retention in reversed-phase chromatography.[8] It involves adding an ion-pairing reagent to the mobile phase.[8] This reagent has a charge opposite to that of the analyte and a hydrophobic tail. The ion-pairing reagent forms a neutral ion pair with the analyte, which is then retained by the reversed-phase column.[8] For the separation of aminobenzoic acids, which can carry a positive or negative charge depending on the pH, an appropriate ion-pairing reagent can significantly improve retention and resolution.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of 2-aminobenzoic acid and its isomers.

Problem 1: Peak Tailing

Possible Causes:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic amino group of the analytes, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can result in poor peak shape.[6]

Solutions:

  • Use a High-Purity, End-capped Column: Modern columns are designed with minimal residual silanol activity.

  • Modify the Mobile Phase:

    • Adjust pH: Moving the mobile phase pH further away from the analyte pKa can improve peak shape.

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

Problem 2: Inconsistent Retention Times

Possible Causes:

  • Unstable Mobile Phase pH: Lack of a buffer or an improperly prepared buffer can cause pH drift.[9]

  • Fluctuations in Column Temperature: Temperature affects retention, and inconsistent temperatures will lead to shifting retention times.

  • Leaks in the HPLC System: Leaks can cause pressure fluctuations and affect the flow rate.[9]

  • Column Degradation: The stationary phase can degrade over time, especially when operating at extreme pH values.[6]

Solutions:

  • Proper Buffer Preparation and Use: Ensure the buffer is within its effective buffering range (pKa ± 1 pH unit) and is of sufficient concentration.

  • Use a Column Oven: Maintain a constant and controlled column temperature.

  • System Maintenance: Regularly check for and repair any leaks in the system.[9][10]

  • Monitor Column Performance: Use a quality control standard to track column performance and replace the column when necessary.

Problem 3: Poor Resolution Between Isomers

Possible Causes:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separation.

  • Incorrect pH: The mobile phase pH may not be providing sufficient selectivity.

  • Inappropriate Column Chemistry: The chosen stationary phase may not be suitable for resolving the isomers.

Solutions:

  • Optimize Mobile Phase:

    • Gradient Elution: A gradient program can often improve the separation of closely eluting peaks.

    • Solvent Type: Trying a different organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity.[11]

    • pH Scouting: Experiment with a range of pH values to find the optimal selectivity.

  • Explore Different Column Chemistries:

    • Mixed-Mode Columns: As discussed in the FAQs, these can provide unique selectivity.[1][2]

    • Phenyl Columns: These can offer different selectivity for aromatic compounds compared to C18 columns.

    • HILIC Columns: A good option for these polar analytes.[3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with pH Control

This protocol provides a starting point for separating aminobenzoic acid isomers on a standard C18 column by carefully controlling the mobile phase pH.

Table 1: Reversed-Phase HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 4.0 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a 20 mM solution of ammonium acetate in HPLC-grade water.

    • Adjust the pH to 4.0 using acetic acid.

    • Filter the aqueous mobile phase through a 0.45 µm filter.

    • Degas both mobile phase A and B before use.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the aminobenzoic acid isomer standard mixture in the initial mobile phase to a concentration of approximately 10 µg/mL each.

  • Injection and Data Acquisition: Inject the sample and run the gradient method.

Protocol 2: Mixed-Mode Chromatography

This protocol utilizes a mixed-mode column to enhance the separation of the isomers.

Table 2: Mixed-Mode HPLC Method Parameters

ParameterCondition
Column Primesep 100 (Reversed-Phase/Cation-Exchange), 4.6 x 150 mm, 5 µm[1]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Mobile Phase Additive 0.1% Formic Acid in both A and B
Gradient 10% B to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Add 1 mL of formic acid to 1 L of HPLC-grade water for Mobile Phase A.

    • Add 1 mL of formic acid to 1 L of acetonitrile for Mobile Phase B.

    • Degas both mobile phases.

  • System Equilibration: Equilibrate the column with the starting conditions (90% A, 10% B) until the baseline is stable.

  • Sample Preparation: Prepare the sample in the initial mobile phase.

  • Injection and Data Acquisition: Inject the sample and acquire data according to the gradient program.

Visualizing Chromatographic Principles

Diagram 1: The Role of pH in Reversed-Phase Separation

pH_Effect cluster_low_pH Low pH (e.g., 2.5) cluster_high_pH High pH (e.g., 8.0) cluster_pI pH near pI cluster_column Reversed-Phase Column (Non-Polar) Low_pH_Analyte Analyte (R-NH3+) More Polar Less Retained RP_Column C18 Stationary Phase Low_pH_Analyte->RP_Column Weak Interaction High_pH_Analyte Analyte (R-COO-) More Polar Less Retained High_pH_Analyte->RP_Column Weak Interaction pI_Analyte Analyte (R-NH3+...COO-) Zwitterionic Retention Varies pI_Analyte->RP_Column Moderate Interaction

Caption: Effect of pH on the retention of aminobenzoic acids.

Diagram 2: Troubleshooting Workflow for Poor Resolution

Troubleshooting_Workflow Start Poor Resolution of Isomers Check_pH Is pH Optimized? Start->Check_pH Adjust_pH Perform pH Scouting (e.g., pH 3, 5, 7) Check_pH->Adjust_pH No Check_Solvent Is Organic Solvent Optimized? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Change_Solvent Try Methanol vs. Acetonitrile Check_Solvent->Change_Solvent No Check_Column Is Column Chemistry Appropriate? Check_Solvent->Check_Column Yes Change_Solvent->Check_Column Change_Column Consider Mixed-Mode or HILIC Column Check_Column->Change_Column No End Resolution Achieved Check_Column->End Yes Change_Column->End

Caption: A logical workflow for troubleshooting poor resolution.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]

  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Retrieved from [Link]

  • John, P., Azeem, W., Ashfaq, M., & Khan, S. U. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Retrieved from [Link]

  • Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Science.gov. (n.d.). ion-pair reversed-phase chromatography: Topics by Science.gov. Retrieved from [Link]

  • Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Royle, L., et al. (2008). Hydrophilic interaction liquid chromatography of anthranilic acid-labelled oligosaccharides with a 4-aminobenzoic acid ethyl ester-labelled dextran hydrolysate internal standard. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]

  • McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International. Retrieved from [Link]

  • Sadjadi, S., Preston, J., & Layne, J. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Chromatography Online. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-[(Methoxyacetyl)amino]benzoic Acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 2-[(Methoxyacetyl)amino]benzoic acid. This guide is structured to provide practical, i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-[(Methoxyacetyl)amino]benzoic acid. This guide is structured to provide practical, in-depth solutions to common purification challenges encountered during research and development. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes. The quality of your intermediates is a critical determinant of your final Active Pharmaceutical Ingredient's (API) success, and robust purification is the cornerstone of that quality.[1]

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification and handling of 2-[(Methoxyacetyl)amino]benzoic acid.

Q1: What are the most common impurities I should expect in a crude sample of 2-[(Methoxyacetyl)amino]benzoic acid?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the acylation of 2-aminobenzoic acid (anthranilic acid) with a methoxyacetylating agent (e.g., methoxyacetyl chloride). Based on this, you should anticipate the following:

  • Unreacted Starting Materials:

    • 2-Aminobenzoic Acid: The parent amine from which the target molecule is derived.

    • Methoxyacetic Acid: Formed from the hydrolysis of the acylating agent.

  • Reaction Byproducts:

    • Inorganic Salts: Such as triethylamine hydrochloride if a base scavenger is used, which are typically removed during initial aqueous workup.

  • Degradation Products:

    • The target molecule can undergo hydrolysis, especially under strong acidic or basic conditions, reverting to 2-aminobenzoic acid and methoxyacetic acid.[2]

Q2: What are the primary methods for purifying 2-[(Methoxyacetyl)amino]benzoic acid?

A2: The purification strategy depends on the nature of the impurities and the desired scale. The three most effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. This technique leverages differences in solubility between the target compound and impurities in a given solvent at varying temperatures.[3][4][5]

  • Acid-Base Extraction: A powerful liquid-liquid extraction technique to separate acidic, basic, and neutral compounds. Given that your target molecule possesses an acidic carboxylic acid group, this method is highly effective for removing neutral or basic impurities.[6][7][8]

  • Column Chromatography: A high-resolution technique best suited for separating compounds with similar polarities or for instances where recrystallization and extraction are ineffective.[9][10]

Q3: How do I choose the right purification method?

A3: Your choice should be guided by a logical assessment of your sample's state and your purity goals. The following decision tree provides a structured approach.

G start Start: Crude Product Analysis is_solid Is the crude product a solid? start->is_solid is_oily Product is oily or a thick paste is_solid->is_oily No high_purity Is purity >95% by TLC/HPLC? is_solid->high_purity Yes extraction Perform Acid-Base Extraction to remove major impurities and induce solidification. is_oily->extraction reassess Re-assess: Is the product solid now? extraction->reassess reassess->high_purity Yes chromatography Use Column Chromatography for difficult separations. reassess->chromatography No recrystallize Recrystallize for final polishing. high_purity->recrystallize Yes high_purity->chromatography No final_product Final Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A multi-pronged approach is recommended for robust purity assessment in drug development.[11][12]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of non-volatile organic molecules and detecting trace impurities.[11]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities if they are present in significant amounts (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can be coupled with LC (LC-MS) to identify unknown impurity peaks.

  • Gas Chromatography (GC): Essential for quantifying residual solvents.[13]

Troubleshooting Guide

This section is designed to solve specific problems you may encounter during your purification workflow.

Problem ID Issue Encountered Probable Cause(s) Recommended Solution & Scientific Rationale
T-01 Low or No Crystal Formation During Recrystallization 1. Too much solvent was added. 2. The solution was cooled too rapidly. 3. The compound is too soluble in the chosen solvent. Solution: 1. Re-heat the solution and evaporate a portion of the solvent to increase saturation. The principle of recrystallization relies on creating a supersaturated solution upon cooling.[4]2. Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving to an ice bath. Slow cooling promotes the formation of a pure crystal lattice.[3]3. If crystals still don't form, the solvent is inappropriate. Select a new solvent or a solvent/anti-solvent system. (See Table 1).
T-02 Product is Oily or Fails to Solidify After Recrystallization 1. High levels of impurities. 2. Presence of residual solvent. Solution: 1. Impurities can act as a "eutectic mixture," depressing the melting point. Perform a preliminary purification via acid-base extraction to remove gross impurities before attempting recrystallization.2. Ensure the solid is thoroughly dried under vacuum. Even small amounts of solvent can prevent proper crystal lattice formation.
T-03 Persistent Impurity Peak in HPLC After Purification 1. Co-crystallization of the impurity. 2. Impurity has very similar polarity to the product. Solution: 1. The impurity's solubility profile is too similar to your product's. Attempt recrystallization with a different solvent system (see Table 1).2. This is a classic case where column chromatography is necessary. The silica gel stationary phase provides a much higher resolving power than recrystallization for structurally similar molecules.[10]
T-04 Poor Separation and Emulsion Formation During Acid-Base Extraction 1. Insufficient mixing or pH adjustment. 2. Solutions are too concentrated. Solution: 1. Ensure thorough mixing in the separatory funnel and confirm the pH of the aqueous layer with pH paper. The carboxylic acid needs to be fully deprotonated to its water-soluble carboxylate salt form.[6]2. Dilute both the organic and aqueous layers. Add a small amount of brine (saturated NaCl solution) to the separatory funnel; the increased ionic strength of the aqueous layer helps to break emulsions by reducing the mutual solubility of the two phases.[14]

Experimental Protocols & Data

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization This data is compiled based on the physicochemical properties of 2-[(Methoxyacetyl)amino]benzoic acid and related N-acylated anthranilic acids.

SolventPolarityExpected Solubility BehaviorRationale & Use Case
Water HighSparingly soluble in cold water, more soluble in hot water.Primary Choice. The combination of a polar carboxylic acid and a moderately polar amide on an aromatic ring suggests favorable interaction with hot water. Excellent for removing non-polar impurities.[3][15]
Ethanol/Water Medium-HighHighly soluble in pure ethanol. A mixed solvent system is required.Secondary Choice. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes turbid. This fine-tunes the polarity to induce crystallization upon cooling.
Ethyl Acetate MediumGood solubility at room temperature.Poor choice for single-solvent recrystallization. However, it is an excellent solvent for column chromatography or for use with an anti-solvent like hexanes.
Toluene LowLow solubility.Not recommended for recrystallization. Useful for washing the final product to remove very non-polar contaminants.
Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system (e.g., water or ethanol/water) from Table 1.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen cold solvent and heat the mixture to boiling on a hot plate with stirring.

  • Achieve Saturation: Add more hot solvent in small portions until all the solid just dissolves. Adding excess solvent is a common cause of low yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral impurities.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Basic Wash cluster_2 Step 3: Separation cluster_3 Step 4: Re-acidification cluster_4 Step 5: Isolation a Dissolve crude product in Ethyl Acetate. b Transfer to separatory funnel. Add 5% NaHCO₃ (aq) solution. a->b c Shake vigorously and vent. Allow layers to separate. b->c d_org Organic Layer: Contains Neutral Impurities (Discard) c->d_org d_aq Aqueous Layer: Contains Sodium 2-[(Methoxyacetyl)amino]benzoate (Keep) c->d_aq e Transfer aqueous layer to a beaker. Cool in an ice bath. d_aq->e f Slowly add 1M HCl (aq) with stirring until pH ~2. e->f g Solid product precipitates out. f->g h Collect solid by vacuum filtration. Wash with cold deionized water. g->h i Dry product under high vacuum. h->i

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-[(Methoxyacetyl)amino]benzoic Acid Analogs for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the anthranilic acid scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds. Among these, N-acylanthranilic acids have garnered...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the anthranilic acid scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds. Among these, N-acylanthranilic acids have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities.[1][2][3][4] This guide provides a comprehensive comparative analysis of 2-[(methoxyacetyl)amino]benzoic acid and its analogs, offering insights into their structure-activity relationships (SAR) and performance in preclinical models. By delving into the nuances of their chemical design and biological impact, we aim to equip researchers, scientists, and drug development professionals with the knowledge to navigate the chemical space of these promising molecules.

The Core Moiety: 2-[(Methoxyacetyl)amino]benzoic Acid

2-[(Methoxyacetyl)amino]benzoic acid represents a key pharmacophore, the activity of which can be modulated by strategic chemical modifications. The core structure comprises an anthranilic acid backbone N-acylated with a methoxyacetyl group. This seemingly simple arrangement imparts a specific conformational and electronic profile that dictates its interaction with biological targets. The carboxylic acid group is a crucial feature, often involved in binding to the active sites of enzymes.[5] The methoxyacetyl side chain offers a combination of lipophilicity and hydrogen bond accepting capabilities, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Strategic Modifications of the Methoxyacetyl Moiety: A Comparative Overview

The exploration of analogs of 2-[(methoxyacetyl)amino]benzoic acid has primarily focused on modifications of the N-acyl side chain. Understanding the impact of these alterations is fundamental to designing more potent and selective therapeutic agents.

Altering the Alkoxy Group
AnalogModificationAnticipated Impact on Activity
Parent Compound 2-[(Methoxyacetyl)amino]benzoic acidBaseline activity
Analog 1 2-[(Ethoxyacetyl )amino]benzoic acidIncreased lipophilicity may enhance cell membrane permeability and potentially improve potency, depending on the target's binding pocket.
Analog 2 2-[(Propoxyacetyl )amino]benzoic acidFurther increase in lipophilicity. Steric hindrance could become a factor, potentially reducing binding affinity if the target has a constrained active site.
Analog 3 2-[(Isopropoxyacetyl )amino]benzoic acidBranching of the alkyl chain can significantly impact steric interactions and metabolic stability.

Rationale for Comparison: The systematic elongation and branching of the alkyl chain in the alkoxy group allow for a nuanced exploration of the target's binding pocket. This strategy helps to define the optimal balance between lipophilicity, which influences pharmacokinetics, and steric bulk, which affects target engagement.

Bioisosteric Replacement of the Ether Linkage

Replacing the ether oxygen with other functional groups can dramatically alter the electronic and conformational properties of the side chain, leading to profound effects on biological activity.

AnalogModificationAnticipated Impact on Activity
Analog 4 2-[(Methylthioacetyl )amino]benzoic acidThe sulfur atom is larger and less electronegative than oxygen, which will alter bond angles and electronic distribution. This could impact binding and metabolic stability.
Analog 5 2-[(N-Methylacetyl )amino]benzoic acidThe introduction of a secondary amine introduces a hydrogen bond donor, which could forge new interactions with the biological target.

Rationale for Comparison: Bioisosteric replacements are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties while maintaining its overall structural integrity. This approach can lead to improvements in potency, selectivity, and pharmacokinetic profiles.

Comparative Biological Activity: Anti-inflammatory and Anticonvulsant Potential

While specific data for a direct head-to-head comparison of the aforementioned analogs is limited, the broader class of N-substituted anthranilic acid derivatives has been extensively studied for its anti-inflammatory and anticonvulsant effects.

Anti-inflammatory Activity

N-arylanthranilic acids, such as mefenamic acid and flufenamic acid, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[4] The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Experimental Data Snapshot (Illustrative, from related N-acyl anthranilic acids):

CompoundModificationAnti-inflammatory Activity (% inhibition of edema)Reference
Phenylbutazone (Standard)-45.52%[3]
Compound 7b5-bromo-N-[2'-amino-[1"-acety1-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid50.66%[3]
Compound 6'bN-[2'-amino-(1"-acetyl-5"-substiutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-thiadiazol-5'-ylmethyl]anthranilic acid47.56%[3]

Note: The data presented is for illustrative purposes to highlight the anti-inflammatory potential within the broader class of N-substituted anthranilic acids. Direct comparative data for the specific methoxyacetyl analogs is not available.

The data suggests that complex N-acyl substitutions can lead to potent anti-inflammatory activity, sometimes exceeding that of established drugs.[3] The design of novel analogs of 2-[(methoxyacetyl)amino]benzoic acid should, therefore, consider both the nature of the alkoxy group and the potential for more complex side chains.

Anticonvulsant Activity

Derivatives of amino acids and benzoic acid have shown promise as anticonvulsant agents.[6][7][8] The mechanism of action for many anticonvulsants involves the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.

Experimental Data Snapshot (Illustrative, from related aminobenzanilides):

CompoundModificationMES ED50 (mg/kg)Protective Index (TD50/ED50)Reference
213-aminobenzanilide from 2,6-dimethylaniline13.4821.11[7]
Phenytoin (Standard)---[7]
Phenobarbital (Standard)---[7]

Note: This data is from a series of aminobenzanilides and is intended to illustrate the anticonvulsant potential of this structural class. Direct comparative data for 2-[(methoxyacetyl)amino]benzoic acid analogs is not available.

The favorable activity profile of some aminobenzanilides in the maximal electroshock (MES) seizure model suggests that the N-acylated anthranilic acid scaffold is a viable starting point for the development of novel anticonvulsants.[7]

Experimental Protocols for Performance Evaluation

To ensure the scientific rigor of any comparative analysis, standardized and validated experimental protocols are essential.

Synthesis of 2-[(Alkoxyacetyl)amino]benzoic Acid Analogs

A general synthetic route to these analogs involves the acylation of anthranilic acid with the corresponding alkoxyacetyl chloride.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Anthranilic_Acid Anthranilic Acid Acylation Acylation Anthranilic_Acid->Acylation Alkoxyacetyl_Chloride Alkoxyacetyl Chloride (e.g., Methoxyacetyl Chloride) Alkoxyacetyl_Chloride->Acylation Target_Analog 2-[(Alkoxyacetyl)amino]benzoic Acid Analog Acylation->Target_Analog HCl HCl Acylation->HCl

Caption: General synthesis of 2-[(alkoxyacetyl)amino]benzoic acid analogs.

Step-by-Step Protocol:

  • Dissolve anthranilic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of the desired alkoxyacetyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 2-[(alkoxyacetyl)amino]benzoic acid analog.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and well-validated model for evaluating the acute anti-inflammatory activity of novel compounds.

Carrageenan_Assay cluster_setup Experimental Setup cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Data Analysis Animal_Grouping Group Animals (e.g., Rats or Mice) Baseline_Measurement Measure Baseline Paw Volume Animal_Grouping->Baseline_Measurement Dosing Administer Test Compound or Vehicle (p.o. or i.p.) Baseline_Measurement->Dosing Carrageenan_Injection Inject Carrageenan into Paw Dosing->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Time Intervals Carrageenan_Injection->Paw_Volume_Measurement Calculate_Edema Calculate % Edema and % Inhibition Paw_Volume_Measurement->Calculate_Edema

Caption: Workflow of the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: House animals (typically rats or mice) in a controlled environment for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compounds, vehicle, and a standard anti-inflammatory drug (e.g., indomethacin or phenylbutazone) orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a freshly prepared 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) and the percentage inhibition of edema for each group compared to the vehicle control group.

In Vivo Anticonvulsant Screening: MES and PTZ Models

The maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models are standard preliminary screens for identifying potential anticonvulsant agents.

Anticonvulsant_Screening cluster_prep Preparation cluster_mes MES Test cluster_ptz PTZ Test cluster_neuro Neurotoxicity Animal_Prep Acclimatize and Group Mice Compound_Admin Administer Test Compound or Vehicle (i.p.) Animal_Prep->Compound_Admin MES_Stimulation Apply Electrical Stimulus (Corneal Electrodes) Compound_Admin->MES_Stimulation PTZ_Injection Inject PTZ (Subcutaneously) Compound_Admin->PTZ_Injection Rotarod_Test Assess Motor Coordination on Rotarod Compound_Admin->Rotarod_Test MES_Observation Observe for Tonic Hindlimb Extension MES_Stimulation->MES_Observation PTZ_Observation Observe for Clonic and Tonic Seizures PTZ_Injection->PTZ_Observation

Caption: Workflow for MES and PTZ anticonvulsant screening.

Step-by-Step Protocol:

  • Animal Preparation: Use mice that have been acclimatized to the laboratory environment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.

  • MES Test: At the time of predicted peak effect, subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. The absence of the tonic hindlimb extension phase is considered protection.

  • PTZ Test: In a separate group of mice, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg, s.c.). Observe the mice for the onset of clonic and tonic seizures. Protection is defined as the absence of seizures.

  • Neurotoxicity (Rotarod Test): Assess motor impairment by placing the mice on a rotating rod. The inability of the animal to remain on the rod for a specified time indicates neurotoxicity.

  • Data Analysis: Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity. Calculate the protective index (PI = TD50/ED50) as a measure of the drug's safety margin.

Future Directions and Concluding Remarks

The 2-[(methoxyacetyl)amino]benzoic acid scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anticonvulsant therapies. The systematic exploration of its analogs, through modifications of the alkoxyacetyl side chain, is a critical step in elucidating the structure-activity relationships that govern their biological effects.

Future research should focus on the synthesis and direct comparative evaluation of a homologous series of 2-[(alkoxyacetyl)amino]benzoic acids to provide clear, quantitative data on the impact of alkyl chain length and branching. Furthermore, the investigation of bioisosteric replacements for the ether linkage will likely yield valuable insights and may lead to the discovery of compounds with improved pharmacological profiles.

This guide has provided a framework for the comparative analysis of these important analogs, grounded in the principles of medicinal chemistry and supported by established experimental protocols. It is our hope that this will serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of therapeutics.

References

  • Clark, C. R., Lin, C. M., & Sansom, R. T. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of Medicinal Chemistry, 29(8), 1534–1537.
  • Jawaid, T., & Sharma, M. (2010). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 20(13), 3894-3897.
  • Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., ... & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.
  • Kumar, A., & Sharma, S. (2017). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468.
  • Kumar, A., Sharma, S., & Kumar, D. (2011). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 46(9), 4587-4593.
  • Mohareb, R. M., & Mohamed, A. A. (2013). Design, synthesis and anti-inflammatory activity of structurally simple anthranilic acid congeners devoid of ulcerogenic side effects. Acta Poloniae Pharmaceutica, 70(3), 457-468.
  • Patel, K. D., & Patel, N. B. (2011). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Journal of Saudi Chemical Society, 15(3), 263-269.
  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590.
  • Slusarczyk, M., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(21), 5021.
  • Sławiński, J., & Szafrański, K. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry, 84, 527-535.
  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Vosooghi, M., et al. (2015). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Iranian Journal of Pharmaceutical Research, 14(4), 1079.
  • White, H. S., et al. (2002). The anticonvulsant profile of the new antiepileptic drug, (S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide (lacosamide), in mice. Epilepsy Research, 50(1-2), 45-56.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
  • Zare, A., et al. (2019). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 24(21), 3844.

Sources

Comparative

A Comparative Investigation into the Antioxidant Potential of Aminobenzoic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive comparative analysis of the antioxidant activity of various aminobenzoic acid derivatives. It delves into the...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the antioxidant activity of various aminobenzoic acid derivatives. It delves into the structural nuances that govern their radical scavenging and reducing capabilities, supported by established in vitro assays. Detailed experimental protocols, comparative data, and structure-activity relationship (SAR) discussions are presented to offer researchers and drug development professionals a thorough understanding of these compounds' potential as antioxidant agents.

Introduction: The Significance of Aminobenzoic Acids in Antioxidant Research

Aminobenzoic acids, organic compounds containing both an amine and a carboxylic acid functional group attached to a benzene ring, are of significant interest in pharmaceutical and medicinal chemistry.[1][2] Para-aminobenzoic acid (PABA), also known as vitamin B10, is a well-known derivative recognized for its role in bacterial folic acid synthesis and its application in sunscreens due to its UVB-absorbing properties.[3][4] Beyond these functions, aminobenzoic acid and its derivatives have demonstrated notable antioxidant properties, acting as scavengers of reactive oxygen species (ROS).[4][5][6]

Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. Antioxidants mitigate this damage by neutralizing free radicals.[7] Aminobenzoic acid derivatives, with their versatile structures, present a promising class of compounds for the development of novel antioxidant therapies.[1] This guide aims to elucidate the structure-activity relationships that dictate their antioxidant efficacy, providing a foundation for the rational design of more potent derivatives.

Mechanistic Basis of Antioxidant Activity

The antioxidant action of aminobenzoic acid derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The key structural features influencing this activity are the amino and carboxylic acid groups, as well as the substitution pattern on the aromatic ring.

  • Amino Group: The nitrogen atom of the amino group can readily donate a hydrogen atom, a critical step in quenching free radicals. The position of the amino group (ortho, meta, or para) relative to the carboxylic acid group significantly impacts its reactivity.

  • Carboxylic Acid Group: While the carboxylic acid group is generally considered an electron-withdrawing group, its presence can influence the overall electronic properties of the molecule and its solubility, which in turn affects its biological activity.

  • Aromatic Ring: The benzene ring acts as a stabilizing scaffold for the radical formed after hydrogen or electron donation, through resonance delocalization. Substituents on the ring can further modulate this stability and the overall antioxidant potential.

The general mechanism involves the aminobenzoic acid derivative (ABA-H) reacting with a free radical (R•) as follows:

ABA-H + R• → ABA• + RH

The resulting aminobenzoic acid radical (ABA•) is relatively stable and less reactive, thus terminating the radical chain reaction.

Experimental Protocols for Assessing Antioxidant Activity

To objectively compare the antioxidant activity of aminobenzoic acid derivatives, a panel of standardized in vitro assays is employed. Each assay targets a different aspect of antioxidant action, providing a comprehensive profile of the compound's capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[8] The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[9][10]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[10]

  • Sample Preparation: Dissolve the aminobenzoic acid derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[8] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11] This method is applicable to both hydrophilic and lipophilic antioxidants.[11] The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.[12]

Protocol:

  • Preparation of ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample Preparation: Prepare serial dilutions of the aminobenzoic acid derivatives as described for the DPPH assay.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[14][15][16]

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[17] Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare serial dilutions of the aminobenzoic acid derivatives.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents.

Antioxidant_Assay_Overview cluster_outcomes Comparative Data DPPH DPPH DPPH_Principle DPPH_Principle DPPH->DPPH_Principle Measures IC50 IC50 Values DPPH_Principle->IC50 Yields ABTS ABTS ABTS_Principle ABTS_Principle ABTS->ABTS_Principle Measures TEAC TEAC Values ABTS_Principle->TEAC Yields FRAP FRAP FRAP_Principle FRAP_Principle FRAP->FRAP_Principle Measures Fe_Equivalents Fe(II) Equivalents FRAP_Principle->Fe_Equivalents Yields

Comparative Analysis and Structure-Activity Relationships

The antioxidant activity of aminobenzoic acid derivatives is intricately linked to their molecular structure. The position of the amino and carboxylic acid groups, as well as the presence of other substituents on the aromatic ring, significantly influences their radical scavenging and reducing capabilities.

Isomeric Effects: Ortho- vs. Meta- vs. Para-Aminobenzoic Acid

Studies have shown that the isomeric position of the amino group relative to the carboxylic acid group plays a crucial role in determining antioxidant activity. Generally, para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (anthranilic acid) exhibit stronger antioxidant potential compared to meta-aminobenzoic acid. This can be attributed to the electronic effects of the substituents. In the para and ortho positions, the electron-donating amino group and the electron-withdrawing carboxylic acid group can engage in resonance, which helps to stabilize the radical formed after hydrogen donation. This resonance stabilization is less effective in the meta isomer.

Effect of Substituents

The introduction of additional substituents on the benzene ring can further modulate the antioxidant activity.

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups, particularly at positions ortho or para to the amino group, tend to increase antioxidant activity. These groups can donate electrons, further stabilizing the resulting radical through resonance.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as nitro (-NO₂) or halogen (-Cl, -Br) groups generally decrease antioxidant activity. These groups destabilize the radical by withdrawing electron density from the aromatic ring.

A study on various aminobenzoic acid derivatives found that benzoyl-containing compounds demonstrated better antioxidant activity compared to other derivatives in the synthesized series.[18]

Comparative Data Summary

The following table summarizes hypothetical IC50 values from DPPH and ABTS assays, and FRAP values for a series of aminobenzoic acid derivatives to illustrate the structure-activity relationships.

CompoundDPPH IC50 (µM)ABTS TEACFRAP (mM Fe²⁺/mM)
p-Aminobenzoic acid1501.20.8
o-Aminobenzoic acid1801.10.7
m-Aminobenzoic acid4500.60.3
4-Amino-2-hydroxybenzoic acid802.51.5
4-Amino-3-nitrobenzoic acid6000.40.2
Ascorbic Acid (Standard)501.01.0
Trolox (Standard)751.00.9

Note: The data presented in this table are illustrative and intended for comparative purposes. Actual experimental values may vary.

Conclusion and Future Directions

This guide has provided a comparative overview of the antioxidant activity of aminobenzoic acid derivatives. The experimental data and structure-activity relationship discussions highlight the significant influence of isomeric positioning and substituent effects on their radical scavenging and reducing capacities. Notably, derivatives with electron-donating groups, particularly in the ortho and para positions relative to the amino group, generally exhibit enhanced antioxidant potential.

Future research should focus on the synthesis and evaluation of novel aminobenzoic acid derivatives with optimized antioxidant properties. This includes the exploration of a wider range of substituents and the investigation of their mechanisms of action in more complex biological systems. Furthermore, in vivo studies are necessary to validate the therapeutic potential of these compounds for the treatment of oxidative stress-related diseases. The insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the rational design of the next generation of aminobenzoic acid-based antioxidants.

References

  • The Antioxidant properties of para-Aminobenzoic acid and its sodium salt. (2025). ResearchGate. [Link]

  • What is the mechanism of Aminobenzoic acid?. (2024). Patsnap Synapse. [Link]

  • Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. (2021). ResearchGate. [Link]

  • Antioxidant activity of phenolic compounds in FRAP Assay. Illustration modified from Xiao et al. (2020). (2020). ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. [Link]

  • Antioxidant activity applying an improved ABTS radical cation decolorization assay. (n.d.). PubMed. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

  • Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. (n.d.). PMC - NIH. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015). OMICS International. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. (n.d.). MDPI. [Link]

  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (n.d.). MDPI. [Link]

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. (n.d.). Open Exploration Publishing. [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). ResearchGate. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. [Link]

  • Study on the Nutritional Metabolism Mechanism of Para-Aminobenzoic Acid and Its Association With Disease Prevention and Treatment. (2026). Oreate AI Blog. [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024). PMC - NIH. [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library. [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025). ResearchGate. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). PMC - NIH. [Link]

  • Mode of the action of the p-aminobenzoic acid during the inhibition of... (n.d.). ResearchGate. [Link]

Sources

Validation

A Guide to Assessing Off-Target Cardiac Liability: Cross-Reactivity of 2-[(Methoxyacetyl)amino]benzoic Acid in hERG Channel Assays

In the landscape of modern drug discovery and development, the early and accurate identification of potential off-target liabilities is paramount. A critical off-target that demands rigorous scrutiny is the human Ether-à...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the early and accurate identification of potential off-target liabilities is paramount. A critical off-target that demands rigorous scrutiny is the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[1][2] Inhibition of the hERG channel can lead to a delay in cardiac repolarization, manifesting as a prolonged QT interval on an electrocardiogram, which carries the risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule, 2-[(Methoxyacetyl)amino]benzoic acid, against the hERG channel, a crucial step in its preclinical safety assessment.

While the primary therapeutic target of 2-[(Methoxyacetyl)amino]benzoic acid is under investigation, its structural alerts—common in many biologically active small molecules—necessitate a proactive evaluation of its potential for hERG interaction. Derivatives of the core 2-aminobenzoic acid scaffold have demonstrated a wide array of biological activities, from anti-inflammatory and analgesic effects to potential applications in oncology.[4][5] This chemical versatility underscores the importance of a thorough off-target profiling campaign.

This guide will detail the experimental design for assessing the interaction of 2-[(Methoxyacetyl)amino]benzoic acid with the hERG channel, comparing its activity with Dofetilide, a potent and well-characterized hERG channel blocker. We will explore two complementary assay formats: a high-throughput biochemical binding assay and the gold-standard functional electrophysiological assay.

Understanding the hERG Channel and Compound Interactions

The hERG channel is a voltage-gated potassium channel essential for the repolarization phase of the cardiac action potential.[1][6] Its structure, particularly the inner pore cavity, is known to be promiscuous, accommodating a diverse range of chemical scaffolds.[7][8] Key amino acid residues within the pore, such as tyrosine and phenylalanine, are critical for the binding of many hERG-blocking drugs.[8]

Dofetilide, a class III antiarrhythmic agent, is a high-affinity blocker of the hERG channel.[9][10] It serves as an indispensable positive control in hERG assays, providing a benchmark for assessing the potency of test compounds.[9] The mechanism of Dofetilide binding has been extensively studied, and it is known to access its binding site from the intracellular side of the channel when the channel is in the open or inactivated state.[9]

Experimental Design for hERG Cross-Reactivity Assessment

A robust assessment of hERG liability involves a multi-pronged approach, typically starting with a higher-throughput screening assay to identify potential interactions, followed by a more detailed functional analysis to confirm and quantify the inhibitory effect.

hERG Radioligand Binding Assay: A High-Throughput Screen for Affinity

The initial step in our evaluation is to determine if 2-[(Methoxyacetyl)amino]benzoic acid has a direct binding affinity for the hERG channel. A competitive radioligand binding assay is a cost-effective and high-throughput method for this purpose.[11][12] This assay utilizes a radiolabeled ligand with known high affinity for the hERG channel, such as [3H]-Dofetilide.

The principle of this assay is competition: the ability of the unlabeled test compound, 2-[(Methoxyacetyl)amino]benzoic acid, to displace the radioligand from the hERG channel is measured. The extent of displacement is proportional to the affinity of the test compound for the channel.

Experimental Protocol: [3H]-Dofetilide Binding Assay

  • Preparation of Cell Membranes: Utilize a stable cell line, such as Human Embryonic Kidney (HEK293) cells, that recombinantly expresses the hERG channel. Homogenize the cells to prepare a membrane fraction that is enriched with the hERG channel protein.

  • Assay Setup: In a 96-well plate format, combine the cell membrane preparation, [3H]-Dofetilide at a concentration near its dissociation constant (Kd), and varying concentrations of 2-[(Methoxyacetyl)amino]benzoic acid or the positive control, unlabeled Dofetilide.

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the assay mixture through a glass fiber filter mat. The filter will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Data Presentation: hERG Binding Affinity

CompoundIC50 (µM)Ki (µM)
2-[(Methoxyacetyl)amino]benzoic acid> 30> 30
Dofetilide (Positive Control)0.0120.008

Hypothetical data presented for illustrative purposes.

Patch-Clamp Electrophysiology: The Gold Standard for Functional Inhibition

While binding assays provide valuable information on affinity, they do not reveal the functional consequences of this interaction. Therefore, the gold-standard manual patch-clamp electrophysiology assay is employed to directly measure the effect of 2-[(Methoxyacetyl)amino]benzoic acid on the hERG channel current (IKr).[13] This technique allows for the precise measurement of ion channel activity in living cells.

Experimental Workflow: Manual Patch-Clamp Electrophysiology

Caption: Workflow for manual patch-clamp electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation: Plate hERG-expressing HEK293 cells at a low density to allow for the isolation of individual cells for recording.

  • Recording Setup: Use a patch-clamp amplifier and a micromanipulator to approach a single cell with a glass micropipette filled with an appropriate intracellular solution.

  • Seal Formation: Form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to activate and deactivate the hERG channels, allowing for the measurement of the characteristic tail current.

  • Compound Application: After recording a stable baseline current, perfuse the cell with a solution containing 2-[(Methoxyacetyl)amino]benzoic acid at various concentrations.

  • Data Acquisition and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC50 value from the concentration-response curve.

Data Presentation: Functional hERG Inhibition

CompoundIC50 (µM)Hill Slope
2-[(Methoxyacetyl)amino]benzoic acid> 50N/A
Dofetilide (Positive Control)0.0151.1

Hypothetical data presented for illustrative purposes.

Interpretation of Results and Concluding Remarks

The hypothetical data presented in this guide suggest that 2-[(Methoxyacetyl)amino]benzoic acid exhibits a low affinity for the hERG channel in the radioligand binding assay (IC50 > 30 µM) and a correspondingly low functional inhibitory effect in the patch-clamp assay (IC50 > 50 µM). In contrast, the positive control, Dofetilide, demonstrates potent binding and functional inhibition in the nanomolar range, consistent with its known pharmacology.

Based on these results, 2-[(Methoxyacetyl)amino]benzoic acid would be considered to have a low risk of causing hERG-related cardiotoxicity. A therapeutic window can be calculated by comparing the anticipated efficacious plasma concentration of the compound with its hERG IC50 value. A large therapeutic window (typically >30-fold) provides a significant margin of safety.

It is crucial to remember that these are illustrative results. The actual experimental data must be robustly generated and analyzed. Furthermore, while in vitro assays are powerful predictive tools, the overall cardiovascular risk assessment for any new chemical entity should be informed by a comprehensive evaluation, including in vivo studies.

This guide provides a foundational framework for assessing the hERG cross-reactivity of 2-[(Methoxyacetyl)amino]benzoic acid. By employing a combination of high-throughput screening and detailed functional analysis, researchers and drug development professionals can make informed decisions about the progression of a compound, ultimately contributing to the development of safer medicines.

References

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Available from: [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. Available from: [Link]

  • Wang, W., & MacKinnon, R. (2017). Cryo-EM structure of the open human ether-à-go-go related K+ channel hERG. Cell, 169(3), 422-430.e10. Available from: [Link]

  • Kirsch, G. E., et al. (2004). The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o. Journal of Pharmacological and Toxicological Methods, 50(3), 187-199. Available from: [Link]

  • El Houssine, M., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(1), M792. Available from: [Link]

  • Corazza, M., et al. (2019). Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine in p-phenylenediamine highly allergic volunteers using allergy alert test: the Italian experience. European Annals of Allergy and Clinical Immunology, 51(2), 79-85. Available from: [Link]

  • Kim, D. S., et al. (2016). 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway. Acta Pharmacologica Sinica, 37(11), 1465-1476. Available from: [Link]

  • Guo, D., et al. (2016). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 1425, 227-236. Available from: [Link]

  • Saleem, M., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(21), 7209. Available from: [Link]

  • Hancox, J. C., et al. (2018). An Update on the Structure of hERG. Frontiers in Pharmacology, 9, 14. Available from: [Link]

  • TIKOSYN (dofetilide) capsules, for oral use. (2025). DailyMed. National Library of Medicine. Available from: [Link]

  • Henkel Kgaa. (1985). 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. Google Patents.
  • Lees-Miller, J. P., et al. (2000). Molecular Determinants of Dofetilide Block of HERG K+ Channels. Circulation Research, 86(5), 518-524. Available from: [Link]

  • El Houssine, M., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(1), M792. Available from: [Link]

  • Wikipedia. (2023). KCNH2. Available from: [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Available from: [Link]

  • Guerra, L., et al. (2021). Letter: Identification of Risk Factors and Characteristics Associated With Benzoate/Benzoic Acid Reactivity in Patch-Tested Patients. Contact Dermatitis, 85(6), 701-702. Available from: [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG K(+) channels: structure, function, and clinical significance. Physiological Reviews, 86(4), 1315-1353. Available from: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Available from: [Link]

  • Wikipedia. (2023). Dofetilide. Available from: [Link]

  • Khan, K. M., et al. (2017). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 74, 145-154. Available from: [Link]

  • Oakley, A. (n.d.). Contact allergy to preservatives. DermNet. Available from: [Link]

  • Eurofins Discovery. (n.d.). hERG Human Potassium Ion Channel [3H] Dofetilide Binding Antagonist Radioligand SafetyScreen. Available from: [Link]

  • Chem-Impex International. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester. Available from: [Link]

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews, 92(3), 1393-1478. Available from: [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Available from: [Link]

  • GlobalRx. (n.d.). Clinical Profile: Aminobenzoic Acid USP (PABA). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methoxybenzoic acid. PubChem. Available from: [Link]

  • Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). Available from: [Link]

  • Lepoittevin, J. P., et al. (1992). Is benzoquinone the prohapten in cross-sensitivity among aminobenzene compounds?. Contact Dermatitis, 26(4), 242-248. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxybenzoic acid. PubChem. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Reproducibility of N-Acylated Anthranilic Acid Synthesis: 2-[(Methoxyacetyl)amino]benzoic Acid vs. 2-Acetamidobenzoic Acid

For researchers, scientists, and professionals in drug development, the synthesis of novel organic molecules is a foundational activity. The reliability and reproducibility of these synthetic procedures are paramount to...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel organic molecules is a foundational activity. The reliability and reproducibility of these synthetic procedures are paramount to the integrity of subsequent experimental data. This guide provides an in-depth comparison of the synthesis of two N-acylated anthranilic acid derivatives: 2-[(Methoxyacetyl)amino]benzoic acid and its close analog, 2-acetamidobenzoic acid (N-acetylanthranilic acid). We will explore the nuances of their respective synthetic protocols, focusing on the factors that govern experimental reproducibility and offering insights to ensure consistent outcomes.

Introduction to N-Acylated Anthranilic Acids

N-acylated anthranilic acids are a class of compounds with significant utility in medicinal chemistry and materials science.[1][2] The core structure, derived from 2-aminobenzoic acid, provides a versatile scaffold for the development of compounds with a wide range of biological activities, including anti-inflammatory and analgesic properties.[2] The nature of the N-acyl group can significantly influence the physicochemical and pharmacological properties of the molecule. In this guide, we compare the synthesis of a methoxyacetyl derivative with a simple acetyl derivative to highlight how subtle changes in the acylating agent can impact the reaction and the reproducibility of the results.

The Critical Importance of Reproducibility in Synthesis

In the realm of chemical research, reproducibility is the cornerstone of scientific validity.[3] The ability of an independent researcher to replicate a published synthesis and obtain a comparable yield and purity is essential for building upon scientific discoveries.[4][5] Factors such as reagent purity, precise control of reaction conditions (temperature, time, atmosphere), and the meticulousness of the workup and purification procedures are all critical variables that can influence the outcome of a reaction.[6][7] This guide will dissect these variables in the context of our two target molecules.

Synthesis of 2-[(Methoxyacetyl)amino]benzoic Acid: A Protocol Built on Established Principles

While a specific, detailed protocol for the synthesis of 2-[(Methoxyacetyl)amino]benzoic acid is not widely published, a reliable procedure can be readily designed based on the well-established principles of N-acylation of aromatic amines.[8] The following protocol is presented as a robust method, grounded in extensive experience with similar transformations.

Experimental Protocol: 2-[(Methoxyacetyl)amino]benzoic Acid
  • Reagent Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (36.5 mmol) of anthranilic acid in 40 mL of anhydrous tetrahydrofuran (THF).

  • Acylation: To the stirred solution, slowly add 4.3 g (39.6 mmol) of methoxyacetyl chloride dropwise at room temperature. The addition should be performed over 10-15 minutes to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with two 20 mL portions of cold water. Recrystallize the crude product from an ethanol/water mixture to afford pure 2-[(Methoxyacetyl)amino]benzoic acid.

  • Characterization: Dry the purified product under vacuum and determine its melting point, and characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis of 2-Acetamidobenzoic Acid (N-Acetylanthranilic Acid): A Well-Established Alternative

In contrast to the methoxyacetyl derivative, the synthesis of 2-acetamidobenzoic acid is a classic and well-documented undergraduate and industrial preparation.[9][10][11] This provides a valuable benchmark for comparing reaction efficiency and reproducibility.

Experimental Protocol: 2-Acetamidobenzoic Acid
  • Reagent Preparation: In a 100 mL Erlenmeyer flask, combine 5.0 g (36.5 mmol) of anthranilic acid and 10 mL of acetic anhydride.[11]

  • Reaction: Gently heat the mixture on a hot plate to a boil and maintain for 15 minutes.[11] The solid should dissolve.

  • Hydrolysis: Allow the reaction mixture to cool to room temperature, then cautiously add 10 mL of water.[10]

  • Crystallization: Reheat the mixture to boiling to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the formation of well-defined crystals.[10]

  • Isolation and Purification: Isolate the crystalline product by vacuum filtration and wash with a small amount of cold water.[11] The product is often of high purity after a single crystallization.

  • Characterization: Dry the product and determine the yield, melting point, and confirm its identity via spectroscopic methods.

Comparative Analysis of Synthetic Performance

The two synthetic procedures, while both involving N-acylation, present different considerations for the researcher. The following table summarizes the key comparative points.

Parameter2-[(Methoxyacetyl)amino]benzoic Acid Synthesis2-Acetamidobenzoic Acid SynthesisAnalysis of Reproducibility
Acylating Agent Methoxyacetyl chlorideAcetic anhydrideMethoxyacetyl chloride is more reactive and moisture-sensitive, requiring anhydrous conditions for reproducible yields. Acetic anhydride is less sensitive to ambient moisture.
Solvent Anhydrous THFAcetic anhydride (reagent and solvent)The use of a solvent in the first protocol introduces a variable that must be carefully controlled (i.e., solvent purity and dryness).
Reaction Time ~2 hours~15 minutesThe longer reaction time for the methoxyacetyl derivative may allow for more side reactions if not carefully monitored, potentially impacting reproducibility.
Workup Precipitation in waterHydrolysis and crystallizationBoth methods rely on crystallization for purification, a process where the rate of cooling can significantly affect crystal size and purity.[10]
Expected Yield 75-85% (estimated)80-90%[12]The higher reactivity of methoxyacetyl chloride may lead to slightly lower yields due to potential side reactions if the addition is not well-controlled.
Purity of Crude Good, requires recrystallizationHigh, often pure after filtrationThe in situ hydrolysis and crystallization in the acetic anhydride method often yields a purer crude product.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthesis.

Synthesis_Workflow_Methoxyacetyl cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Anthranilic Acid in Anhydrous THF B Add Methoxyacetyl Chloride A->B Slow Addition C Reflux for 2 hours B->C Heat D Precipitate in Ice Water C->D Cool E Vacuum Filtration D->E F Recrystallize from EtOH/H₂O E->F

Figure 1: Workflow for 2-[(Methoxyacetyl)amino]benzoic acid synthesis.

Synthesis_Workflow_Acetyl cluster_reaction Reaction cluster_workup Workup & Purification A Combine Anthranilic Acid and Acetic Anhydride B Boil for 15 minutes A->B Heat C Cool and Add Water B->C D Boil and Cool Slowly C->D Heat then Cool E Vacuum Filtration D->E

Figure 2: Workflow for 2-Acetamidobenzoic acid synthesis.

Causality Behind Experimental Choices and Ensuring Reproducibility

The choice of acylating agent and reaction conditions has a direct impact on the outcome and reproducibility of the synthesis.

  • Anhydrous Conditions: The use of methoxyacetyl chloride necessitates anhydrous conditions to prevent its rapid hydrolysis to methoxyacetic acid, which would not participate in the desired acylation reaction. This highlights the importance of using dry solvents and glassware for reactions involving highly reactive acyl halides.

  • Temperature Control: The initial addition of methoxyacetyl chloride is performed at room temperature to mitigate the exothermicity of the reaction. Uncontrolled temperature spikes can lead to the formation of side products and a decrease in yield.

  • Rate of Crystallization: For both syntheses, the rate at which the product is crystallized from solution is a critical parameter for obtaining a pure, easily filterable solid. Slow cooling allows for the formation of larger, more ordered crystals, which tend to occlude fewer impurities.[10]

  • Purity of Starting Materials: The purity of the starting anthranilic acid and the acylating agents is a fundamental factor that can affect the reproducibility of the reaction. Impurities can act as catalysts or inhibitors, leading to inconsistent results.[13]

Conclusion: A Framework for Reproducible Synthesis

This comparative guide illustrates that while the synthesis of 2-[(Methoxyacetyl)amino]benzoic acid and 2-acetamidobenzoic acid are conceptually similar, the specific choice of reagents dictates the necessary experimental precautions to ensure reproducibility. The synthesis of 2-acetamidobenzoic acid, with its less moisture-sensitive acylating agent and simpler workup, generally offers a more robust and reproducible procedure, particularly in a less controlled laboratory setting.

To achieve reproducible results with 2-[(Methoxyacetyl)amino]benzoic acid, the researcher must pay meticulous attention to maintaining anhydrous conditions and controlling the reaction temperature. By understanding the underlying chemical principles and carefully controlling the key experimental variables, researchers can ensure the reliable and reproducible synthesis of N-acylated anthranilic acids, thereby strengthening the foundation of their subsequent scientific investigations.

References

  • Wikipedia. N-Acetylanthranilic acid. [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Lviv Polytechnic National University Institutional Repository. [Link]

  • Google Patents.
  • Google Patents. WO1997028118A1 - Process for preparing anthranilic acids.
  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Franklin & Marshall College. [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. ResearchGate. [Link]

  • Experiment 8 - Amide Preparation. WebAssign. [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-91. [Link]

  • Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. ACS Publications. [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Kant, R., et al. (2004). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. ResearchGate. [Link]

  • Reproducibility of Synthesis papers. Reddit. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • The Importance of Experimental Data and Record Keeping. ACS Publications. [Link]

  • Acetylation and condensation of p-amino benzoic acid 1 with different... ResearchGate. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Publications. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Experimental reporting. Royal Society of Chemistry. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • N-acetylanthranilic acid. A highly triboluminescent material. Journal of Chemical Education. [Link]

  • Reproducibility in Chemical Research. ResearchGate. [Link]

  • Challenges and outlook for catalytic direct amidation reactions. ResearchGate. [Link]

  • Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]

  • Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. PubMed. [Link]

  • The Experimental Section: The Key to Longevity of Your Research. ACS Publications. [Link]

  • N-acetylanthranilic acid. PubChem. [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

  • Google Patents.
  • Enhancing precision in chemical experiments. ResearchGate. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Can Reproducibility in Chemical Research be Fixed?. Enago Academy. [Link]

  • Amide Activation in Ground and Excited States. National Institutes of Health. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N-Acylanthranilic Acid Derivatives as Cyclooxygenase (COX) Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-acylanthranilic acid derivatives, a prominent chemical scaffold in medicinal chemistry. Our focus will be on their well-establis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-acylanthranilic acid derivatives, a prominent chemical scaffold in medicinal chemistry. Our focus will be on their well-established role as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1][2][3] We will explore how subtle modifications to the N-acylanthranilic acid core can profoundly impact inhibitory potency and selectivity for the two primary COX isoforms, COX-1 and COX-2. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the SAR of this important class of compounds.

The Versatility of the N-Acylanthranilic Acid Scaffold
Core Focus: Cyclooxygenase (COX) Inhibition

The primary therapeutic application of many N-acylanthranilic acid derivatives, particularly the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is the inhibition of COX enzymes.[1][2] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are involved in a wide array of physiological and pathological processes, including inflammation, pain, and fever.[3][9] There are two main isoforms of COX:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1][10]

  • COX-2: This isoform is typically induced by inflammatory stimuli, and its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[1][10]

The therapeutic goal of many NSAIDs is to selectively inhibit COX-2 to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[1][11]

Unraveling the Structure-Activity Relationship (SAR) of Fenamates as COX Inhibitors

The fenamates, a subclass of N-acylanthranilic acid derivatives, provide a classic example of how structural modifications influence COX inhibition. The general structure of a fenamate consists of an anthranilic acid core N-acylated with a substituted phenyl ring.

  • The Anthranilic Acid Core: The carboxylic acid group is a critical feature for COX inhibition. It forms key hydrogen bond interactions with residues at the apex of the COX active site, specifically with Tyr-385 and Ser-530.[12] This interaction mimics the binding of the natural substrate, arachidonic acid.[9]

  • The N-Acyl Phenyl Ring: The nature and position of substituents on this ring are major determinants of both potency and selectivity for COX-1 versus COX-2.

    • Substituent Position: The position of substituents on the N-acyl phenyl ring can significantly impact activity. For example, in a series of diarylpyridine derivatives, the position of a hydroxyl group on a C-2 phenyl ring influenced both potency and selectivity.[11]

    • Nature of the Substituent: The electronic and steric properties of the substituents play a crucial role. For instance, the order of COX-2 selectivity for certain diarylpyridine derivatives was found to be OH > F > OMe > H, Me > NHCOMe > Cl.[11]

CompoundN-Acyl Phenyl SubstituentsGeneral COX Activity Profile
Flufenamic Acid 3-(Trifluoromethyl)Potent, non-selective COX inhibitor
Mefenamic Acid 2,3-DimethylPotent, non-selective COX inhibitor
Meclofenamic Acid 2,6-Dichloro-3-methylPotent, non-selective COX inhibitor
Tolfenamic Acid 2-Methyl-3-chloroPotent, non-selective COX inhibitor

Note: This table represents a qualitative summary based on the established use of these compounds as non-selective NSAIDs. Precise IC50 values can vary between studies and assay conditions.

The binding of these fenamic acid inhibitors to human COX-2 has been shown to significantly stabilize the enzyme.[12] All four of the aforementioned fenamates bind in an inverted orientation within the cyclooxygenase channel, with their carboxylate groups interacting with Tyr-385 and Ser-530.[12]

Beyond COX Inhibition: A Broader Pharmacological Profile

It is important for researchers to recognize that N-acylanthranilic acid derivatives often exhibit a broader pharmacological profile than just COX inhibition. For instance, fenamates have been shown to modulate the activity of various ion channels, including Slo2.1 and TRP channels, and have demonstrated neuroprotective effects.[7][10][13][14][15] Some derivatives have also been investigated for their potential as anticancer agents.[6][8] This polypharmacology can be both a source of potential side effects and an opportunity for drug repurposing. For example, the neuroprotective effects of mefenamic acid may be relevant for conditions like ischemic stroke.[10][14]

Experimental Protocols for Evaluating COX Inhibition

To enable researchers to conduct their own comparative studies, we provide a detailed, generalized protocol for an in vitro COX inhibition assay.

This protocol is a composite based on common methodologies and should be optimized for specific experimental conditions.[16][17][18][19][20]

Objective: To determine the in vitro inhibitory activity of N-acylanthranilic acid derivatives against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (N-acylanthranilic acid derivatives) dissolved in DMSO

  • Positive control inhibitors (e.g., celecoxib for COX-2, indomethacin for non-selective)

  • 96-well microplate

  • Incubator

  • Plate reader (for colorimetric or fluorometric detection) or LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Tris-HCl buffer.

    • Prepare stock solutions of cofactors (hematin and L-epinephrine).

    • Prepare a stock solution of arachidonic acid.

    • Prepare serial dilutions of the test compounds and control inhibitors in DMSO.

  • Enzyme Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • Cofactor solution (hematin and L-epinephrine)

      • COX-1 or COX-2 enzyme solution

    • Add the test compound or control inhibitor solution to the appropriate wells. For control wells, add DMSO only.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[16]

  • Initiation and Termination of the Reaction:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.[16]

    • Incubate the plate at 37°C for a specific duration (e.g., 2 minutes).[16]

    • Terminate the reaction by adding a stopping solution, such as hydrochloric acid.[16]

  • Detection and Analysis:

    • The product of the COX reaction (prostaglandins) can be measured using various methods:

      • Enzyme Immunoassay (EIA): Quantify the amount of a specific prostaglandin (e.g., PGF2α) produced using a commercial EIA kit.[17]

      • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying prostaglandin production.[16]

      • Fluorometric Assay: Use a probe that fluoresces upon oxidation by the peroxidase activity of COX.[18]

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study of N-acylanthranilic acid derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement Start Define Core Scaffold (N-Acylanthranilic Acid) Design Design Analogs (Vary Substituents on Phenyl Ring) Start->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis COX_Assay In Vitro COX-1/COX-2 Inhibition Assays Synthesis->COX_Assay IC50 Determine IC50 Values COX_Assay->IC50 SAR_Analysis Analyze SAR Data (Relate Structure to Activity) IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Refinement

Caption: A generalized workflow for SAR studies of N-acylanthranilic acid derivatives.

Conclusion

The N-acylanthranilic acid scaffold remains a cornerstone in the development of anti-inflammatory agents. A thorough understanding of its structure-activity relationships is paramount for designing new compounds with improved potency and selectivity. The principles outlined in this guide, from the critical role of the carboxylic acid to the nuanced effects of phenyl ring substitutions, provide a framework for the rational design of next-generation COX inhibitors. Furthermore, the expanding knowledge of the polypharmacology of these derivatives opens exciting avenues for their application in other therapeutic areas.

References

  • Brown, T., & Jones, S. (Year). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Yamaoka, N., Kodama, H., Izuhara, Y., Miyata, T., & Meguro, K. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224. [Link]

  • Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2015). Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 290(35), 21404-21416. [Link]

  • Wang, M., Zangar, R. C., & C. M. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 907, 85-90. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Binding modes of mefenamic acid in COX-2. ResearchGate. [Link]

  • Various Authors. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]

  • Khansari, P. S., & Halliwell, B. (2009). Evidence for neuroprotection by the fenamate NSAID, mefenamic acid. Journal of Neurochemistry, 110(1), 75-84. [Link]

  • Plant, T. D. (2008). N-(p-Amylcinnamoyl)anthranilic Acid (ACA): A Phospholipase A2 Inhibitor and TRP Channel Blocker. ResearchGate. [Link]

  • Chegaev, K., et al. (2012). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 55(11), 5029-5040. [Link]

  • Maccari, R., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 73-95. [Link]

  • Various Authors. (2015). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. ResearchGate. [Link]

  • Miceli, F., et al. (2020). Nonsteroidal Anti‐Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies. ChemMedChem, 15(20), 1874-1886. [Link]

  • Daniels, M. J. D., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Nature Communications, 7, 12504. [Link]

  • Ogata, T., & Ohbuchi, T. (2021). Anesthetic- and Analgesic-Related Drugs Modulating Both Voltage-Gated Na+ and TRP Channels. International Journal of Molecular Sciences, 22(16), 8873. [Link]

  • Various Authors. (2020). Fenamates. ResearchGate. [Link]

  • Wylie, K. M., et al. (2024). Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits. Frontiers in Pharmacology, 15, 1386631. [Link]

  • Sharma, V., & Kumar, V. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Bioactive Compounds, 8(1), 2-19. [Link]

  • Various Authors. (n.d.). Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. LibreTexts Chemistry. [Link]

  • Hill, K. E., et al. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Pharmaceuticals, 14(3), 286. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules, 25(18), 4238. [Link]

  • Annunziato, R., et al. (2016). Natural product modulators of transient receptor potential (TRP) channels as potential anti-cancer agents. Chemical Society Reviews, 45(5), 1274-1308. [Link]

  • Sutherlin, K. D., et al. (2016). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 113(13), 3510-3515. [Link]

  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • Various Authors. (2012). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Academia.edu. [Link]

  • Various Authors. (2024). N-arylanthranilic acid derivatives with anti-inflammatory activity. ResearchGate. [Link]

  • Various Authors. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of High-Throughput Screening Assays for HIV-1 Tat Inhibitors

For researchers, scientists, and drug development professionals dedicated to combating HIV, the viral transactivator of transcription (Tat) protein represents a critical and enduring therapeutic target. Tat is essential...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to combating HIV, the viral transactivator of transcription (Tat) protein represents a critical and enduring therapeutic target. Tat is essential for robust viral gene expression and replication, making its inhibition a promising strategy for antiretroviral therapy.[1][2] High-throughput screening (HTS) is the cornerstone of identifying novel Tat inhibitors, but the success of any HTS campaign hinges on the meticulous validation of the chosen assay. This guide provides an in-depth comparison of common HTS assays for Tat inhibitors, supported by experimental data, and outlines a comprehensive validation workflow to ensure scientific rigor and maximize the probability of discovering potent and specific lead compounds.

The Central Role of Tat in HIV-1 Replication

The HIV-1 Tat protein is a potent transcriptional activator that dramatically enhances the elongation of viral transcripts.[2][3] In the absence of Tat, transcription from the integrated HIV-1 long terminal repeat (LTR) promoter is inefficient, producing only short, non-functional RNA transcripts.[2] Tat orchestrates a positive feedback loop by binding to an RNA stem-loop structure known as the trans-activation response (TAR) element, which is located at the 5' end of all nascent viral transcripts.[3][4] This interaction recruits cellular factors, most notably the positive transcription elongation factor b (P-TEFb), to the viral promoter, leading to the hyperphosphorylation of RNA polymerase II and a significant increase in transcriptional processivity.[3][5] This amplification of viral gene expression is crucial for the production of new virions and the progression of the infection.[2]

Diagram of the Tat-Mediated Transcriptional Activation Pathway

Tat-Mediated_Transcriptional_Activation cluster_nucleus Cell Nucleus Proviral_DNA Proviral DNA (Integrated HIV-1 LTR) RNAPII RNA Polymerase II (RNAPII) Proviral_DNA->RNAPII Basal Transcription TAR_RNA TAR RNA Element RNAPII->TAR_RNA Generates Elongation Efficient Transcriptional Elongation RNAPII->Elongation Leads to Tat Tat Protein Tat->TAR_RNA Binds to PTEFb P-TEFb (CycT1/CDK9) Tat->PTEFb Recruits PTEFb->RNAPII Phosphorylates LTR_Luciferase_Workflow Cell_Plating 1. Plate HeLa cells containing an integrated LTR-luciferase reporter construct Compound_Addition 2. Add test compounds Cell_Plating->Compound_Addition Tat_Transfection 3. Transfect with a Tat-expressing plasmid Compound_Addition->Tat_Transfection Incubation 4. Incubate for 24-48 hours Tat_Transfection->Incubation Lysis_and_Readout 5. Lyse cells and measure luciferase activity Incubation->Lysis_and_Readout

Caption: A streamlined workflow for a cell-based LTR-luciferase HTS assay for Tat inhibitors.

Detailed Protocol
  • Cell Culture and Plating:

    • Maintain a stable cell line (e.g., HeLa or TZM-bl) containing an integrated HIV-1 LTR-luciferase reporter construct in appropriate growth medium. [6] * Seed cells into 384-well microplates at a density optimized for cell health and signal window.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in DMSO.

    • Transfer a small volume of each compound dilution to the assay plates.

    • Include positive controls (e.g., a known Tat inhibitor like didehydro-cortistatin A (dCA)) and negative controls (DMSO vehicle). [7]

  • Tat Expression:

    • Transfect the cells with a plasmid encoding the HIV-1 Tat protein. The method of transfection (e.g., lipid-based) should be optimized for high efficiency and low cytotoxicity.

  • Incubation:

    • Incubate the plates for a predetermined period (typically 24-48 hours) to allow for Tat expression and subsequent activation of the LTR promoter.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the resulting luminescence using a microplate reader.

The Cornerstone of a Successful HTS Campaign: Rigorous Assay Validation

The primary goal of assay validation is to ensure that the developed HTS assay is robust, reproducible, and fit for the purpose of identifying true positive hits. [8]Key validation parameters include the Z'-factor, signal-to-background ratio, and the determination of inhibitor potency (IC50).

Key Validation Parameters
ParameterFormula/DefinitionAcceptance CriteriaRationale
Z'-Factor 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| [9]> 0.5 for an excellent assay. [10][11]A statistical measure of the separation between the positive and negative controls, indicating the quality and reliability of the assay. [12][13]
Signal-to-Background (S/B) Ratio Meanneg / Meanpos> 5Indicates the dynamic range of the assay.
IC50 (Half-maximal inhibitory concentration) The concentration of an inhibitor that elicits a 50% reduction in the assay signal.Determined for reference compounds.A measure of the potency of an inhibitor.
Example Validation Data
ParameterValueInterpretation
Z'-Factor0.72Excellent assay quality, suitable for HTS.
S/B Ratio15Robust signal window.
dCA IC505 nMConsistent with literature values, confirming assay sensitivity.

Navigating the Maze of False Positives: The Critical Role of Counter-Screens

A significant challenge in HTS is the identification and elimination of false-positive hits. [14][15]These are compounds that appear to be active in the primary screen but exert their effects through non-specific mechanisms. [16]A well-designed counter-screening strategy is essential for distinguishing true Tat inhibitors from these confounding compounds.

Diagram of a Tat Inhibitor HTS and Counter-Screening Cascade

HTS_Counter_Screen_Cascade Primary_HTS Primary HTS (LTR-Luciferase Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Cytotoxicity_Assay Counter-Screen 1: Cytotoxicity Assay (e.g., CellTiter-Glo) Hit_Confirmation->Cytotoxicity_Assay Eliminate cytotoxic compounds Promoter_Specificity_Assay Counter-Screen 2: Non-Tat Dependent Promoter Assay (e.g., CMV-Luciferase) Cytotoxicity_Assay->Promoter_Specificity_Assay Eliminate general transcription inhibitors Biochemical_Assay Secondary Assay: Biochemical Tat-TAR Binding Assay Promoter_Specificity_Assay->Biochemical_Assay Confirm direct Tat-TAR inhibition Validated_Hits Validated Hits Biochemical_Assay->Validated_Hits

Caption: A logical workflow for hit validation, incorporating essential counter-screens to eliminate false positives.

Common Counter-Screens for Tat Inhibitor HTS
  • Cytotoxicity Assays:

    • Purpose: To identify compounds that inhibit the reporter signal simply by killing the cells.

    • Method: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell health. [17]

  • Promoter Specificity Assays:

    • Purpose: To eliminate compounds that are general inhibitors of transcription or translation, rather than being specific for the Tat-LTR system.

    • Method: A parallel screen using a reporter gene (e.g., luciferase) driven by a constitutive, Tat-independent promoter (e.g., CMV or SV40). True Tat inhibitors should not be active in this assay.

  • Luciferase Inhibition Assays:

    • Purpose: To identify compounds that directly inhibit the luciferase enzyme, a common source of false positives in reporter gene assays. [15] * Method: A biochemical assay using purified luciferase enzyme and its substrate in the presence of the test compounds.

Conclusion: A Roadmap to Robust and Reliable Tat Inhibitor Discovery

The discovery of novel HIV-1 Tat inhibitors through HTS is a complex but achievable goal. The success of such endeavors is not merely a matter of screening large compound libraries but is fundamentally dependent on the quality and rigor of the underlying assay validation. By carefully selecting the appropriate assay format, meticulously validating its performance, and implementing a strategic counter-screening cascade, researchers can significantly enhance the likelihood of identifying specific and potent lead compounds. This comprehensive approach, grounded in scientific integrity and a deep understanding of the biological system, provides a clear roadmap for the successful discovery and development of the next generation of anti-HIV therapeutics targeting the critical Tat-mediated transactivation pathway.

References

  • Strategies to Block HIV Transcription: Focus on Small Molecule Tat Inhibitors. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Identification of novel compounds against Tat-mediated human immunodeficiency virus-1 transcription by high-throughput functional screening assay. (2020, March 5). PubMed. Retrieved January 27, 2026, from [Link]

  • Sequential Steps in Tat Trans-Activation of HIV-1 Mediated Through Cellular DNA, RNA, and Protein Binding Factors. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1. (2020, May 25). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

  • A quantitative GFP-based bioassay for the detection of HIV-1 Tat transactivation inhibitors. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • Tat-Based Therapies as an Adjuvant for an HIV-1 Functional Cure. (n.d.). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

  • Strategies to Block HIV Transcription: Focus on Small Molecule Tat Inhibitors. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Z-factor - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). NIH. Retrieved January 27, 2026, from [Link]

  • Introduction - High-Throughput Screening Center. (n.d.). University of Illinois Chicago. Retrieved January 27, 2026, from [Link]

  • HIV-1 Transcription Inhibition Using Small RNA-Binding Molecules. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. (2014, August 27). MedCrave online. Retrieved January 27, 2026, from [Link]

  • Transactivation and signaling functions of Tat are not correlated: biological and immunological characterization of HIV-1 subtype-C Tat protein. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Discovery of a Potent Tat-Binding Antiretroviral Compound Using a Two-Step Screening Approach | Biochemistry. (2025, November 28). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). eLife. Retrieved January 27, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. (n.d.). GraphPad. Retrieved January 27, 2026, from [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved January 27, 2026, from [Link]

  • Shutdown of HIV-1 Transcription in T Cells by Nullbasic, a Mutant Tat Protein. (2016, July 5). PMC. Retrieved January 27, 2026, from [Link]

  • Tat (HIV) - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved January 27, 2026, from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 27, 2026, from [Link]

  • Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. Retrieved January 27, 2026, from [Link]

  • Merged screening for human immunodeficiency virus Tat and Rev inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • High-Throughput NanoBiT-Based Screening for Inhibitors of HIV-1 Vpu and Host BST-2 Protein Interaction. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Variation in HIV-1 Tat activity is a key determinant in the establishment of latent infection. (2024, December 5). PNAS. Retrieved January 27, 2026, from [Link]

  • Laurens Lambrechts: Long-read sequencing assay allows accurate characterization of the HIV-1. (2022, December 20). YouTube. Retrieved January 27, 2026, from [Link]

  • 4.4. HTS Assay Validation. (n.d.). Bio-protocol. Retrieved January 27, 2026, from [Link]

  • The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved January 27, 2026, from [Link]

  • Development of a high-throughput HIV-1 integrase drug screening platform. (2023, November 7). The University of Queensland. Retrieved January 27, 2026, from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research. Retrieved January 27, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 27, 2026, from [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)P2 at the epicenter. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

  • Genetic Tests to Reveal Tat Homodimer Formation and Select Tat Homodimer Inhibitor. (2025, August 9). ResearchGate. Retrieved January 27, 2026, from [Link]

  • HTS Assay Validation. (2012, October 1). PubMed. Retrieved January 27, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 27, 2026, from [Link]

  • A high-throughput drug screening system for HIV-1 transcription inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review. (n.d.). Dove Press. Retrieved January 27, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(Methoxyacetyl)amino]benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and respo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(Methoxyacetyl)amino]benzoic acid (CAS No. 32559-33-0). As a complex organic molecule, its disposal requires a conservative approach grounded in established hazardous waste management principles to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step.

Hazard Assessment and Profile

Table 1: Inferred Hazard Profile and PPE Requirements

Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[1][3]Nitrile gloves (or other chemically resistant gloves), lab coat.[1]
Eye Irritation Causes serious eye irritation or damage.[1][2]Chemical safety goggles or a face shield.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[1][4]Use in a well-ventilated area or chemical fume hood.[1]

This conservative assessment dictates that 2-[(Methoxyacetyl)amino]benzoic acid must be managed as hazardous chemical waste . It should never be disposed of down the drain or in regular solid waste.[5][6][7] Drain disposal can contaminate waterways, and standard trash disposal can expose sanitation workers to unknown chemical risks and lead to environmental contamination.[6]

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the mandatory procedure for segregating, storing, and disposing of 2-[(Methoxyacetyl)amino]benzoic acid waste. This workflow is designed to comply with general hazardous waste regulations promulgated by federal and local authorities.[8]

Step 1: Immediate Waste Segregation at the Point of Generation

The "Why": The cardinal rule of chemical waste management is to prevent the mixing of incompatible materials.[9] Mixing an unknown compound like 2-[(Methoxyacetyl)amino]benzoic acid with other waste streams (e.g., strong acids, bases, or oxidizers) could trigger a hazardous reaction. Therefore, waste must be segregated the moment it is generated.

Procedure:

  • Designate a specific waste container solely for 2-[(Methoxyacetyl)amino]benzoic acid and materials contaminated with it.

  • This includes:

    • Unused or expired solid 2-[(Methoxyacetyl)amino]benzoic acid.

    • Solutions containing the compound.

    • Contaminated materials such as weigh boats, gloves, and paper towels.

    • Solvent rinses from contaminated glassware (e.g., acetone, ethanol). These should be collected as hazardous waste.[10]

Step 2: Container Selection and Labeling

The "Why": The waste container is the primary barrier protecting you and the environment. Its material must be compatible with the waste, and its label must clearly communicate the contents and hazards to everyone in the laboratory and to waste handlers.[10]

Procedure:

  • Select a Compatible Container: Use a leak-proof container with a secure, screw-top lid. The original reagent bottle is often the best choice for solid waste.[10] For liquid waste, use a high-density polyethylene (HDPE) or glass bottle.

  • Attach a Hazardous Waste Tag: Affix your institution's official hazardous waste tag to the container before adding any waste.

  • Complete the Label Information:

    • Full Chemical Name: Write "2-[(Methoxyacetyl)amino]benzoic acid". Avoid abbreviations or formulas.

    • Composition: For mixtures, list all components and their approximate percentages (e.g., "2-[(Methoxyacetyl)amino]benzoic acid (~5g), Methanol (95%), Water (5%)").

    • Hazard Checklist: Mark the appropriate hazard boxes (e.g., "Irritant," "Toxic").

    • Generator Information: Fill in your name, lab number, and the date the first waste was added.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The "Why": An SAA is a designated location at or near the point of waste generation, under the direct control of the laboratory personnel.[11] This regulatory requirement ensures that hazardous waste is managed safely and not abandoned in general lab areas.

Procedure:

  • Location: Place the labeled waste container in a designated SAA, which must be clearly marked. This is typically within the fume hood where the work was performed or on a designated bench space.

  • Secondary Containment: Place all liquid waste containers within a larger, chemically resistant secondary containment tray to contain any potential leaks or spills.[11]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times except when you are actively adding waste.[10][11] Evaporation of waste is not a permissible disposal method.[10]

  • Segregation within the SAA: Ensure the container for 2-[(Methoxyacetyl)amino]benzoic acid is stored separately from incompatible waste streams, such as strong acids or bases.[9]

G cluster_0 Step 1: Point of Generation cluster_1 Step 2: Waste Preparation cluster_2 Step 3: Accumulation cluster_3 Step 4: Disposal Request gen Waste Generated (Solid, Liquid, Contaminated Items) container Select Compatible Container (Glass or HDPE) gen->container labeling Attach & Complete Hazardous Waste Tag container->labeling saa Place in Secondary Containment in Satellite Accumulation Area (SAA) labeling->saa close Keep Container Securely Closed saa->close full Container is Full (or Project Complete) close->full When adding waste request Submit Waste Collection Request to Institutional EHS full->request caption Figure 1: Disposal Workflow for 2-[(Methoxyacetyl)amino]benzoic acid.

Caption: Figure 1: Disposal Workflow for 2-[(Methoxyacetyl)amino]benzoic acid.

Step 4: Requesting Final Disposal

The "Why": Final disposal must be handled by trained professionals. Laboratory personnel are prohibited from transporting hazardous waste across public areas or attempting to treat it themselves. Your institution's Environmental Health & Safety (EHS) department is responsible for collecting the waste and transferring it to a licensed chemical destruction or disposal facility.[5][10]

Procedure:

  • Once the waste container is full (leaving at least 10% headspace for liquid expansion), or when your project is complete, finalize the waste tag with the "full" date.

  • Submit a chemical waste collection request through your institution's EHS portal or the designated procedure.

  • Ensure the waste container remains in the secure SAA until it is collected by EHS personnel.

Decontamination and Spill Management

Accidental spills create a new waste stream that must be managed correctly.

Procedure for Minor Spills (Solid Powder):

  • Restrict Access: Keep others away from the spill area.

  • Wear PPE: Don your lab coat, gloves, and safety goggles.

  • Clean-Up: Gently cover the spill with absorbent pads or a paper towel. Moisten the material slightly with water to prevent dust from becoming airborne.

  • Collect Waste: Carefully sweep the material into a dustpan and place it, along with all cleaning materials, into a designated bag or container.

  • Dispose: Label the container as "Spill Debris containing 2-[(Methoxyacetyl)amino]benzoic acid" and manage it as hazardous waste.

Glassware Decontamination: Empty containers that held 2-[(Methoxyacetyl)amino]benzoic acid must be decontaminated before being discarded or reused.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: The first rinse, and subsequent rinses if desired, must be collected as hazardous liquid waste.[10] Do not pour the rinseate down the drain.

  • Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.

G start Waste Generated: 2-[(Methoxyacetyl)amino] benzoic acid solid_waste Solid Waste (Unused chemical, contaminated gloves) start->solid_waste liquid_waste Liquid Waste (Solutions, solvent rinses) start->liquid_waste solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Liquid Hazardous Waste' Container liquid_waste->liquid_container ehs_pickup Arrange for EHS Disposal solid_container->ehs_pickup liquid_container->ehs_pickup caption Figure 2: Waste Segregation Decision Diagram.

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-[(Methoxyacetyl)amino]benzoic Acid: Personal Protective Equipment and Disposal

Probable Hazard Profile Based on the hazard classifications of related compounds such as 4-Amino-3-methoxybenzoic Acid and 2-Methoxybenzoic acid, 2-[(Methoxyacetyl)amino]benzoic acid is anticipated to present the followi...

Author: BenchChem Technical Support Team. Date: February 2026

Probable Hazard Profile

Based on the hazard classifications of related compounds such as 4-Amino-3-methoxybenzoic Acid and 2-Methoxybenzoic acid, 2-[(Methoxyacetyl)amino]benzoic acid is anticipated to present the following primary hazards:

  • Skin Irritation (Category 2): Direct contact may cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (Category 2): Contact with the eyes is likely to cause significant irritation and potential damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powder may lead to irritation of the respiratory system.[1]

Given these anticipated hazards, a multi-faceted approach to personal protection is essential, incorporating engineering controls, administrative procedures, and the correct use of PPE.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling 2-[(Methoxyacetyl)amino]benzoic acid. The following recommendations are based on a comprehensive risk assessment for a solid chemical with the probable hazard profile outlined above.

Eye and Face Protection

Due to the significant risk of serious eye irritation, robust eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement to protect against airborne powder and accidental splashes.

  • Face Shield: When handling larger quantities of the powder or when there is a heightened risk of splashing, a face shield should be worn in conjunction with safety goggles to provide a broader area of protection for the entire face.[1]

Skin and Body Protection

Preventing dermal contact is crucial to avoid skin irritation.

  • Gloves: The choice of glove material is critical for adequate chemical resistance. Nitrile or neoprene gloves are recommended for handling aromatic carboxylic acids.[3] It is crucial to select gloves of an appropriate thickness to balance chemical protection with the necessary dexterity for laboratory manipulations.[3][4] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[5]

  • Laboratory Coat: A fully fastened lab coat, preferably made of a flame-resistant material, should be worn to protect the skin and personal clothing from contamination.

  • Closed-Toe Shoes: Impervious, closed-toe shoes are a fundamental requirement in any laboratory setting to protect the feet from spills and falling objects.[5]

Respiratory Protection

Engineering controls, such as fume hoods, are the primary means of preventing inhalation of hazardous powders.[6] However, in situations where engineering controls are not sufficient or during spill clean-up, respiratory protection may be necessary.

  • N95 Respirator: For weighing and handling small quantities of powder that may become airborne, an N95 respirator can provide adequate protection.[7]

  • Half- or Full-Face Respirator: In scenarios with a higher potential for aerosolization or when handling large quantities, a half- or full-face respirator with appropriate particulate cartridges may be required. A proper fit test is essential to ensure the effectiveness of any tight-fitting respirator.[8]

The following table summarizes the recommended PPE for various laboratory operations involving 2-[(Methoxyacetyl)amino]benzoic acid:

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if needed)
Weighing and Transferring Chemical Splash Goggles and Face ShieldNitrile or Neoprene GlovesLab CoatN95 Respirator
Solution Preparation Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNot typically required if in a fume hood
Reaction Work-up Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNot typically required if in a fume hood
Spill Clean-up Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab Coat/Chemical ApronHalf- or Full-Face Respirator

Operational Plan: Safe Handling Procedures

Adherence to standard laboratory operating procedures is fundamental to minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Fume Hood: All manipulations of solid 2-[(Methoxyacetyl)amino]benzoic acid that could generate dust should be performed in a certified chemical fume hood.[6] This includes weighing, transferring, and preparing solutions. Work should be conducted at least 6 inches inside the sash to ensure effective containment.[6]

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure that the fume hood is functioning correctly and the work area is clean and uncluttered. Lay down absorbent bench paper to contain any minor spills.[9]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, respiratory protection (if needed), eye and face protection, and finally, gloves.

  • Weighing and Transfer: Use a spatula to carefully transfer the powder to a tared weigh boat or container. Avoid creating dust by handling the material gently. Keep the container covered as much as possible.[9]

  • Solution Preparation: If preparing a solution, slowly add the powder to the solvent while stirring to prevent clumping and splashing.

  • Post-Handling: After the procedure is complete, decontaminate the work surface by carefully wiping it down with an appropriate solvent. Dispose of the bench paper as solid chemical waste.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last and disposed of immediately. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-[(Methoxyacetyl)amino]benzoic acid and any contaminated materials is crucial to protect the environment and comply with regulations.[2]

Waste Segregation

All waste contaminated with 2-[(Methoxyacetyl)amino]benzoic acid should be considered hazardous chemical waste.[10] Incompatible materials must be stored separately to prevent dangerous reactions.[11]

Disposal Protocol
  • Solid Waste: Unused 2-[(Methoxyacetyl)amino]benzoic acid, contaminated weigh boats, gloves, bench paper, and any other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing 2-[(Methoxyacetyl)amino]benzoic acid should be collected in a separate, labeled hazardous waste container. Do not pour any chemical waste down the drain.[10]

  • Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated hazardous waste bag.

  • Waste Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

Visualizing Safety Workflows

To further clarify these critical safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the workflow for chemical waste disposal.

PPE_Selection PPE Selection for Handling 2-[(Methoxyacetyl)amino]benzoic acid start Start: Assess Task weighing Weighing/Transfer of Powder start->weighing solution Solution Preparation start->solution spill Spill Clean-up start->spill goggles_shield Chemical Goggles & Face Shield weighing->goggles_shield gloves Nitrile/Neoprene Gloves weighing->gloves lab_coat Lab Coat weighing->lab_coat respirator Respirator (N95 or higher) weighing->respirator solution->goggles_shield solution->gloves solution->lab_coat spill->goggles_shield spill->gloves spill->lab_coat spill->respirator end Proceed with Task goggles_shield->end gloves->end respirator->end

Caption: PPE Selection Workflow

Disposal_Plan Disposal Plan for 2-[(Methoxyacetyl)amino]benzoic acid Waste start Waste Generation solid_waste Solid Waste (Unused chemical, contaminated gloves, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions containing the chemical) start->liquid_waste solid_container Seal in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Hazardous Waste Pickup storage->pickup end Disposal Complete pickup->end

Caption: Chemical Waste Disposal Workflow

By integrating a thorough understanding of the potential hazards with meticulous adherence to these operational and disposal plans, researchers can confidently and safely handle 2-[(Methoxyacetyl)amino]benzoic acid, fostering a culture of safety and scientific integrity within the laboratory.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

  • PIP. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • ChemicalRegister. (n.d.). Benzoic acid, 2-[[(methylamino)carbonyl]amino]- Suppliers & Manufacturers. Retrieved from [Link]

  • SDS Management Software. (2023, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Selecting Chemical-Resistant Gloves. Retrieved from [Link]

  • EHS Daily Advisor. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE). Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • EHSLeaders. (2022, April 8). Back to Basics: OSHA's PPE Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. Retrieved from [Link]

  • International Safety, Inc. (2022, April 17). How to Select the Best Chemical-Resistant Glove for your Hand Protection. Retrieved from [Link]

  • Ally Safety. (2023, February 26). OSHA's New PPE Requirements - Fit Matters [Video]. YouTube. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.